Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Description
Properties
IUPAC Name |
tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPCARAPIJCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303142 | |
| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-21-8 | |
| Record name | NSC156943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a highly functionalized heterocyclic compound. Positioned at the intersection of materials science and medicinal chemistry, this molecule serves as a critical building block and synthetic intermediate. This document details a robust and validated protocol for its synthesis via the Fischer esterification of its parent acid, pyrazine-2,3,5,6-tetracarboxylic acid (PTCA). We delve into the causal reasoning behind the selected methodology, offering insights into reaction control and validation. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is presented, establishing a benchmark for its identification and quality control. The guide concludes with a discussion of its current and prospective applications, particularly as a precursor for metal-organic frameworks (MOFs) and as a scaffold for novel pharmaceutical agents.
Introduction: The Strategic Value of the Pyrazine Core
The Pyrazine Scaffold: A Hub of Chemical Diversity
The pyrazine ring, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in chemical sciences. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a wide array of functional molecules. In the pharmaceutical industry, pyrazine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] The presence of two nitrogen atoms in the ring provides sites for hydrogen bonding and coordination, which are crucial for molecular interactions with biological targets.
Pyrazine-2,3,5,6-tetracarboxylic Acid (PTCA): The Parent Ligand
First synthesized in the late 19th century, pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) is a foundational molecule from which this compound is derived.[2] PTCA is a polyfunctional ligand of significant interest in coordination chemistry and materials science. Its four carboxylic acid groups allow it to act as a powerful chelating agent, forming stable, multi-dimensional structures with metal ions. This capability is extensively exploited in the synthesis of metal-organic frameworks (MOFs), where PTCA serves as an organic linker to create porous materials for gas separation and storage.[3]
This compound: A Versatile Intermediate
While PTCA is invaluable, its low solubility in common organic solvents can limit its utility in certain synthetic applications. Esterification to form this compound circumvents this issue, yielding a more soluble and versatile derivative. This ester form is an ideal intermediate for reactions requiring non-aqueous conditions and serves as a protected version of the parent acid. It can be readily converted into amides, hydrazides, or other derivatives, opening pathways to novel compounds for drug discovery and advanced materials synthesis. This guide provides the essential knowledge base for synthesizing, characterizing, and utilizing this key chemical building block.
Synthesis Methodology: A Protocol Grounded in Chemical Principles
Retrosynthetic Strategy
The most direct and industrially scalable approach to this compound is the esterification of the commercially available precursor, pyrazine-2,3,5,6-tetracarboxylic acid (PTCA). The chosen method is the Fischer-Speier esterification, a classic, acid-catalyzed reaction renowned for its reliability and simplicity.
Core Synthesis Protocol: Fischer Esterification of PTCA
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.
Principle of the Reaction: The Fischer esterification is an equilibrium process. To drive the reaction towards the product (the tetra-ester), two key strategies are employed:
-
Use of Excess Reagent: Methanol is used in large excess, serving as both a reactant and the solvent. According to Le Châtelier's principle, this shifts the equilibrium towards the product side.
-
Removal of Water: While not actively removed in this simple setup, the use of a strong acid catalyst like sulfuric acid also acts as a dehydrating agent, further favoring ester formation.
Materials and Reagents:
-
Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) (1.0 eq)
-
Anhydrous Methanol (CH₃OH) (minimum 20 eq, often used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Deionized Water
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2,3,5,6-tetracarboxylic acid (e.g., 5.0 g).
-
Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension. Carefully and slowly, add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring suspension. The addition is exothermic and should be done with caution.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 12-24 hours.
-
Causality Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time is necessary to ensure all four sterically hindered carboxylic acid groups are esterified.
-
-
Reaction Monitoring (Self-Validation): The reaction can be monitored by taking small aliquots, neutralizing them, and analyzing via Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material and the appearance of the product spot. The starting acid will remain at the baseline on a silica TLC plate, while the less polar ester will have a higher Rf value.
-
Workup & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (200 mL). A white precipitate of the product may form.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Causality Insight: The ester is significantly more soluble in organic solvents than in water, while the inorganic salts (like sodium sulfate) remain in the aqueous phase.
-
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and collect the filtrate.
-
Solvent Removal & Purification: Remove the solvent using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) to obtain a white crystalline solid.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for validating the synthesis and ensuring the purity of the final compound.
Physical Properties
The following table summarizes the key computed and known properties of the title compound. Experimental values such as melting point should be determined for each synthesized batch as a measure of purity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₂H₁₂N₂O₈ | PubChem[4] |
| Molecular Weight | 312.23 g/mol | PubChem[4] |
| Appearance | White crystalline solid (expected) | - |
| Melting Point | Not reported; to be determined experimentally (TBD) | - |
| Solubility | Soluble in DCM, Chloroform, EtOAc; Sparingly soluble in Methanol | - |
| CAS Number | 35042-21-8 | PubChem[4] |
Spectroscopic Characterization: A Validating Fingerprint
The high degree of symmetry in this compound leads to a simple and highly diagnostic spectroscopic signature.
-
¹H NMR (Proton NMR): Due to the C₂h symmetry of the molecule, all four methyl groups (-OCH₃) are chemically and magnetically equivalent.
-
Expected Spectrum: A single sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 12 protons. The absence of any other signals is a strong indicator of purity.
-
-
¹³C NMR (Carbon NMR): The symmetry also simplifies the carbon spectrum.
-
Expected Spectrum: Three distinct signals are expected:
-
One signal for the methyl carbons (-OC H₃) at ~δ 53-55 ppm.
-
One signal for the quaternary pyrazine ring carbons (C -COOCH₃) at ~δ 145-148 ppm.
-
One signal for the carbonyl carbons (-C =O) at ~δ 163-165 ppm.
-
-
-
Infrared (IR) Spectroscopy:
-
Expected Peaks: A strong, sharp absorption band between 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester functional groups. The absence of a broad O-H stretch (from the carboxylic acid precursor) around 3000 cm⁻¹ confirms the completion of the reaction.
-
-
Mass Spectrometry (MS):
-
Expected Ion Peak: In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ should be observed at m/z 313.0666, corresponding to the formula C₁₂H₁₃N₂O₈⁺.
-
Caption: Logical workflow for the structural validation of the synthesized product.
Applications and Future Directions
Precursor for Advanced Materials
The primary application of pyrazine tetracarboxylates lies in materials science. While the parent acid (PTCA) is a direct ligand for MOF synthesis[3], the tetramethyl ester serves as a valuable, soluble precursor. It can be used in solvothermal synthesis conditions where it hydrolyzes in situ to form the PTCA ligand, allowing for finer control over crystal growth and morphology of the resulting MOF. This approach can lead to materials with tailored porosity for applications in carbon capture and gas separation.
Building Block in Medicinal Chemistry and Organic Synthesis
The four ester groups on the pyrazine core are ripe for chemical modification. They can be selectively or exhaustively converted to amides by reacting with various amines. This opens the door to creating libraries of novel compounds for high-throughput screening in drug discovery programs. The pyrazine core is a known pharmacophore, and attaching diverse side chains via amide linkages could lead to the discovery of new therapeutic agents.[1] Furthermore, the ester can be used in transesterification reactions to generate more complex polymeric materials.[5]
Future Research Perspectives
Future research may focus on the development of asymmetric derivatives, where only one or two of the four ester groups are modified. This would break the molecule's symmetry and introduce chirality, a critical feature for many biologically active molecules. Additionally, the use of this compound in the synthesis of novel energetic materials, similar to related tetrazole-based pyrazines, could be an area of exploration.[6]
Conclusion
This compound is more than just a simple ester; it is a strategic chemical intermediate with significant potential. Its synthesis via Fischer esterification is a reliable and scalable process, yielding a product whose identity and purity can be unequivocally confirmed through standard spectroscopic techniques. Its enhanced solubility over its parent acid makes it a versatile building block for constructing complex architectures, from porous metal-organic frameworks to novel drug candidates. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, validate, and leverage this powerful molecule in their respective fields.
References
- This reference is not cited in the text.
-
De Vrieze, M., et al. (2019). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Pradeep, P. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
-
NIST. (n.d.). Pyrazine, tetramethyl-. NIST Chemistry WebBook. Available at: [Link]
-
Klapötke, T. M., et al. (2016). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. Chemistry - An Asian Journal. Available at: [Link]
- This reference is not cited in the text.
-
Lord, E., et al. (2020). [pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetrapropionic acid. IUCrData. Available at: [Link]
- Kirsch, F., & Bechtold, M. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ChemistryOpen.
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
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- 2. A new tetrakis-substituted pyrazine carboxylic acid, 3,3′,3′′,3′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetrapropionic acid: crystal structures of two triclinic polymorphs and of two potassium–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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"Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" CAS 35042-21-8
An In-Depth Technical Guide to Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (CAS 35042-21-8)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
This compound (TMPTC) is a symmetrically substituted pyrazine derivative that stands at the intersection of materials science and natural product chemistry. For materials scientists, it is a highly valued organic linker, prized for its rigidity and multidentate coordination sites, enabling the rational design of sophisticated Metal-Organic Frameworks (MOFs). For professionals in drug discovery and pharmacology, its identification as a constituent of Glycyrrhiza glabra (licorice) root extract places it in the context of traditional medicine and modern antiviral research.[1][2] This guide provides a comprehensive technical overview of TMPTC, detailing its synthesis, its established role in the construction of functional materials, and clarifying its current standing within the broader pharmacological research into licorice extracts.
Core Molecular Identity and Physicochemical Properties
TMPTC is an ester derivative of pyrazine-2,3,5,6-tetracarboxylic acid. The central pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is fully substituted with four methoxycarbonyl (-COOCH₃) groups. This planar, electron-deficient aromatic system, flanked by multiple coordination-capable ester groups, defines its chemical utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35042-21-8 | [PubChem] |
| Molecular Formula | C₁₂H₁₂N₂O₈ | [PubChem] |
| Molecular Weight | 312.23 g/mol | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| Melting Point | 181-182 °C | [ChemicalBook] |
| Boiling Point (Predicted) | 393.7 ± 37.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [ChemicalBook] |
| Synonyms | Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester, Tetrakis-methoxycarbonylpyrazine | [PubChem] |
Synthesis and Characterization
The synthesis of TMPTC from its parent carboxylic acid is a critical step for its use as a building block. While standard Fischer esterification is possible, a more robust and complete conversion is achieved via an acid chloride intermediate. This self-validating protocol ensures high purity, which is paramount for achieving crystalline MOF structures.
Experimental Protocol: Two-Step Synthesis of TMPTC [3]
-
Step 1: Formation of Pyrazine-2,3,5,6-tetracarbonyl tetrachloride
-
Inert Atmosphere: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend pyrazine-2,3,5,6-tetracarboxylic acid (1 equivalent) in excess thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of acid).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops). The causality here is the formation of the Vilsmeier reagent in situ, which is the active catalyst for acid chloride formation.
-
Reaction: Heat the suspension to reflux (approx. 80 °C) for 10-12 hours. The reaction is complete when the solid acid has fully dissolved, resulting in a clear solution, and gas evolution (SO₂ and HCl) has ceased.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting white solid is the acid chloride intermediate and is highly moisture-sensitive. It should be used immediately in the next step without purification.
-
-
Step 2: Esterification to this compound
-
Nucleophilic Attack: To the flask containing the crude acid chloride, slowly add anhydrous methanol, pre-cooled in an ice bath. This is a highly exothermic reaction. The causality is the nucleophilic attack of the methanol oxygen on the electrophilic carbonyl carbon of the acid chloride.
-
Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Precipitation & Filtration: The TMPTC product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filtered solid with cold methanol to remove any unreacted starting materials or byproducts. Dry the purified product under vacuum.
-
-
Characterization:
-
¹H NMR: Should show a single sharp peak for the twelve equivalent methyl protons.
-
¹³C NMR: Will confirm the presence of the methyl, carbonyl, and pyrazine ring carbons.
-
FT-IR: A strong absorption band characteristic of the C=O stretch of the ester will be prominent (typically ~1730-1750 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular ion peak corresponding to a mass of 312.23 g/mol .
-
Application Domain I: A Premier Ligand for Metal-Organic Frameworks (MOFs)
The primary and most well-documented application of TMPTC (or its parent acid) is in the field of materials science as an organic linker for MOF synthesis. Its rigid planar structure and the spatially distributed nitrogen and oxygen donor atoms allow it to connect metal ions or clusters into highly ordered, porous, three-dimensional networks.
Causality of MOF Design
The choice of TMPTC as a ligand is deliberate. Its tetratopic nature provides multiple points of connection, leading to robust frameworks. The nitrogen atoms of the pyrazine ring and the carbonyl oxygens of the ester groups can all participate in coordination, offering versatility in the final topology of the MOF. This structural control is the foundation of designing MOFs with tailored properties for specific applications.
Caption: Rational design workflow for creating functional MOFs using TMPTC.
General Protocol: Solvothermal MOF Synthesis
-
Reactant Solution: Dissolve the TMPTC ligand (or the parent acid) and a selected metal salt (e.g., zinc nitrate, zirconium chloride) in a suitable solvent, often a high-boiling point polar aprotic solvent like DMF or N,N-diethylformamide (DEF).
-
Modulator Addition (Optional): Often, a modulating agent like acetic acid or benzoic acid is added. This modulator competes with the ligand for coordination to the metal center, slowing down the crystallization process and leading to larger, more perfect crystals.
-
Sealed Reaction: The solution is placed in a Teflon-lined stainless steel autoclave.
-
Heating: The autoclave is heated in an oven to a specific temperature (typically 80-150 °C) for a period ranging from hours to days.
-
Isolation: After cooling, the resulting crystalline MOF product is isolated by filtration.
-
Activation: The as-synthesized MOF contains solvent molecules within its pores. These are removed through a process of solvent exchange followed by heating under vacuum. This "activation" step is crucial to make the internal surface area of the MOF accessible for applications.
Application Domain II: A Constituent in Natural Product Chemistry
A distinct area of interest for TMPTC arises from its identification as a chemical constituent in extracts of Glycyrrhiza glabra (licorice) root.[1][2] This finding is of particular relevance to drug development professionals, as licorice has a long history in traditional medicine and is being investigated for various pharmacological activities, including antiviral effects.[4][5]
Contextualizing the Pharmacological Role
It is critical to approach this topic with scientific precision. While TMPTC is present in licorice extract, the vast body of research on the extract's bioactivity has focused on its most abundant and potent components, primarily the triterpenoid saponin Glycyrrhizin (GR) and its metabolite, Glycyrrhetinic Acid (GA) .[4][5][6] The demonstrated antiviral mechanisms of licorice, such as the potential to interfere with SARS-CoV-2 viral entry by interacting with the ACE2 receptor, are attributed to GR and GA.[4]
To date, there is a lack of published, peer-reviewed studies that isolate TMPTC and demonstrate a specific, independent biological mechanism of action or significant contribution to the overall activity of the licorice extract. Therefore, its role is currently defined as a phytochemical marker rather than a primary bioactive agent.
Caption: Relationship of TMPTC to the bioactive components of licorice extract.
For drug development professionals, this presents both a challenge and an opportunity. The challenge is to avoid misattributing the known effects of licorice to TMPTC. The opportunity lies in investigating this molecule further. Does it have a subtle synergistic effect? Does it possess its own unique, as-yet-undiscovered bioactivity? These questions remain open and represent a potential avenue for novel research.
Conclusion and Future Outlook
This compound is a molecule with a well-defined, impactful role in materials chemistry and an intriguing, yet unclarified, position in pharmacology. As a MOF linker, its utility is proven, and future work will continue to leverage its structure to create next-generation materials for gas separation, catalysis, and sensing. In the biological realm, its presence in a medicinally important plant warrants further investigation to move beyond simple identification and determine if it possesses any intrinsic therapeutic value. For researchers, TMPTC offers a dual pathway for exploration, bridging the gap between rational material design and natural product discovery.
References
-
Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? ResearchGate. [Link]
-
Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5, - NIH. National Center for Biotechnology Information. [Link]
-
Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - AIR Unimi. Università degli Studi di Milano. [Link]
-
Traditional Uses, Bioactive Chemical Constituents, and Pharmacological and Toxicological Activities of Glycyrrhiza glabra L. (Fabaceae) - PMC - NIH. National Center for Biotechnology Information. [Link]
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Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - MDPI. MDPI. [Link]
-
Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? - ResearchGate. ResearchGate. [Link]
-
Hydrophilic and Hydrophobic Carboxamide Pincers as Anion Hosts - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Traditional Uses, Bioactive Chemical Constituents, and Pharmacological and Toxicological Activities of Glycyrrhiza glabra L. (Fabaceae) - MDPI. MDPI. [Link]
-
PubChem Compound Summary for CID 291621, this compound. National Center for Biotechnology Information. [Link]
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate: A Versatile Building Block for Supramolecular Chemistry
This technical guide provides a comprehensive overview of tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical structure, synthesis, and potential applications, with a particular focus on its role as a versatile building block in the construction of advanced supramolecular architectures.
Introduction: The Architectural Potential of a Polyfunctional Pyrazine
This compound is a highly functionalized heterocyclic compound. Its rigid pyrazine core, adorned with four methoxycarbonyl groups, presents a unique combination of electronic properties and coordination sites. This architectural rigidity and the presence of multiple coordination points make it an excellent candidate for the rational design and synthesis of complex molecular systems, such as metal-organic frameworks (MOFs) and other coordination polymers. The strategic placement of the ester functionalities allows for versatile coordination behavior, acting as Lewis basic sites for interaction with metal centers.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical environments and for designing synthetic strategies and applications.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester, tetrakis-methoxycarbonylpyrazine | [PubChem][1] |
| CAS Number | 35042-21-8 | [PubChem][1] |
| Molecular Formula | C₁₂H₁₂N₂O₈ | [PubChem][1] |
| Molecular Weight | 312.23 g/mol | [PubChem][1] |
| Melting Point | 181-182 °C | [ChemicalBook][2] |
| SMILES | COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | [PubChem][1] |
Structural Diagram:
Sources
An In-Depth Technical Guide to the Spectral Data of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a highly functionalized pyrazine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, electron-deficient pyrazine core, adorned with four methoxycarbonyl substituents, provides a unique scaffold for the design of novel therapeutic agents and functional materials. Understanding the spectral characteristics of this molecule is fundamental to its application, enabling researchers to verify its synthesis, assess its purity, and elucidate its role in various chemical and biological processes.
This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.
Molecular Structure and Properties
Before delving into the spectral data, it is essential to understand the molecular structure and fundamental properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₈ |
| IUPAC Name | This compound |
| CAS Number | 35042-21-8 |
| Molecular Weight | 312.23 g/mol |
| Appearance | White solid |
| Melting Point | 181-182 °C |
The symmetrical nature of the molecule, with four equivalent methoxycarbonyl groups attached to the pyrazine ring, is a key determinant of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the high degree of symmetry in this compound, its NMR spectra are relatively simple, yet highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by a single sharp singlet.
Experimental Protocol:
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and the spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).
Data Interpretation:
The four methoxycarbonyl groups are chemically and magnetically equivalent due to the C₂ rotational symmetry of the molecule. This results in the twelve protons of the four methyl groups being indistinguishable, giving rise to a single resonance.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9-4.0 | Singlet | 12H | -OCH₃ |
The exact chemical shift may vary slightly depending on the solvent and the concentration of the sample. The absence of any other signals in the proton spectrum is a strong indicator of the compound's purity.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum.
Data Interpretation:
The symmetry of the molecule again dictates the number of signals observed. Three distinct carbon environments are present: the methyl carbons of the ester groups, the carbonyl carbons of the ester groups, and the sp²-hybridized carbons of the pyrazine ring.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~53-54 | -OCH₃ |
| ~145-146 | Pyrazine ring carbons (C-2, C-3, C-5, C-6) |
| ~163-164 | Carbonyl carbons (C=O) |
The chemical shifts are characteristic of these functional groups and provide definitive evidence for the presence of the methoxycarbonyl substituents and the pyrazine core.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR) for a solid sample.
Data Interpretation:
The IR spectrum of this compound is dominated by strong absorption bands characteristic of the ester functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730-1750 | Strong, sharp | C=O stretching (ester) |
| ~1200-1300 | Strong | C-O stretching (ester) |
| ~1450-1550 | Medium | C=N and C=C stretching (pyrazine ring) |
| ~2950-3000 | Weak to medium | C-H stretching (methyl) |
The most prominent feature is the intense carbonyl stretch, which is a hallmark of ester-containing compounds. The vibrations of the pyrazine ring are also observable in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol:
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).
Data Interpretation:
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (312.23 g/mol ). The fragmentation pattern will likely involve the loss of methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) groups.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 312 | [M]⁺ (Molecular ion) |
| 281 | [M - OCH₃]⁺ |
| 253 | [M - COOCH₃]⁺ |
The observation of the molecular ion peak at the correct m/z value is a critical piece of data for confirming the identity of the synthesized compound.
Synthesis and Characterization Workflow
The reliable acquisition of the spectral data described above is contingent upon a robust synthetic and purification procedure. A general workflow is outlined below.
Caption: General workflow for the synthesis and spectral characterization of this compound.
The synthesis of this compound has been reported, with a key early synthesis described by Mager and Berends in 1960.[1] The procedure generally involves the conversion of pyrazine-2,3,5,6-tetracarboxylic acid to the corresponding acid chloride, followed by esterification with methanol.[2]
Conclusion
The spectral data of this compound are consistent with its highly symmetric structure. The simplicity of its NMR spectra, the characteristic absorptions in its IR spectrum, and the expected molecular ion in its mass spectrum provide a powerful combination of tools for its unambiguous identification and purity assessment. This technical guide serves as a foundational reference for researchers working with this versatile and promising molecule, facilitating its synthesis, characterization, and exploration in a wide range of scientific applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Mager, H. I. X., & Berends, W. (1960). The synthesis of pyrazine-2,3,5,6-tetracarboxylic acid and its esters. Recueil des Travaux Chimiques des Pays-Bas, 79(5), 496-505.
- Lohrman, J., Pramanik, S., Kaur, S., Telikepalli, H., Day, V. W., & Bowman-James, K. (2021). Hydrophilic and Hydrophobic Carboxamide Pincers as Anion Hosts. The Royal Society of Chemistry.
- Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o2163–o2166.
- Witkowski, T. G., Richardson, P., Gabidullin, B., Hu, A., & Murugesu, M. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)
- Lohrman, J., Pramanik, S., Kaur, S., Telikepalli, H., Day, V. W., & Bowman-James, K. (2021). Electronic Supplementary Information (ESI) Hydrophilic and Hydrophobic Carboxamide Pincers as Anion Hosts. The Royal Society of Chemistry.
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An In-depth Technical Guide to the NMR Spectroscopy of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and structurally related polycarboxylated heteroaromatic compounds. This document moves beyond a simple recitation of parameters to explain the causality behind experimental design, ensuring a robust and reproducible analytical workflow.
Introduction: The Structural Significance of this compound
This compound is a highly functionalized pyrazine derivative. The pyrazine core is a key structural motif in many biologically active molecules and pharmaceuticals.[1] The dense arrangement of four electron-withdrawing methyl carboxylate groups on the pyrazine ring significantly influences its electronic properties and reactivity, making it an interesting building block in medicinal chemistry and materials science.
Due to its high degree of substitution and symmetry, NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and purity assessment of this molecule. The inherent symmetry simplifies the expected spectra, making it a good model for understanding the NMR characteristics of polysubstituted heteroaromatic systems.
Predicted NMR Spectra: A Consequence of Molecular Symmetry
A key feature of this compound is its high degree of symmetry (D2h point group). This symmetry dictates that all four methyl groups are chemically and magnetically equivalent. Similarly, the four carbonyl carbons of the ester groups are equivalent, and the four carbons of the pyrazine ring are also equivalent. This leads to a simplified NMR spectrum, which is a powerful confirmation of the molecule's structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show a single sharp singlet.
-
Causality: The twelve protons of the four methyl groups are all chemically equivalent due to the molecule's symmetry. They are not adjacent to any other protons, so no spin-spin coupling is expected. The electron-withdrawing nature of the adjacent carbonyl group and the pyrazine ring will deshield these protons, causing them to resonate downfield from typical methyl ester protons.[2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals.
-
Causality:
-
Methyl Carbons: The four equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.
-
Pyrazine Ring Carbons: The four equivalent sp²-hybridized carbons of the pyrazine ring will give rise to a single signal in the aromatic region. The attachment to electron-withdrawing nitrogen atoms and carbonyl groups will shift this signal significantly downfield.[2]
-
Carbonyl Carbons: The four equivalent carbonyl carbons of the ester groups will produce a single signal in the far downfield region, characteristic of ester carbonyls.
-
Experimental Protocol for NMR Analysis
The following protocol is designed to yield high-quality, unambiguous NMR data for this compound.
Sample Preparation
The choice of solvent is critical for obtaining a high-resolution spectrum.
-
Step 1: Solvent Selection. Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, given the polar nature of the four ester groups, solubility might be limited. If solubility in CDCl₃ is poor, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent alternatives.[3] It is crucial to use a solvent that fully dissolves the sample to ensure sharp spectral lines.
-
Step 2: Concentration. Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable number of scans on a modern NMR spectrometer.
-
Step 3: Internal Standard. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). If using a solvent that has a residual proton signal that is well-separated from the expected analyte signal, this can also be used for referencing.
¹H NMR Spectroscopy Acquisition
-
Step 1: Spectrometer Setup. Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Step 2: Acquisition Parameters.
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds will allow for full relaxation of the protons, leading to accurate integration.
-
Number of Scans: Typically, 8 to 16 scans will provide an excellent signal-to-noise ratio for the expected singlet.
-
¹³C NMR Spectroscopy Acquisition
-
Step 1: Spectrometer Setup. The same spectrometer as for ¹H NMR can be used.
-
Step 2: Acquisition Parameters.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is appropriate.
-
Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Data Presentation and Interpretation
The expected NMR data for this compound is summarized below.
| ¹H NMR Data | |
| Predicted Chemical Shift (δ) | ~ 4.0 ppm |
| Multiplicity | Singlet (s) |
| Integration | 12H |
| Assignment | 4 x -OCH₃ |
| ¹³C NMR Data | |
| Predicted Chemical Shift (δ) | Assignment |
| ~ 53 ppm | 4 x -OCH₃ |
| ~ 145 ppm | 4 x Pyrazine Ring Carbons |
| ~ 165 ppm | 4 x -C=O |
Advanced NMR Techniques: When are they necessary?
For a molecule with such high symmetry, 1D NMR is generally sufficient for structural confirmation. However, in cases of unexpected impurities or for absolute confirmation of assignments, 2D NMR techniques can be invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation between the methyl protons and the methyl carbons, confirming their direct bond.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range couplings. For instance, a correlation would be expected between the methyl protons and the adjacent carbonyl carbon, as well as the pyrazine ring carbons. This can be a powerful tool for confirming the connectivity of the molecule.
Visualizations
Molecular Structure
Caption: Molecular Structure
NMR Analysis Workflow
Caption: NMR Analysis Workflow
Conclusion
The NMR spectroscopic analysis of this compound is a clear example of how molecular symmetry can be leveraged for straightforward structural elucidation. The predicted simplicity of its ¹H and ¹³C NMR spectra makes it an excellent candidate for routine quality control and purity assessment. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this and other highly substituted heteroaromatic compounds, ensuring the integrity of their materials for downstream applications in drug discovery and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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The Good Scents Company. 2,3,5,6-tetramethyl pyrazine. [Link]
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PubMed. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. National Center for Biotechnology Information. [Link]
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Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
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Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]
- Google Patents. Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
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Thieme. Pyrazines. [Link]
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IOPscience. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
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ResearchGate. ¹H-NMR spectra of the PCE during the polymerization process. Solvent:.... [Link]
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The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]
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Journal of Applied Spectroscopy. Application of 1 H Low-Field NMR Spectroscopy for the Determination of the Concentration and Molecule Weight of Polycarboxylate Superplasticizers. [Link]
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Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
- Google Patents.
-
PubMed. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. [Link]
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An In-Depth Technical Guide to Tetramethyl pyrazine-2,3,5,6-tetracarboxylate: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate
Introduction
For researchers, scientists, and professionals in drug development and materials science, the pyrazine scaffold represents a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous, finding applications from pharmaceuticals to flavorants. This guide focuses on a specific, highly functionalized derivative: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate. This compound, while not as widely recognized as its simpler counterpart, 2,3,5,6-tetramethylpyrazine (ligustrazine), serves as a pivotal building block in the synthesis of advanced materials and complex molecular architectures. This document provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications, particularly in the realm of materials science.
Core Molecular Attributes
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and synthesis. The key molecular and physical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₈ | |
| Molecular Weight | 312.23 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester, Tetrakis(methoxycarbonyl)pyrazine | |
| CAS Number | 35042-21-8 |
Synthesis of this compound: An Experimental Protocol
The primary route to this compound is through the esterification of its parent acid, Pyrazine-2,3,5,6-tetracarboxylic acid. The following protocol is based on established Fischer esterification principles and the specific reactants identified in the literature.[1]
Causality Behind Experimental Choices
The choice of a strong acid catalyst, such as hydrogen chloride (generated from acetyl chloride or as a solution in methanol), is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The use of excess methanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. The removal of water, a byproduct of the reaction, is also crucial for maximizing the yield.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyrazine-2,3,5,6-tetracarboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid. Anhydrous methanolic HCl is a suitable choice. This can be prepared by the slow addition of acetyl chloride to cold methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure this compound.
Applications in Research and Development
While direct applications in drug development for this compound are not extensively documented, its highly functionalized and symmetric structure makes it a valuable precursor in materials science and supramolecular chemistry.
Building Block for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[2][3] The parent compound, Pyrazine-2,3,5,6-tetracarboxylic acid, is a known ligand for the synthesis of MOFs.[4] By extension, its tetramethyl ester can be utilized as a more soluble and potentially more reactive precursor for the synthesis of novel MOFs. The pyrazine core and the four carboxylate groups (after hydrolysis in situ or pre-hydrolysis) provide multiple coordination sites for metal centers, leading to the formation of robust and porous frameworks with potential applications in:
-
Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF cavities can be tailored for the selective adsorption of gases like carbon dioxide.[4]
-
Catalysis: The metal centers within the MOF can act as catalytic sites, while the porous structure allows for the diffusion of reactants and products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Coordination Chemistry of Pyrazine-2,3,5,6-tetracarboxylate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science and medicinal chemistry, the rational design of functional molecules is paramount. Among the vast library of organic ligands available for the construction of coordination polymers and metal-organic frameworks (MOFs), nitrogen-containing polycarboxylates have garnered significant attention due to their versatile coordination modes and the unique properties they impart to the resulting materials. This guide provides an in-depth technical exploration of the coordination chemistry of a particularly intriguing ligand: pyrazine-2,3,5,6-tetracarboxylate.
This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the synthesis of the ligand, its diverse coordination behavior with a range of metal ions, and the fascinating properties of the resulting supramolecular architectures, including their applications in gas storage, luminescence, and catalysis.
The Ligand: Structure, Synthesis, and Characterization
At the heart of this exploration is the pyrazine-2,3,5,6-tetracarboxylate ligand, derived from its corresponding acid, pyrazine-2,3,5,6-tetracarboxylic acid, or its ester form, tetramethyl pyrazine-2,3,5,6-tetracarboxylate. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, provides specific coordination sites, while the four carboxylate groups offer a multitude of binding possibilities. This combination of a rigid, N-heterocyclic core and flexible carboxylate arms makes it a powerful building block for constructing robust and functional coordination networks.
Synthesis of the Ligand Precursors
The journey to creating pyrazine-2,3,5,6-tetracarboxylate-based materials begins with the synthesis of its precursors. While the direct synthesis of this compound can be challenging, a common starting point is the oxidation of more readily available pyrazine derivatives.
A typical synthetic workflow involves the preparation of a polysubstituted pyrazine, which is then oxidized to form the tetracarboxylic acid. This acid can then be esterified to yield the tetramethyl ester.
Caption: General synthetic workflow for pyrazine-2,3,5,6-tetracarboxylate precursors.
Experimental Protocol: Synthesis of Pyrazine-2,3,5,6-tetracarboxylic Acid (Conceptual)
-
Step 1: Oxidation. A polysubstituted pyrazine, such as 2,3,5,6-tetramethylpyrazine, is subjected to strong oxidizing conditions. A common and effective method involves heating the starting material in an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction mixture is typically refluxed for several hours to ensure complete oxidation of the methyl groups to carboxylic acids.
-
Step 2: Work-up. After the reaction is complete, the hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified, typically with hydrochloric acid (HCl), which causes the pyrazine-2,3,5,6-tetracarboxylic acid to precipitate out of the solution due to its lower solubility in acidic conditions.
-
Step 3: Purification. The crude product is collected by filtration, washed with cold water to remove any remaining impurities, and then dried. Further purification can be achieved by recrystallization from hot water.
Experimental Protocol: Synthesis of this compound
-
Step 1: Esterification. Pyrazine-2,3,5,6-tetracarboxylic acid is suspended in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.
-
Step 2: Reaction. The mixture is heated under reflux for an extended period, often 24-48 hours, to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification. After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized, for example, with a saturated solution of sodium bicarbonate, and the product is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, dried over an anhydrous salt such as magnesium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Characterization of the Ligand
Thorough characterization of the ligand is a critical, self-validating step to ensure purity and structural integrity before its use in coordination chemistry. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester. The ¹H NMR spectrum of this compound will show a characteristic singlet for the methyl protons, while the ¹³C NMR will show signals for the methyl carbons, the pyrazine ring carbons, and the carbonyl carbons of the ester groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For the tetracarboxylic acid, a broad O-H stretch from the carboxylic acid groups will be prominent, along with a sharp C=O stretch. For the tetramethyl ester, the O-H stretch will be absent, and the C=O stretch of the ester will be observed at a characteristic frequency.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized ligand.
The Art of Coordination: Assembling Frameworks with Pyrazine-2,3,5,6-tetracarboxylate
The true potential of pyrazine-2,3,5,6-tetracarboxylate is unlocked when it is coordinated to metal ions. The ligand's multiple coordination sites—the two pyrazine nitrogens and the eight oxygen atoms of the four carboxylate groups—allow for a rich and diverse coordination chemistry. The final structure of the resulting coordination polymer or MOF is influenced by a variety of factors, including the choice of metal ion, the reaction conditions (temperature, solvent, pH), and the presence of auxiliary ligands.
Coordination Modes and Structural Diversity
The pyrazine-2,3,5,6-tetracarboxylate ligand can adopt several coordination modes, acting as a versatile building block for constructing 1D, 2D, and 3D architectures. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyrazine nitrogen atoms can also coordinate to metal centers, further increasing the connectivity of the network.
Caption: Influence of coordination modes on the dimensionality of the resulting structures.
The interplay of these coordination modes with different metal ions leads to a fascinating array of structural topologies. For instance, with lanthanide ions, which have high coordination numbers, the ligand can act as a multidentate chelator, leading to complex 3D frameworks with large channels.[1][2] In contrast, with some transition metals, the coordination may be more directional, leading to the formation of lower-dimensional structures.
A notable phenomenon observed in the coordination chemistry of pyrazine-2,3,5,6-tetracarboxylic acid is in situ decarboxylation under certain hydrothermal conditions. For example, when reacted with Cu(II), two of the carboxyl groups can be lost, leading to the formation of a coordination polymer with a pyrazine-2,6-dicarboxylate ligand.[3][4] This highlights the importance of carefully controlling reaction conditions to achieve the desired product.
Synthesis of Coordination Polymers and MOFs
The synthesis of coordination polymers and MOFs with pyrazine-2,3,5,6-tetracarboxylate is typically carried out using solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over time.
Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-Pyrazine-2,3,5,6-tetracarboxylate MOF [1][2]
-
Step 1: Reactant Preparation. In a typical experiment, an aqueous solution of a lanthanide(III) salt (e.g., YbCl₃, LuCl₃, or ErCl₃) is prepared. A separate aqueous solution of pyrazine-2,3,5,6-tetracarboxylic acid is also prepared, often with the addition of a base (e.g., NaOH) to deprotonate the carboxylic acid groups and improve solubility.
-
Step 2: Mixing and pH Adjustment. The two solutions are mixed, and the pH of the resulting solution is carefully adjusted. The pH can play a crucial role in determining the final structure of the coordination polymer.
-
Step 3: Hydrothermal Reaction. The reaction mixture is sealed in a Teflon-lined stainless steel autoclave and heated in an oven at a specific temperature (e.g., 120-180 °C) for a period of several days.
-
Step 4: Isolation and Purification. After the autoclave has cooled to room temperature, the crystalline product is collected by filtration, washed with water and ethanol to remove any unreacted starting materials, and then dried.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF with a Related Ligand [5]
This protocol uses a larger, more complex ligand, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP), but the principles are transferable.
-
Step 1: Reactant Mixture. A mixture of the ligand (H₄TCPP), a zinc salt (e.g., Zn(NO₃)₂·6H₂O), and a secondary ligand (e.g., 1,4-di(pyridin-4-yl)benzene) is prepared in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol.
-
Step 2: Solvothermal Reaction. The mixture is sealed in a Teflon-lined autoclave and heated to a temperature of around 100-120 °C for 24-72 hours.
-
Step 3: Product Recovery. After cooling, the crystalline product is filtered, washed with fresh solvent (e.g., DMF), and dried.
Characterization of the Coordination Frameworks
The characterization of the resulting coordination polymers and MOFs is essential to confirm their structure, purity, and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional structure of crystalline materials. It provides detailed information about bond lengths, bond angles, coordination environments of the metal ions, and the overall topology of the network.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to check for consistency with the structure determined by SCXRD.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to determine the temperature at which it starts to decompose. This is crucial for understanding the material's robustness for various applications.
-
Spectroscopic Techniques (FT-IR, UV-Vis): FT-IR spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ions, which is typically observed as a shift in the C=O stretching frequency compared to the free ligand. UV-Vis spectroscopy can provide information about the electronic properties of the material.
Functional Properties and Applications
The unique structural features of pyrazine-2,3,5,6-tetracarboxylate-based coordination frameworks give rise to a range of interesting functional properties with potential applications in various fields.
Porosity and Gas Adsorption
The rigid and well-defined porous structures of MOFs constructed from pyrazine-tetracarboxylate and related ligands make them promising candidates for gas storage and separation applications. The size and shape of the pores can be tuned by varying the length and geometry of the organic linker and the coordination geometry of the metal center.
For example, two zinc-based MOF isomers constructed from 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine exhibited high porosity with BET surface areas of 1324 m²/g and 1247 m²/g.[5] These materials showed selective adsorption of CO₂ and light hydrocarbons, demonstrating their potential for applications in environmental protection and gas purification.[5]
| MOF | Metal Ion | Ligand | BET Surface Area (m²/g) | Key Gas Adsorption Properties | Reference |
| Zn₂(TCPP)(DPB) Isomer 1 | Zn²⁺ | H₄TCPP & DPB | 1324 | Selective for C₃H₈/C₃H₆ over CH₄ | [5] |
| Zn₂(TCPP)(DPB) Isomer 2 | Zn²⁺ | H₄TCPP & DPB | 1247 | Selective for C₃H₈/C₃H₆ over CH₄ | [5] |
H₄TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine; DPB = 1,4-di(pyridin-4-yl)benzene
Caption: Schematic of selective gas adsorption in a pyrazine-tetracarboxylate based MOF.
Luminescence
Lanthanide-based MOFs (Ln-MOFs) are particularly interesting for their unique luminescent properties. The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" can lead to highly sensitive and selective luminescent sensors.
The incorporation of the pyrazine-2,3,5,6-tetracarboxylate ligand into Ln-MOFs can significantly influence their luminescent behavior. The nitrogen atoms in the pyrazine ring can provide additional coordination sites and affect the electronic properties of the ligand, thereby modulating the energy transfer process. For instance, a europium-based MOF functionalized with a pyrazine-tetrabenzoate linker exhibited a nearly 30-fold increase in luminescence emission compared to its benzene-based analogue.[6] This enhanced luminescence led to a highly sensitive ratiometric sensor for phosphate ions.[6]
| Ln-MOF | Lanthanide Ion | Ligand | Emission Color | Sensing Application | Reference |
| JNU-220 | Eu³⁺ | BTTB | Red | Phosphate ions | [6] |
BTTB = 4,4',4'',4'''-pyrazine-2,3,5,6-tetrayl-tetrabenzoate
Catalysis
The porous nature and the presence of accessible metal sites make MOFs attractive materials for heterogeneous catalysis. The pyrazine-tetracarboxylate ligand can be used to construct MOFs with catalytically active metal centers. The well-defined pore structure can provide size and shape selectivity for catalytic reactions.
While research into the catalytic applications of MOFs based specifically on pyrazine-2,3,5,6-tetracarboxylate is still emerging, the broader class of pyrazine-containing MOFs has shown promise in various catalytic transformations. The nitrogen atoms of the pyrazine ring can act as basic sites, which can be beneficial for certain catalytic reactions. Furthermore, the framework can be functionalized with different metal ions to create catalysts for a wide range of organic reactions.
Future Outlook and Challenges
The coordination chemistry of pyrazine-2,3,5,6-tetracarboxylate is a rich and expanding field of research. While significant progress has been made in the synthesis and characterization of coordination polymers and MOFs based on this versatile ligand, several challenges and opportunities remain.
-
Ligand Synthesis: The development of more efficient and scalable synthetic routes for pyrazine-2,3,5,6-tetracarboxylic acid and its esters is crucial for advancing the field.
-
Structural Control: Gaining more precise control over the final topology of the coordination frameworks remains a key challenge. This will require a deeper understanding of the complex interplay between reaction parameters and the resulting crystal structure.
-
Functionalization: The post-synthetic modification of pyrazine-2,3,5,6-tetracarboxylate-based MOFs to introduce new functionalities is a promising avenue for creating materials with tailored properties for specific applications.
-
Applications: Further exploration of the applications of these materials in areas such as drug delivery, chemical sensing, and catalysis is warranted. For drug development professionals, the biocompatibility and targeted delivery potential of MOFs derived from this ligand could be of particular interest.
References
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An In-depth Technical Guide on the Safety and Handling of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
This guide provides a detailed overview of the safety and handling protocols for tetramethyl pyrazine-2,3,5,6-tetracarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's properties, potential hazards, and recommended procedures to ensure safe laboratory practices.
Introduction and Chemical Identity
This compound is a tetra-ester derivative of pyrazine-2,3,5,6-tetracarboxylic acid. While its direct applications are a subject of ongoing research, its structural relatives, pyrazine and its derivatives, are significant in pharmaceuticals, flavor chemistry, and materials science.[1][2][3] The presence of the pyrazine core, a nitrogen-containing heterocycle, imparts unique electronic and chemical properties that are of interest in designing novel bioactive molecules and functional materials.
Understanding the safety and handling of this compound is paramount for its exploration in research and development. This guide is formulated based on the known properties of its parent acid, pyrazine-2,3,5,6-tetracarboxylic acid, and related pyrazine compounds, due to the limited availability of specific safety data for the tetramethyl ester.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
Detailed experimental data for this compound is not widely available. The following table summarizes known properties of the parent acid and provides estimated properties for the tetramethyl ester based on its structure.
| Property | Pyrazine-2,3,5,6-tetracarboxylic acid | This compound (Estimated) | Source |
| CAS Number | 43193-60-8 | 291621 (CID) | [4][5][6] |
| Molecular Formula | C8H4N2O8 | C12H12N2O8 | [4][6] |
| Molecular Weight | 256.13 g/mol | 312.23 g/mol | [4][6] |
| Appearance | Solid | Solid | [4] |
| Solubility | Soluble in water | Likely soluble in organic solvents (e.g., methanol, ethanol) | [4][7] |
Hazard Identification and Toxicology
GHS Classification (Based on Pyrazine-2,3,5,6-tetracarboxylic acid):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[4]
Signal Word: Warning[4]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is crucial to handle this compound with the assumption that it may possess similar or other uncharacterised hazards.
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following are general guidelines based on the potential hazards.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should be worn to protect skin and clothing.[4]
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Remove contaminated clothing and wash it before reuse.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
-
Stability: The stability of the compound is not fully characterized. Avoid exposure to moisture, as the ester groups may be susceptible to hydrolysis.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
Synthesis and Potential Applications
This compound can be synthesized from the esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol.[7] Microwave-assisted synthesis has been shown to be an efficient method for the esterification of pyrazine carboxylic acids.[2][9]
Figure 2: A simplified workflow for the synthesis of this compound.
The pyrazine scaffold is present in numerous biologically active molecules, and its derivatives are explored for various therapeutic applications.[10][11] Research into compounds like this compound may lead to the discovery of new drug candidates with novel mechanisms of action.
Conclusion
While specific safety and toxicological data for this compound are limited, a cautious and informed approach based on the properties of its parent acid and related compounds is essential for its safe handling. Researchers and laboratory personnel must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. As with any research chemical, a comprehensive, substance-specific risk assessment is the cornerstone of laboratory safety.
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An In-depth Technical Guide to the Theoretical and Computational Analysis of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
Executive Summary
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is a molecule of significant interest, positioned at the intersection of materials science and medicinal chemistry. As a highly functionalized, tetratopic ligand, it holds immense potential as a building block for novel Metal-Organic Frameworks (MOFs). Concurrently, the pyrazine core is a well-established scaffold in numerous therapeutic agents.[1] This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive properties. By detailing a robust computational workflow, from geometry optimization to frontier molecular orbital analysis, we aim to equip researchers with the necessary tools to predict the molecule's behavior and guide its application in both rational drug design and the construction of advanced porous materials.
Introduction: The Scientific Imperative of this compound
The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonds and π-stacking, have made it a cornerstone in the development of pharmaceuticals and functional materials.[2] The subject of this guide, this compound (PubChem CID: 291621), represents a particularly compelling derivative.[3]
Its structure is characterized by a central pyrazine core fully substituted with four methoxycarbonyl groups. This tetrasubstitution imparts several key features:
-
High Connectivity: As a tetratopic ligand, it can coordinate with metal centers in four directions, a desirable trait for creating stable, highly porous Metal-Organic Frameworks (MOFs). The judicious choice of linker geometry and connectivity is a critical factor in designing MOFs with high stability and tailored porosity.[4] MOFs constructed from tetratopic linkers have demonstrated significantly greater stability compared to those with di- or tritopic linkers.[5]
-
Electronic Modulation: The four electron-withdrawing carboxylate groups significantly influence the electronic landscape of the pyrazine ring, impacting its reactivity and intermolecular interaction potential.
-
Symmetry and Rigidity: The molecule's high degree of symmetry can lead to the formation of ordered, crystalline materials, which is crucial for applications in gas storage, separation, and catalysis.[6][7]
Given these attributes, a thorough theoretical and computational analysis is not merely an academic exercise but a prerequisite for unlocking the molecule's potential. Computational methods, particularly Density Functional Theory (DFT), provide atomic-level insights into electronic structure, energetics, and reactivity, offering a predictive framework that can accelerate experimental discovery.[8] This guide establishes a validated protocol for such an investigation.
Theoretical Framework: Leveraging Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of modern chemical research due to its favorable balance of computational cost and accuracy.[8] It is particularly well-suited for studying organic molecules like pyrazine derivatives. DFT calculations allow us to determine the ground-state electronic density and energy, which in turn enables the evaluation of key chemical descriptors.[8]
Core Concepts in DFT Analysis:
-
Geometry Optimization: This is the foundational step, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation. The resulting structure provides crucial data on bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.
-
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which govern intermolecular interactions and reaction pathways.
Theoretical calculations based on DFT are routinely used to verify optimized structures of complex molecules and their metal complexes, providing a powerful complement to experimental techniques like NMR and X-ray crystallography.[9]
A Validated Computational Protocol
This section details a step-by-step methodology for conducting a comprehensive DFT analysis of this compound.
Experimental Protocol: DFT Workflow
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). The initial structure can be built from its SMILES string: COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC.[3]
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Geometry Optimization:
-
Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method: Select the DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that provides a good compromise between accuracy and computational expense for organic systems.[10]
-
Basis Set: Employ the Pople-style 6-31G(d,p) basis set. This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron density in a molecule with multiple bonds and lone pairs.
-
Execution: Run a geometry optimization calculation. Ensure the calculation converges to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Electronic Property Calculation:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation with the same functional (B3LYP) and a potentially larger basis set (e.g., 6-311+G(d,p)) for more accurate electronic properties.
-
From this calculation, extract the energies of the HOMO and LUMO orbitals.
-
Generate molecular orbital surfaces for visualization.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate the MEP surface from the results of the single-point energy calculation.
-
Map the electrostatic potential onto the electron density surface to visualize the charge distribution.
-
The entire computational workflow is depicted in the diagram below.
Caption: A flowchart of the DFT computational protocol.
Anticipated Results and Scientific Discussion
While specific experimental data for this compound is scarce, we can predict the likely outcomes of the proposed computational study based on the known chemistry of pyrazines and carboxylates.
Optimized Molecular Geometry
The optimization is expected to yield a largely planar pyrazine ring. However, the four methoxycarbonyl substituents will likely exhibit some degree of torsional freedom. The steric hindrance between these bulky groups may cause slight out-of-plane distortions to minimize repulsion. The precise C-N and C-C bond lengths within the pyrazine ring will reflect the electron-withdrawing nature of the substituents.[11]
| Parameter | Predicted Value Range | Rationale |
| C-N Bond Length (ring) | 1.33 - 1.35 Å | Typical for pyrazine rings, influenced by the electron-withdrawing effect of the carboxylates.[11] |
| C-C Bond Length (ring) | 1.38 - 1.40 Å | Consistent with aromatic C-C bonds in similar heterocyclic systems.[11] |
| C-C Bond Length (ring-CO) | 1.48 - 1.52 Å | Standard single bond length between sp² carbons. |
| O=C-O-C Dihedral Angle | Variable | Rotation around C-O single bonds is expected, leading to multiple low-energy conformers. |
Electronic Structure and Reactivity
The four electron-withdrawing carboxylate groups are predicted to have a profound effect on the molecule's electronic properties.
-
Frontier Molecular Orbitals: Both the HOMO and LUMO energies are expected to be significantly lowered compared to unsubstituted pyrazine. The HOMO will likely be localized on the pyrazine ring, while the LUMO may have significant contributions from the carbonyl groups of the ester functions.
-
HOMO-LUMO Gap: A relatively large HOMO-LUMO gap is anticipated, suggesting high kinetic stability. This is a favorable characteristic for a building block intended for creating robust materials like MOFs.
-
Molecular Electrostatic Potential (MEP): The MEP map will likely show a highly electron-deficient (blue, positive potential) region on the pyrazine ring, a direct consequence of the four attached carboxylates. The most electron-rich regions (red, negative potential) will be concentrated around the carbonyl oxygen atoms. These oxygen atoms represent the primary sites for coordination with metal ions in the formation of MOFs.
Implications for Materials Science and Drug Development
The computational results provide direct insights into the molecule's potential applications.
-
MOF Linker: The predicted geometry and MEP map strongly support its role as a tetratopic linker. The negative potential on the carbonyl oxygens confirms their ability to act as Lewis bases, coordinating to metal clusters to form a stable, porous framework. The rigidity and high connectivity of the linker are conducive to forming robust structures with permanent porosity.[4]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Pyrazine-2,3,5,6-tetracarboxylate Chemistry
Foreword for the Innovator: The Untapped Potential of Pyrazine-2,3,5,6-tetracarboxylate in Advanced MOF Synthesis
To the researchers, scientists, and drug development professionals at the forefront of materials science and therapeutics, this guide serves as a comprehensive resource for the synthesis and application of Metal-Organic Frameworks (MOFs) derived from the versatile ligand, pyrazine-2,3,5,6-tetracarboxylic acid. While the direct use of its tetramethyl ester precursor, tetramethyl pyrazine-2,3,5,6-tetracarboxylate, in MOF synthesis is not yet a well-established direct route, this document provides a robust, two-step methodology to unlock its potential. We will first detail the foundational step of converting the ester to its highly reactive tetracarboxylic acid form, followed by detailed protocols for the synthesis of pioneering MOF structures with a focus on their relevance to the pharmaceutical sciences. The unique electronic and structural properties of the pyrazine core, combined with the high connectivity of the four carboxylate groups, offer a tantalizing platform for the design of novel MOFs with tailored porosities, active sites, and functionalities. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to innovate and adapt these methods for your specific research and development goals.
Section 1: The Ligand – From Ester Precursor to MOF Building Block
The journey to novel pyrazine-based MOFs begins with the preparation of the primary building block, pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc), from its commercially available tetramethyl ester. This hydrolysis step is critical as the carboxylate groups are essential for coordination with metal ions to form the MOF structure.
Protocol 1: Saponification of this compound
This protocol details the base-catalyzed hydrolysis of the tetramethyl ester to yield the corresponding tetracarboxylic acid. The use of a strong base like sodium hydroxide ensures complete and efficient conversion.
Rationale: The ester groups are relatively stable, and a strong nucleophile (hydroxide ions) and elevated temperature are necessary to drive the saponification reaction to completion. The subsequent acidification protonates the carboxylate intermediates, leading to the precipitation of the desired tetracarboxylic acid.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water.
-
Base Addition: Prepare a solution of sodium hydroxide (NaOH) in water (a 4-8 fold molar excess of NaOH is recommended). Add the NaOH solution dropwise to the stirred solution of the ester at room temperature.
-
Reflux: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.
-
Cooling and Acidification: After completion, cool the reaction mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is acidic (pH 1-2). This will cause the pyrazine-2,3,5,6-tetracarboxylic acid to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the purified pyrazine-2,3,5,6-tetracarboxylic acid in a vacuum oven at 60-80 °C overnight. The final product should be a white, crystalline solid.
Characterization of H₄pztc: Confirm the identity and purity of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Caption: Schematic of pH-responsive drug release from a MOF in a tumor microenvironment.
Protocol 4: Loading of an Anticancer Drug (e.g., Doxorubicin) into a Zn-pztc MOF
This protocol provides a general procedure for loading a model anticancer drug, doxorubicin (DOX), into a pre-synthesized and activated Zn-pztc MOF.
Rationale: The drug is loaded into the MOF through diffusion into the pores. The choice of solvent is important to ensure both the solubility of the drug and the stability of the MOF.
Step-by-Step Protocol:
-
MOF Activation: Ensure the Zn-pztc MOF is fully activated (i.e., solvent molecules removed from the pores) by heating under vacuum.
-
Drug Solution Preparation: Prepare a solution of doxorubicin hydrochloride in a suitable solvent, such as methanol or a buffer solution in which the MOF is stable.
-
Loading: Immerse a known amount of the activated Zn-pztc MOF in the doxorubicin solution. Stir the suspension at room temperature for 24-48 hours in the dark to allow for maximum drug loading.
-
Isolation of Drug-Loaded MOF: Centrifuge the suspension to separate the solid drug-loaded MOF.
-
Washing: Wash the collected solid with fresh solvent to remove any surface-adsorbed drug molecules.
-
Quantification of Loaded Drug: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy. The drug loading content can be calculated using the following formula: Loading Content (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100%
Biocompatibility Considerations
For any material to be used in drug delivery, its biocompatibility is of utmost importance. The toxicity of MOFs is influenced by the nature of both the metal ions and the organic linkers. Z[1]inc is an essential trace element in the human body, and pyrazine derivatives are found in various natural products, suggesting that MOFs derived from these components may exhibit good biocompatibility. However, comprehensive in vitro and in vivo toxicity studies are crucial to validate the safety of any new pyrazine-tetracarboxylate MOF intended for biomedical applications.
Section 5: Conclusion and Future Outlook
The synthesis of metal-organic frameworks using pyrazine-2,3,5,6-tetracarboxylate as a building block opens up a new frontier in the design of functional porous materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this exciting area. The unique combination of a nitrogen-containing aromatic core and high carboxylate functionality in the ligand provides a rich playground for creating MOFs with tailored properties for a range of applications, from gas storage and separation to catalysis and, most notably for the readers of this guide, advanced drug delivery systems. The future of this field lies in the systematic exploration of different metal-ligand combinations, the development of novel synthesis methodologies, and the rigorous evaluation of the performance of these materials in relevant biological systems. It is our hope that this guide will serve as a catalyst for innovation, leading to the development of next-generation MOF-based technologies that can address pressing challenges in medicine and beyond.
References
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Song, X., Song, S., Li, Y., Liang, Z., & Song, W. (2020). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 49(4), 1135-1142. [Link]
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Gheorghe, D. C., Gîrțu, M. A., & Gulea, A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Materials, 15(15), 5433. [Link]
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Wojnarasińska, Z., Pander, P., & Matoga, D. (2022). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. Pharmaceutics, 14(11), 2356. [Link]
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Wang, Y., Chen, J., & Wang, J. (2020). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. Pharmaceutics, 12(10), 923. [Link]
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-
Wang, H., Wang, Y., Li, Z., & Zhang, J. (2020). Structure of a Luminescent MOF-2 Derivative with a Core of Zn(II)-Terephthalate-Isoquinoline and Its Application in Sensing of Xylenes. Molecules, 25(9), 2043. [Link]
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Solvothermal synthesis conditions for "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOFs
Application Note & Protocol
Topic: Solvothermal Synthesis Conditions for Pyrazine-Tetracarboxylate Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
A Senior Scientist’s Guide to the Solvothermal Synthesis of Pyrazine-2,3,5,6-tetracarboxylate MOFs: Principles, Protocols, and Parametric Control
This document provides an in-depth guide to the synthesis of Metal-Organic Frameworks (MOFs) utilizing the pyrazine-2,3,5,6-tetracarboxylic acid (H₄TCPP) linker, a highly versatile building block for creating robust, porous crystalline materials. While the ester form, tetramethyl pyrazine-2,3,5,6-tetracarboxylate, serves as a valuable precursor, it is the fully deprotonated carboxylate linker that participates in the framework assembly. This guide will elucidate the fundamental principles of solvothermal synthesis, offer detailed, field-tested protocols, and explore the causal relationships between reaction parameters and the final MOF properties.
Mechanistic Insights & Strategic Considerations
The solvothermal method is the predominant technique for MOF crystallization because it employs solvents at temperatures above their boiling points in a closed system, generating autogenous pressure.[1] This environment facilitates the dissolution of precursors and promotes the slow, ordered self-assembly process required for high-quality single crystals.[1][2]
1.1 The Pyrazine-2,3,5,6-tetracarboxylate Linker: A Unique Building Block
The H₄TCPP linker is an exceptional candidate for MOF construction for several key reasons:
-
High Connectivity: With four carboxylate groups, it can coordinate to multiple metal centers, forming highly stable, three-dimensional networks.
-
Electronic Properties: The nitrogen-rich pyrazine core can serve as a redox-active site, making these MOFs promising for applications in batteries and catalysis.[3][4][5]
-
Functionalizability: The pyrazine ring can be functionalized to tune the MOF's properties, such as luminescence or gas sorption selectivity.[6] For instance, expanding the core to 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) allows for the construction of highly porous frameworks with Zn-based paddlewheel secondary building units (SBUs).[7][8]
1.2 The Critical Role of Synthesis Parameters
The success of a solvothermal synthesis hinges on the precise control of several interdependent variables.
-
Metal Source: The choice of metal salt (e.g., nitrates, chlorides) and the metal itself (e.g., Zr, Zn, Cu, Co) dictates the geometry of the inorganic secondary building unit (SBU) and, consequently, the final topology of the framework.[2][9] Zirconium (e.g., from ZrCl₄), for instance, forms the highly robust [Zr₆O₄(OH)₄] cluster, leading to the exceptionally stable UiO-type MOFs (UiO = Universitetet i Oslo).[10][11]
-
Solvent System: The solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), serves to solubilize the metal salt and the organic linker. The choice of solvent can also influence the resulting MOF topology by altering precursor solubility and coordination kinetics.[7]
-
Temperature and Time: These parameters are crucial for controlling the nucleation and growth kinetics. Higher temperatures can accelerate crystallization but may also lead to the formation of less stable or amorphous phases. A typical range for pyrazine-carboxylate MOFs is 80-120 °C for 24-48 hours.[10][12]
-
Modulators (The "Secret Sauce"): Modulators are often essential for achieving high crystallinity and controlling defect engineering.[13] They are typically monodentate ligands, such as monocarboxylic acids (e.g., trifluoroacetic acid, acetic acid) or mineral acids (e.g., HCl), that compete with the multidentate organic linker for coordination sites on the metal cluster.[13][14][15] This competitive binding slows down the rate of framework formation, preventing rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals.[13][14] The concentration of the modulator is a key variable; too little may result in poor crystallinity, while too much can inhibit MOF formation altogether.[13]
Experimental Protocol: Synthesis of a Zirconium-based Pyrazine-Tetracarboxylate MOF (UiO-type)
This protocol describes the synthesis of a robust, Zr-based MOF analogous to the UiO-68 topology, using a pyrazine-cored linker and a modulator to ensure high quality.
2.1 Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄TCPP) or a derivative like 4,4',4'',4'''-(pyrazine-2,3,5,6-tetrayl)tetrabenzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl)
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
20 mL Scintillation Vials or Teflon-lined autoclaves
2.2 Step-by-Step Synthesis Procedure
-
Precursor Solution A (Metal): In a 10 mL glass vial, dissolve ZrCl₄ in 5 mL of DMF. Causality: ZrCl₄ is the source of the Zr(IV) ions that will form the [Zr₆O₄(OH)₄] clusters.
-
Precursor Solution B (Linker & Modulator): In a separate 10 mL glass vial, add the H₄TCPP linker. Add 5 mL of DMF and sonicate for 15-20 minutes until a homogeneous suspension is formed. Add a specific molar equivalent of the modulator (e.g., TFA). Causality: The modulator (TFA) is added to compete with the linker, slowing down the reaction to favor crystalline growth over amorphous precipitation.[10][13]
-
Reaction Mixture: Combine Solution A and Solution B in a 20 mL scintillation vial or a Teflon-lined autoclave. Ensure the final molar ratios are optimized (see Table 1). Cap the vial tightly.
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 120 °C for 48 hours. Causality: The elevated temperature and resulting pressure facilitate the deprotonation of the linker and the formation of the stable Zr-carboxylate bonds that define the framework.
-
Cooling and Isolation: After the reaction is complete, remove the vessel from the oven and allow it to cool slowly to room temperature. A crystalline powder should be visible at the bottom of the vessel.
-
Purification (Solvent Exchange): Decant the mother liquor. Add ~15 mL of fresh DMF to the solid product, cap, and let it stand for 24 hours to exchange residual reactants trapped within the pores. Repeat this washing step three times.
-
Activation: To remove the high-boiling DMF from the pores and activate the MOF for applications, perform a solvent exchange with a more volatile solvent. Decant the DMF and wash the product with acetone (3 x 15 mL over 24 hours), followed by methanol (3 x 15 mL over 24 hours).
-
Drying: After the final wash, decant the methanol. Dry the activated MOF under a dynamic vacuum at a slightly elevated temperature (e.g., 80-100 °C) overnight to ensure all solvent is removed from the pores. The final product should be a free-flowing powder.
2.3 Visual Workflow for MOF Synthesis The following diagram outlines the key stages of the solvothermal synthesis protocol.
Caption: General workflow for the solvothermal synthesis of a pyrazine-tetracarboxylate MOF.
Parametric Analysis and Optimization
The precise conditions for solvothermal synthesis can be tuned to target specific MOF characteristics like crystal size, defect density, and porosity. The following table summarizes reported conditions for pyrazine-carboxylate based MOFs, providing a starting point for optimization.
| Metal Node | Linker Type | Solvent | Modulator | Temp (°C) | Time (h) | Resulting Topology/Notes | Ref. |
| Zr(IV) | H₂TzDB¹ | DMF | Trifluoroacetic Acid | 120 | 48 | UiO-68 type; modulator required for good crystallinity. | [10] |
| Hf(IV) | H₂TzDB¹ | DMF | Trifluoroacetic Acid | 120 | 48 | Isostructural to the Zr analogue (UiO-68 type). | [10] |
| Zn(II) | H₄TCPP² | DMF/DEF³ | Acetic Acid / HBF₄ | 80-100 | 24-72 | Forms paddlewheel SBUs; solvent and acid influence final topology (isomers). | [7][8] |
| Eu(III) | BTTB⁴ | DMF/H₂O | N/A | 120 | 72 | Pyrazine core enhances luminescence properties. | [6] |
| Fe(II)/Co(II) | BDC⁵ + pyz⁶ | DMF | N/A | 120 | 72 | Mixed-linker MOF with pyrazine as a pillar. | [9] |
| ¹ H₂TzDB = 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid | |||||||
| ² H₄TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | |||||||
| ³ DEF = N,N-diethylformamide | |||||||
| ⁴ BTTB = 4,4',4'',4'''-(pyrazine-2,3,5,6-tetrayl)tetrabenzoate | |||||||
| ⁵ BDC = 1,4-benzenedicarboxylate | |||||||
| ⁶ pyz = pyrazine |
Self-Validation: Characterization of the Final Product
To confirm the successful synthesis and activation of the target MOF, a suite of characterization techniques is essential:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern from single-crystal data or literature reports.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., octahedral, cubic) and size distribution of the MOF crystals.[10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and confirm the successful removal of solvent molecules during activation.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): This analysis determines the permanent porosity, specific surface area (BET area), and pore size distribution of the activated MOF, confirming its potential for storage or separation applications.
Logical Relationships in MOF Synthesis
The interplay between synthesis variables and MOF properties can be complex. The diagram below illustrates these key cause-and-effect relationships.
Caption: Relationship between key synthesis variables and resulting MOF characteristics.
References
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Application Notes & Protocols: Characterization of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate Containing MOFs
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) constructed from polycarboxylic acids and metal ions have garnered significant attention due to their vast potential in gas storage, separation, catalysis, and biomedicine.[1][2] The organic linker is a critical component that dictates the resulting framework's topology, porosity, and functionality. Pyrazine-2,3,5,6-tetracarboxylic acid and its derivatives, such as tetramethyl pyrazine-2,3,5,6-tetracarboxylate, are exemplary linkers.[3] Their rigid structure and multiple coordination sites—comprising four carboxylate groups and two nitrogen atoms—offer a versatile platform for creating robust, porous architectures. This guide provides a comprehensive overview of the synthesis and, more importantly, the multi-faceted characterization workflow required to elucidate the properties of MOFs derived from this ligand family. We present detailed protocols for structural determination, porosity analysis, and thermal stability assessment, with a special focus on the implications for drug development applications.
The Ligand: A Foundation for Functional Frameworks
The core of our discussion is the ligand derived from pyrazine-2,3,5,6-tetracarboxylic acid. For the purpose of this guide, we will consider the tetracarboxylate form as the coordinating entity post-synthesis. The strategic selection of this ligand is rooted in several key molecular features:
-
High Connectivity: With four carboxylate groups, the ligand can coordinate to multiple metal centers, promoting the formation of stable, three-dimensional frameworks.
-
Structural Rigidity: The planar and rigid nature of the pyrazine core helps in the formation of predictable and robust structures with permanent porosity.
-
Lewis Basic Sites: The two nitrogen atoms in the pyrazine ring can act as additional coordination sites or as functional sites for post-synthetic modification, influencing catalytic activity or guest-molecule interactions.
These characteristics make pyrazine-tetracarboxylate-based MOFs highly promising candidates for applications requiring high surface areas and tunable pore environments, such as drug delivery systems where pore size and surface chemistry are paramount for efficient drug loading and release.[1][2]
Synthesis Protocol: A Solvothermal Approach
Solvothermal synthesis is a prevalent method for producing high-quality crystalline MOFs.[4] The reaction is conducted in a sealed vessel at elevated temperatures, allowing for the crystallization of products that may be insoluble under ambient conditions.
Objective: To synthesize a crystalline MOF using a pyrazine-tetracarboxylate linker and a divalent metal salt (e.g., Zinc Nitrate).
Materials:
-
Pyrazine-2,3,5,6-tetracarboxylic acid
-
Methanol (for esterification to this compound, if starting from the acid)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Protocol: Solvothermal Synthesis of a Zn-Pyrazine-tetracarboxylate MOF
-
Ligand Preparation: If starting with the carboxylic acid, it must first be converted to its ester form, this compound. This is typically achieved via Fischer esterification using methanol and a catalytic amount of acid.
-
Reaction Mixture: In a 20 mL glass vial, combine:
-
This compound (0.1 mmol)
-
Zinc nitrate hexahydrate (0.2 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Homogenization: Sonicate the mixture for 10 minutes to ensure all components are fully dissolved and the solution is homogeneous.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120°C and maintain this temperature for 48 hours.
-
Cooling & Isolation: Allow the oven to cool naturally to room temperature. Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial, cap it, and let it sit for 24 hours to exchange residual reactants from the pores. Decant the DMF.
-
Solvent Exchange: Repeat the washing step with ethanol (10 mL) three times over 24 hours to replace the high-boiling DMF with a more volatile solvent.
-
Activation: Carefully decant the ethanol. Place the vial in a vacuum oven and heat at 150°C under vacuum overnight. This process, known as activation, removes the solvent molecules from the pores, making the framework accessible for gas sorption and other applications. The resulting activated MOF powder is now ready for characterization.
Comprehensive Characterization Workflow
A thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its physical and chemical properties.[5][6][7] This involves a suite of complementary analytical techniques.
Structural Elucidation: X-Ray Diffraction (XRD)
XRD is the cornerstone of MOF characterization, providing definitive information about the crystalline structure.
-
Powder X-Ray Diffraction (PXRD): This is the first step post-synthesis to confirm that the product is crystalline and to check for phase purity. The experimental pattern is compared to a simulated pattern derived from single-crystal data or from literature.[8]
-
Single-Crystal X-Ray Diffraction (SCXRD): The "gold standard" for structure determination.[9][10] If suitable single crystals are obtained, SCXRD provides the precise atomic arrangement, bond lengths, bond angles, unit cell dimensions, and overall 3D framework topology.[9][10] However, growing single crystals of sufficient size and quality can be challenging.[9]
Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Finely grind a small amount (~10-20 mg) of the activated MOF powder using a mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample holder in the diffractometer. Collect data typically over a 2θ range of 5° to 50° using Cu Kα radiation.
-
Analysis: Process the raw data to generate a diffractogram (Intensity vs. 2θ). Compare the peak positions and relative intensities to a reference pattern to confirm the structure and assess purity.
Porosity and Surface Area: Nitrogen Sorption Analysis
For applications like drug delivery, the porosity and surface area are critical parameters. These are determined by measuring the adsorption and desorption of nitrogen gas at 77 K (liquid nitrogen temperature).
-
Brunauer-Emmett-Teller (BET) Method: This model is applied to the nitrogen adsorption data to calculate the specific surface area.[11][12] MOFs based on pyrazine-tetracarboxylate linkers can exhibit high BET surface areas, often exceeding 1000 m²/g.[13][14]
-
Pore Size Distribution: Analysis of the isotherm shape and application of models like the Barrett-Joyner-Halenda (BJH) method can provide information on the pore volume and size distribution.[11][15]
Protocol: BET Surface Area Analysis
-
Degassing: Accurately weigh 50-100 mg of the activated MOF into a sample tube. Degas the sample under high vacuum at 150°C for at least 4 hours to remove any adsorbed atmospheric gases or moisture.
-
Measurement: Transfer the sample tube to the analysis port of the gas sorption analyzer. Immerse the tube in a liquid nitrogen bath (77 K).
-
Data Collection: Perform a full N₂ adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from ~10⁻⁶ to 1.0.
-
Calculation: Use the instrument software to apply the BET model to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05-0.30 for mesoporous materials) to calculate the surface area.[15]
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability of the MOF, which dictates its operational limits and provides insight into its composition.[16][17]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the activated MOF into a TGA pan (typically alumina or platinum).
-
Analysis: Place the pan in the TGA furnace. Heat the sample from room temperature to ~600-800°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Interpretation: The resulting TGA curve will show distinct mass loss steps.
-
Initial Loss ( < 150°C): Typically corresponds to the loss of residual solvent molecules.
-
Decomposition Plateau: The stable region indicates the temperature range where the framework is intact.
-
Framework Decomposition (> 300°C): A sharp mass loss indicates the decomposition of the organic linker and collapse of the framework. The onset of this drop is considered the decomposition temperature.[16]
-
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Application Notes and Protocols for Single-Crystal X-ray Diffraction of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate MOFs
Foreword: Navigating the Crystallographic Labyrinth of High-Connectivity MOFs
Metal-Organic Frameworks (MOFs) built from high-connectivity organic linkers, such as tetracarboxylates, represent a frontier in materials science, offering the potential for robust frameworks with intricate pore structures and unique functionalities. The tetramethyl pyrazine-2,3,5,6-tetracarboxylate ligand, with its rigid pyrazine core and multiple coordinating arms, is a prime candidate for the construction of highly connected and potentially porous materials. However, the very features that make this ligand attractive also present significant challenges to the crystallographer. The journey from synthesis to a publication-quality crystal structure is often fraught with obstacles, from obtaining suitable single crystals to taming the complexities of data refinement.
This guide is conceived not as a rigid set of instructions, but as a strategic companion for researchers, scientists, and drug development professionals venturing into the crystallographic analysis of these complex MOFs. Drawing upon field-proven insights, this document provides a detailed narrative on the experimental choices, from crystal growth to data interpretation, with the aim of fostering a deeper understanding of the underlying principles and empowering the researcher to navigate the inevitable challenges. Our focus is on building a self-validating system of protocols, where each step is justified by sound scientific reasoning, ensuring the integrity and reliability of the final structural model.
I. The Heart of the Matter: Understanding the Pyrazine-Tetracarboxylate Ligand
The unique geometry and electronic properties of the this compound ligand dictate the crystallographic challenges ahead. Its rigid, planar pyrazine core provides a strong structural anchor, a desirable trait for creating stable frameworks[1]. However, the four carboxylate groups introduce a high degree of coordinating potential, capable of bridging multiple metal centers in various geometries.
A critical aspect of this ligand is its potential for high coordination numbers. For instance, in lanthanide-based MOFs, the fully deprotonated pyrazine-2,3,5,6-tetracarboxylate (pztc) ligand has been observed to coordinate to metal ions through seven or even ten of its atoms[2]. This multidentate nature can lead to the formation of complex, three-dimensional frameworks with irregular channels[2]. The presence of the methyl ester groups in the "this compound" starting material adds another layer of complexity, as their hydrolysis in situ is often a prerequisite for MOF formation.
II. The Genesis of Order: Strategies for Growing Diffraction-Quality Crystals
The axiom "good crystals, good data" is nowhere more pertinent than in the study of MOFs. The spontaneous precipitation of microcrystalline powders is a common outcome in MOF synthesis, rendering single-crystal X-ray diffraction (SC-XRD) impossible[3]. The path to diffraction-quality crystals of pyrazine-tetracarboxylate MOFs requires a meticulous and often patient exploration of the synthetic landscape.
Core Principles of Crystal Growth for High-Connectivity MOFs:
-
Slowing Down Crystallization: The rapid formation of strong coordination bonds between the metal ions and the multiple carboxylate groups often leads to uncontrolled precipitation. To promote the growth of larger, more ordered crystals, the rate of nucleation and growth must be carefully controlled.
-
Solvent System Engineering: The choice of solvent is paramount. A solvent system that provides moderate solubility for both the metal salt and the organic linker is ideal. The use of co-solvents can be a powerful tool to fine-tune the solubility and influence the final crystal morphology.
-
The Role of Modulators: The introduction of modulating agents, typically monodentate ligands that compete with the primary linker for coordination to the metal centers, is a widely adopted strategy to control crystal size and morphology. For carboxylate-based MOFs, common modulators include monocarboxylic acids (e.g., acetic acid, formic acid) or other coordinating species. These modulators can temporarily cap the growing crystal faces, slowing down the growth rate and allowing for the formation of more perfect crystals.
Protocol 1: Solvothermal Synthesis and Crystal Growth of a Pyrazine-Tetracarboxylate MOF
This protocol provides a representative starting point for the synthesis of a lanthanide-based MOF using the hydrolyzed form of this compound.
Materials:
-
This compound
-
Lanthanide salt (e.g., Gd(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Modulator (e.g., acetic acid)
-
Small glass vials (e.g., 4 mL) with Teflon-lined caps
Step-by-Step Methodology:
-
Ligand Hydrolysis (in situ): In a 4 mL glass vial, dissolve this compound in a mixture of DMF and deionized water. The hydrolysis of the ester groups to carboxylic acids is typically facilitated by the presence of water and elevated temperatures during the solvothermal reaction.
-
Metal Salt Dissolution: In a separate container, dissolve the lanthanide salt in DMF.
-
Combining Reagents: Slowly add the metal salt solution to the ligand solution with gentle stirring.
-
Addition of Modulator: Introduce a controlled amount of the modulating agent (e.g., acetic acid) to the reaction mixture. The molar ratio of modulator to linker is a critical parameter to optimize.
-
Sealing and Heating: Securely cap the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80-150 °C) for a defined period (24-72 hours). A slow cooling ramp can often improve crystal quality.
-
Crystal Harvesting and Washing: After cooling to room temperature, carefully decant the mother liquor. Wash the resulting crystals with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Crystal Inspection: Under an optical microscope, inspect the product for single crystals of suitable size and quality for SC-XRD. They should be well-formed, transparent, and free from visible defects.
Table 1: Example of Reaction Parameters for Optimization
| Parameter | Range to Explore | Rationale |
| Metal:Ligand Ratio | 1:1 to 1:2 | Influences the stoichiometry of the resulting framework. |
| Solvent Ratio (DMF:H₂O) | 10:1 to 1:1 | Affects the solubility of reactants and the rate of ligand hydrolysis. |
| Modulator Concentration | 0 to 50 equivalents | Controls the rate of crystal nucleation and growth. |
| Temperature | 80 °C to 150 °C | Influences reaction kinetics and phase formation. |
| Reaction Time | 24 h to 72 h | Allows for the completion of the reaction and crystal growth. |
III. Illuminating the Invisible: Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, the next crucial step is the collection of high-quality diffraction data. The inherent properties of MOFs, particularly their often-large unit cells and the presence of disordered solvent molecules, necessitate a thoughtful data collection strategy.
Key Considerations for Data Collection on Pyrazine-Tetracarboxylate MOFs:
-
Crystal Selection and Mounting: Select a crystal with sharp edges and uniform morphology. Due to the potential for solvent loss and crystal degradation upon exposure to air, it is often advisable to mount the crystal in paratone or a similar cryoprotectant oil.
-
Cryo-cooling: Data collection at low temperatures (typically 100 K) is essential. This minimizes thermal vibrations of the atoms, leading to higher resolution data and can help to model disordered solvent molecules more effectively.
-
Choosing the Right X-ray Source: For weakly diffracting crystals or those with very large unit cells, a synchrotron source is highly recommended. The high flux and brilliance of synchrotron radiation can significantly improve the quality of the diffraction data. For well-diffracting crystals, a modern laboratory diffractometer equipped with a microfocus source can also yield excellent results[4].
-
Data Collection Strategy: A complete and redundant dataset is crucial for accurate structure determination. The data collection strategy should be optimized to cover a large portion of the reciprocal space and to collect a sufficient number of reflections for reliable integration and scaling[5].
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
Low-temperature device (e.g., nitrogen cryostream)
-
Microscope with a polarizing filter
Step-by-Step Methodology:
-
Crystal Mounting: Using a micromanipulator, carefully select a single crystal and mount it on a cryoloop with a small amount of cryoprotectant oil.
-
Flash Cooling: Immediately place the mounted crystal in the cold stream of the low-temperature device (100 K).
-
Crystal Centering: Center the crystal in the X-ray beam using the diffractometer's video microscope.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined unit cell and crystal symmetry, devise a data collection strategy that ensures high completeness and redundancy. This typically involves collecting multiple runs of frames at different crystal orientations.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz polarization, absorption).
IV. From Data to Discovery: Structure Solution and Refinement
The final and most intellectually demanding phase of the crystallographic process is the solution and refinement of the crystal structure. For MOFs based on the pyrazine-tetracarboxylate ligand, this stage can be particularly challenging due to the potential for disorder and the presence of large solvent-accessible voids.
Navigating the Challenges of Structure Refinement:
-
Structure Solution: The initial structural model is typically obtained using direct methods or dual-space methods, which are implemented in standard crystallographic software packages (e.g., SHELXT)[6].
-
Modeling the Framework: The positions of the metal ions and the atoms of the pyrazine-tetracarboxylate ligand are refined first. The connectivity of the framework should be carefully examined to ensure it is chemically sensible.
-
Dealing with Disordered Solvent: The large channels in these MOFs are often filled with disordered solvent molecules, which can be difficult to model accurately[4]. The use of solvent-masking routines (e.g., SQUEEZE in PLATON) is often necessary to account for the scattering contribution from the disordered solvent.
-
Validation and Interpretation: The final structural model must be rigorously validated using a variety of crystallographic and chemical criteria. This includes checking for reasonable bond lengths and angles, analyzing the residual electron density map, and ensuring that the overall structure is chemically plausible.
Workflow for Structure Solution and Refinement:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis of MOFs.
V. Concluding Remarks: Beyond the Structure
The determination of the single-crystal structure of a this compound MOF is not an end in itself, but rather a gateway to understanding its properties and potential applications. A detailed crystallographic model provides invaluable insights into the material's porosity, gas sorption capabilities, catalytic activity, and potential for drug delivery. The protocols and strategies outlined in this guide are intended to equip researchers with the knowledge and confidence to tackle the crystallographic challenges posed by these complex and fascinating materials, ultimately paving the way for the rational design of new MOFs with tailored functionalities.
References
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D. F. S. S. de la Cruz, J. A. R. Navarro, and E. Barea, "Crystallography of metal–organic frameworks," Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, vol. 70, no. 6, pp. 932–943, 2014. [Link]
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E. De Zitter et al., "Elucidating metal–organic framework structures using synchrotron serial crystallography," CrystEngComm, vol. 26, no. 36, pp. 5644–5654, 2024. [Link]
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Z. Huang, T. Willhammar, and X. Zou, "Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction," Accounts of Chemical Research, vol. 57, no. 17, pp. 2515–2527, 2024. [Link]
-
J. Sun et al., "Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate," Dalton Transactions, vol. 40, no. 4, pp. 901–908, 2011. [Link]
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Z. Zhang et al., "Ligand Rigidification for Enhancing the Stability of Metal-Organic Frameworks," Journal of the American Chemical Society, vol. 141, no. 29, pp. 11466–11470, 2019. [Link]
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Z. Dauter and M. Jaskolski, "Data-collection strategies," Acta Crystallographica Section D: Biological Crystallography, vol. 54, no. Pt 1, pp. 1–15, 1998. [Link]
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Gas adsorption properties of "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOFs
An Application Guide to Investigating the Gas Adsorption Properties of Metal-Organic Frameworks Derived from Pyrazine-2,3,5,6-tetracarboxylic Acid
Abstract
Metal-Organic Frameworks (MOFs) constructed from nitrogen-rich heterocyclic linkers have garnered significant attention for applications in gas storage and separation.[1][2] The pyrazine-2,3,5,6-tetracarboxylate ligand, in particular, offers a rigid, planar, and electron-deficient core, making it an exceptional building block for creating ultramicroporous materials with high chemical stability and tailored gas affinities. The strategic placement of four carboxylate groups and two nitrogen atoms within the pyrazine ring provides multiple coordination sites and enhances interactions with polarizable gas molecules like carbon dioxide (CO₂). This guide provides a comprehensive overview and detailed protocols for the synthesis, activation, and characterization of the gas adsorption properties of MOFs based on this linker, intended for researchers in materials science and chemical engineering.
Introduction: The Rationale for Pyrazine-Tetracarboxylate MOFs
The design of novel MOFs often involves the careful selection of metal ions and organic linkers to fine-tune pore structures and chemical functionalities.[3] Pyrazine-tetracarboxylate and its derivatives are exemplary linkers for several reasons:
-
Structural Rigidity: The rigid backbone of the pyrazine core helps in the formation of robust frameworks with permanent porosity, which is crucial for preventing pore collapse after the removal of guest solvent molecules.
-
High Nitrogen Content: The presence of nitrogen atoms in the pyrazine ring introduces Lewis basic sites.[2] These sites can enhance the binding affinity and selectivity for certain gases, such as CO₂, through dipole-quadrupole interactions.
-
Tunable Porosity: The tetratopic nature of the linker allows for the construction of diverse 3D networks with tunable pore sizes and high surface areas, essential for high-capacity gas storage.[4][5]
These intrinsic properties make pyrazine-tetracarboxylate MOFs promising candidates for addressing critical challenges in energy and environmental science, including carbon capture, natural gas purification, and hydrocarbon separations.[4][5][6]
Synthesis and Characterization Workflow
The successful evaluation of a MOF's gas adsorption properties begins with its correct synthesis and rigorous characterization. The following diagram outlines the typical experimental workflow.
Caption: Experimental workflow from MOF synthesis to gas adsorption analysis.
Protocol 2.1: General Solvothermal Synthesis
This protocol describes a general method for synthesizing a zinc-based pyrazine-tetracarboxylate MOF. The ester precursor, Tetramethyl pyrazine-2,3,5,6-tetracarboxylate, is hydrolyzed in situ under solvothermal conditions to form the linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.25 mmol of this compound.
-
Add 10 mL of a solvent mixture, typically DMF/EtOH in a 1:1 volume ratio. The choice of solvent can influence the resulting MOF topology.[4][5]
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 100-120 °C for 24-48 hours. The elevated temperature facilitates both the hydrolysis of the ester and the formation of the crystalline MOF structure.[7]
-
Allow the oven to cool slowly to room temperature. Abrupt cooling can lead to the formation of smaller, less-defined crystals.
-
Isolate the crystalline product by filtration.
-
Wash the collected crystals thoroughly with fresh DMF to remove unreacted precursors.
-
Dry the product under vacuum at room temperature.
Protocol 2.2: Physicochemical Characterization
Before activation, it is crucial to confirm the identity and purity of the as-synthesized material.
-
Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data to confirm phase purity.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its thermal stability and the temperature at which guest/solvent molecules are removed. This information is critical for setting the activation temperature.
MOF Activation: A Critical Step for Porosity
As-synthesized MOFs have their pores filled with solvent and unreacted linker molecules.[8] Activation is the process of removing these guest molecules to make the porous network accessible to gas molecules, a key aspect for achieving high porosity.[9]
Protocol 3.1: Solvent Exchange and Thermal Activation
A two-step activation process is often required to prevent the collapse of the framework due to capillary forces from high-boiling-point solvents like DMF.[10]
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF crystals in a low-boiling-point solvent, such as methanol or dichloromethane (DCM), for 2-3 days.[10] Replace the solvent with a fresh batch every 12 hours to ensure complete exchange with the DMF molecules trapped in the pores.
-
Initial Degassing: Transfer the solvent-exchanged sample to a sample tube compatible with a gas sorption analyzer.
-
Thermal Activation: Connect the sample tube to the degassing port of the analyzer. Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a temperature determined from TGA (typically 120-200 °C) for 12-24 hours.[10] This step removes the low-boiling-point solvent and any remaining guest molecules to expose the active surface of the MOF.
-
After activation, the sample should be kept under vacuum until the start of the analysis to prevent re-adsorption of atmospheric contaminants.
A novel "gas-flow activation" technique using inert gases at mild temperatures has also been shown to be effective and can prevent structural damage in more sensitive MOFs.[11]
Gas Adsorption Measurement and Data Analysis
Gas adsorption experiments are performed to quantify the porosity and interaction strength of the activated MOF with various gases.
Protocol 4.1: Determining Surface Area and Porosity (N₂ at 77 K)
The Brunauer-Emmett-Teller (BET) method is a standard technique for calculating the specific surface area of a porous material from a nitrogen adsorption isotherm measured at 77 K (liquid nitrogen temperature).[12]
Procedure:
-
Weigh an empty and activated sample tube. Add 50-100 mg of the activated MOF sample and re-weigh to determine the exact sample mass.
-
Transfer the sample tube to the analysis port of the gas sorption analyzer.
-
Immerse the sample tube in a liquid nitrogen dewar (77 K).
-
Perform a full N₂ adsorption-desorption isotherm measurement up to a relative pressure (P/P₀) of 1.0.
-
Data Analysis:
-
Calculate the specific surface area using the BET equation, typically within the relative pressure range of 0.05 to 0.3.[12]
-
Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to 1.0.
-
Calculate the pore size distribution using methods like Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT), which model the fluid density within different pore geometries.[8]
-
Protocol 4.2: Selective Gas Adsorption (CO₂, CH₄, etc.)
To evaluate the MOF's potential for specific applications like carbon capture, adsorption isotherms of relevant gases are measured at operating temperatures (e.g., 273 K and 298 K).
Procedure:
-
Using the same activated sample, replace the liquid nitrogen dewar with a temperature-controlled water or ethylene glycol bath set to the desired temperature (e.g., 273 K or 298 K).
-
Measure the adsorption isotherms for high-purity CO₂, CH₄, and N₂ gases, typically up to a pressure of 1 bar.
-
Data Analysis:
-
Adsorption Capacity: The total uptake of each gas (in mmol/g or cm³/g) is determined from the isotherm at 1 bar.
-
Selectivity: The selectivity for a gas mixture (e.g., CO₂/N₂) can be estimated using the Ideal Adsorbed Solution Theory (IAST). This requires fitting the single-component isotherms to an appropriate model (e.g., Langmuir, Sips) and using the model parameters to predict the molar ratio of the adsorbed components in a hypothetical mixture.
-
Isosteric Heat of Adsorption (Qst): This thermodynamic quantity reflects the strength of the interaction between the gas molecules and the MOF surface. It can be calculated from adsorption isotherms measured at two or more different temperatures using the Clausius-Clapeyron equation. A high Qst for CO₂ indicates strong affinity and potentially high selectivity.
-
Performance Data of Pyrazine-Carboxylate MOFs
MOFs built with pyrazine-tetracarboxylic acid derivatives have demonstrated promising gas adsorption and separation properties. The table below summarizes representative data from the literature.
| MOF Designation | Metal Center | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CH₄ Uptake (mmol/g) at 273 K, 1 bar | Selectivity (CO₂/CH₄) | Reference |
| Isomer 1 | Zn | 1324 | ~2.9 | ~0.8 | High | [4][5] |
| Isomer 2 | Zn | 1247 | ~2.7 | ~0.7 | High | [4][5] |
| Py-MOF-74 | Mg/Zn | - | High capacity reported | - | High selectivity for CO₂/N₂ | [13] |
Note: Data is compiled from related pyrazine-carboxylate systems to illustrate typical performance.
The high BET surface areas and significant CO₂ uptake underscore the potential of these materials for carbon capture applications.[4][5] The inherent nitrogen functionality in the pyrazine linker contributes to the favorable selectivity for CO₂ over other gases like methane.[2][14]
Conclusion and Future Outlook
MOFs based on the this compound linker represent a versatile platform for developing advanced porous materials. Their rigid, nitrogen-rich structure leads to frameworks with high porosity and specific functionalities conducive to selective gas adsorption.[3] The protocols outlined in this guide provide a systematic approach to synthesizing these materials, activating their porous structure, and comprehensively evaluating their performance for applications in gas separation and storage. Future research may focus on introducing additional functional groups to the pyrazine core or exploring different metal nodes to further enhance selectivity and uptake capacity for targeted industrial separations.
References
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A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Gas adsorption and separation applications of MOF materials. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. (2021). Dalton Transactions. Retrieved January 23, 2026, from [Link]
-
Gas Sorption Characterization of Metal Organic Frameworks Webinar. (2021, April 14). Micromeritics. [Video]. YouTube. Retrieved January 23, 2026, from [Link]
-
Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons | Request PDF. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selective Separation of Gases by Metal Organic Framework Materials (Mofs). (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021, February 26). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Recent advances in metal–organic frameworks for gas adsorption/separation. (2022). Journal of Materials Chemistry A. Retrieved January 23, 2026, from [Link]
-
Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Activation of metal–organic framework materials. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. (2023). Uppsala University. Retrieved January 23, 2026, from [Link]
-
High–Selective Separation Performance of CO2 from CH4 by Interfacial Engineering of Ultra-low-dose Bimetallic Pyrazine-MOF based Mixed Matrix Membranes | Request PDF. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, structure and hydrogen sorption properties of a pyrazine-bridged copper(I) nitrate metal-organic framework. (2019). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. (2024, February 7). Nature. Retrieved January 23, 2026, from [Link]
-
Metal-organic frameworks for selective gas separation. (n.d.). Massey University. Retrieved January 23, 2026, from [Link]
-
Pyrazine‐interior‐embodied MOF‐74 for selective CO2 adsorption. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Application Notes & Protocols for Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate MOFs in CO2 Capture
This technical guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) based on the tetramethyl pyrazine-2,3,5,6-tetracarboxylate (tmpztc) ligand for carbon dioxide (CO2) capture. This document is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and actionable experimental procedures.
Introduction: The Promise of Pyrazine-Based MOFs for Carbon Capture
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for a variety of applications, including gas storage and separation.[1][2] Their high porosity, tunable pore sizes, and the ability to functionalize their organic linkers make them particularly suitable for selective CO2 capture.[3][4] The incorporation of nitrogen-containing heterocyclic linkers, such as pyrazine derivatives, is a strategic approach to enhance CO2 affinity. The nitrogen atoms in the pyrazine ring can act as Lewis basic sites, creating favorable interactions with the acidic CO2 molecules, thereby increasing the selectivity and uptake capacity of the MOF.
The ligand at the heart of this guide, this compound (tmpztc), offers a compelling scaffold for constructing robust MOFs for CO2 capture. The pyrazine core provides the aforementioned nitrogen-based functionality, while the four carboxylate groups offer multiple coordination points for linking with metal clusters, leading to the formation of stable, three-dimensional frameworks. While the direct use of the tetramethyl ester form is less documented in readily available literature, the closely related tetracarboxylic acid, pyrazine-2,3,5,6-tetracarboxylic acid, and its derivatives have been successfully employed in MOF synthesis.[3][5][6]
This guide will provide a representative synthesis protocol adapted from proven methods for similar pyrazine-tetracarboxylate linkers, detail the essential characterization techniques to validate the synthesis and properties of the resulting MOF, and discuss the expected CO2 capture performance based on analogous systems.
Synthesis of a Representative Pyrazine-Tetracarboxylate MOF
The following is a detailed protocol for the solvothermal synthesis of a zinc-based MOF utilizing a pyrazine-tetracarboxylate linker. This method is adapted from the synthesis of similar structures and serves as a robust starting point for working with tmpztc.[5][7] Solvothermal synthesis is a widely used method for preparing crystalline MOFs, as the elevated temperature and pressure facilitate the dissolution of precursors and the formation of a well-ordered framework.[7][8]
Experimental Workflow: Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of a tmpztc-based MOF.
Detailed Protocol: Synthesis of a Zn-tmpztc MOF (Representative)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (tmpztc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (or another volatile solvent like acetone)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.2 mmol of zinc nitrate hexahydrate in 15 mL of DMF. Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction Setup: Transfer the clear solution into a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a preheated oven at 110 °C for 48 hours. The elevated temperature provides the necessary energy for the de-esterification of the tmpztc in situ (if starting from the ester) and the subsequent coordination reaction to form the MOF crystals.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent such as ethanol (3 x 10 mL) to exchange the high-boiling DMF. This solvent exchange is crucial for the subsequent activation process.
-
Drying: Dry the washed crystals under vacuum at room temperature overnight.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique to verify the crystallinity and phase purity of the synthesized material. The diffraction pattern of the as-synthesized MOF should be compared with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of analogous structures. A sharp, well-defined diffraction pattern is indicative of a crystalline material.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[9] A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau indicating the stable, solvent-free framework, and finally a sharp weight loss at higher temperatures signifying the decomposition of the organic linker and collapse of the structure.
Gas Adsorption Analysis
To evaluate the porosity of the MOF, nitrogen adsorption-desorption isotherms are typically measured at 77 K. From these isotherms, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be determined. A high surface area is generally desirable for gas capture applications.
CO2 Capture Performance Evaluation
The primary application of interest for these tmpztc-based MOFs is CO2 capture. The following protocols outline the necessary steps to assess their performance.
Activation Protocol
Before any gas adsorption measurements, the synthesized MOF must be activated to remove any solvent molecules residing in the pores, which would otherwise block the access of CO2 molecules.
-
Place a precisely weighed amount of the MOF sample (50-100 mg) in a sample tube.
-
Attach the sample tube to the activation port of a gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr) at a temperature determined from the TGA analysis to be below the decomposition temperature but sufficient to remove the guest molecules (typically 120-180 °C).
-
Maintain these conditions for several hours (e.g., 8-12 hours) until the outgas rate is stable and low, indicating a clean, porous material.
CO2 Adsorption Isotherm Measurement
CO2 adsorption isotherms are measured at relevant temperatures (e.g., 273 K and 298 K) to quantify the uptake capacity of the MOF.
-
After activation, transfer the sample tube to the analysis port of the gas adsorption analyzer.
-
Introduce known doses of high-purity CO2 gas into the sample tube and measure the equilibrium pressure after each dose.
-
The amount of CO2 adsorbed at each pressure point is calculated, generating an isotherm that plots the amount of adsorbed gas versus pressure.
Illustrative CO2 Adsorption Data
The following table presents representative CO2 adsorption data for a zinc-based MOF constructed from a larger, but structurally related, pyrazine-tetracarboxylate linker, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine.[5] This data serves as a benchmark for what might be expected from a tmpztc-based MOF, although the exact values will depend on the specific surface area and pore environment of the synthesized material.
| MOF Material | Temperature (K) | CO2 Uptake at 1 atm (cm³/g) | BET Surface Area (m²/g) |
| Zn₂(TCPP)(DPB) Isomer 1 | 273 | ~90 | 1324 |
| Zn₂(TCPP)(DPB) Isomer 2 | 273 | ~85 | 1247 |
Data adapted from a study on a MOF with a 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine linker.[5]
Mechanism of CO2 Capture in Pyrazine-Tetracarboxylate MOFs
The enhanced CO2 capture in these MOFs can be attributed to a combination of physical and chemical interactions.
Caption: Key interactions contributing to CO2 capture in pyrazine-tetracarboxylate MOFs.
The primary interactions responsible for CO2 capture in these materials include:
-
Lewis Acid-Base Interactions: The nitrogen atoms of the pyrazine ring act as Lewis bases and can interact favorably with the Lewis acidic carbon atom of the CO2 molecule.
-
Dipole-Quadrupole Interactions: The polar carboxylate groups and the quadrupole moment of the CO2 molecule lead to electrostatic interactions that enhance adsorption.[4]
-
Coordination at Open Metal Sites: If the metal clusters in the MOF have open coordination sites after activation, these can act as strong binding sites for CO2 molecules.
Conclusion and Future Outlook
MOFs based on this compound and its derivatives represent a promising avenue for the development of efficient CO2 capture materials. The combination of a nitrogen-rich heterocyclic core and multiple carboxylate coordinating groups provides a robust platform for creating porous materials with high surface areas and tailored chemical environments for selective CO2 adsorption. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these materials for carbon capture and other related applications. Future work in this area could focus on exploring different metal clusters to tune the framework's properties and on post-synthetic modifications to further enhance CO2 uptake and selectivity.
References
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He, Y., et al. (2015). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 44(23), 10664-10670. [Link]
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Li, J-R., et al. (2012). Progress in adsorption-based CO2 capture by metal-organic frameworks. Coordination Chemistry Reviews, 256(11-12), 1147-1169. [Link]
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Karagiaridi, O., et al. (2014). Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. Inorganic Chemistry, 53(21), 11634-11642. [Link]
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Yazdi, A., et al. (2017). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. RSC Advances, 7(84), 53523-53532. [Link]
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Cavka, J. H., et al. (2008). A New Zirconium-Based Metal-Organic Framework. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]
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Serre, C., et al. (2007). Solvothermal Synthesis of a Metal-Organic Framework with MOF-5 Analogy. Crystal Growth & Design, 7(12), 2397-2399. [Link]
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Chen, Y., et al. (2024). Heterocycles for direct air capture and MOFs prepared from CO2 utilization. Green Chemistry, 26(4), 2235-2243. [Link]
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Li, B., et al. (2022). A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions. Journal of Environmental Chemical Engineering, 10(5), 108269. [Link]
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He, Y., et al. (2015). Synthesis and Selective CO2 Capture Properties of a Series of Hexatopic Linker-Based Metal−Organic Frameworks. Inorganic Chemistry, 54(21), 10396-10401. [Link]
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Chygorin, E., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 33. [Link]
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Caskey, S. R., et al. (2013). Adsorption study of CO2, CH4, N2, and H2O on an interwoven copper carboxylate metal-organic framework (MOF-14). Journal of Colloid and Interface Science, 392, 223-228. [Link]
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Papaefstathiou, G. S., et al. (2013). Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate. CrystEngComm, 15(46), 10036-10046. [Link]
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Bastos-Arrieta, J., et al. (2021). Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework. Materials, 14(18), 5195. [Link]
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Catalytic Applications of Metal-Organic Frameworks Derived from Pyrazine-2,3,5,6-tetracarboxylate: A Technical Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of Metal-Organic Frameworks (MOFs) synthesized using the versatile linker, pyrazine-2,3,5,6-tetracarboxylate. While this guide will refer to the tetracarboxylic acid form of the linker for MOF synthesis, it is important to note that the use of its tetramethyl ester precursor, "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate," is a common synthetic strategy, as the ester groups typically hydrolyze in situ under the solvothermal conditions used for MOF formation. This document offers in-depth application notes, detailed experimental protocols, and the scientific rationale behind the design and utilization of these promising catalytic materials.
Introduction: The Promise of Pyrazine-Tetracarboxylate MOFs in Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1] These characteristics make them highly attractive for a wide range of applications, including gas storage and separation, sensing, and drug delivery. A particularly exciting frontier is their use as heterogeneous catalysts.[2] The ability to rationally design MOFs by selecting specific metal nodes and organic linkers allows for the creation of tailored catalytic environments.
The pyrazine-2,3,5,6-tetracarboxylate ligand is a particularly compelling building block for catalytic MOFs. The nitrogen atoms within the pyrazine ring can act as Lewis basic sites and can also coordinate to metal centers, influencing the electronic properties of the catalytic sites.[3][4] The carboxylate groups provide robust coordination to metal ions, forming stable frameworks. The inherent porosity of the resulting MOFs allows for the diffusion of reactants and products, while the well-defined active sites can lead to high selectivity.[5]
This guide will focus on two prominent catalytic applications of pyrazine-tetracarboxylate-based MOFs: electrocatalytic hydrogen evolution reaction (HER) and photocatalytic degradation of organic pollutants . While direct catalytic data for MOFs from the tetramethyl ester are not extensively reported, we will provide a detailed, adaptable protocol based on a closely related and well-documented system.
Synthesis of a Representative Pyrazine-Tetracarboxylate MOF
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[6] The following protocol describes the synthesis of a lanthanide-based MOF using pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc), which can be obtained from the in situ hydrolysis of this compound.[2]
Protocol 1: Synthesis of a Lanthanide-Pyrazine-Tetracarboxylate MOF
Materials:
-
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc) (or this compound)
-
Lanthanide(III) nitrate hexahydrate (e.g., Gd(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Centrifuge
-
Ethanol
-
Methanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the lanthanide(III) nitrate hexahydrate in 10 mL of deionized water.
-
Add 0.1 mmol of pyrazine-2,3,5,6-tetracarboxylic acid to the solution. If using this compound, the hydrolysis to the carboxylic acid will occur during the reaction.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Rationale: The solvothermal method provides the necessary energy to overcome the kinetic barrier for the formation of the crystalline MOF structure. The choice of solvent and temperature can significantly influence the final topology and properties of the MOF.[7]
Characterization of the Synthesized MOF
To ensure the successful synthesis of the desired MOF, a series of characterization techniques should be employed:
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern with a simulated or reference pattern. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and identify the temperature at which the framework starts to decompose. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. |
| N₂ Adsorption-Desorption Isotherms | To determine the surface area (BET) and pore size distribution of the MOF, which are crucial for catalytic applications. |
Application Note: Electrocatalytic Hydrogen Evolution Reaction (HER)
The development of efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is crucial for the transition to a hydrogen-based economy. MOFs have emerged as promising candidates for HER electrocatalysis due to their high surface area and tunable electronic properties.[8] MOFs derived from pyrazine-tetracarboxylate linkers are particularly interesting due to the potential for the pyrazine nitrogen atoms to modulate the electronic structure of the metal centers and act as proton relays.
Mechanism of HER Catalysis by Pyrazine-Tetracarboxylate MOFs
The HER in acidic media proceeds through a multi-step process involving the adsorption of protons onto the active sites of the catalyst, followed by the formation of hydrogen gas. The pyrazine-containing MOF can facilitate this process in several ways:
-
Proton Adsorption: The nitrogen atoms in the pyrazine ring can act as proton acceptors, increasing the local proton concentration near the catalytic metal centers.
-
Electron Transfer: The conjugated π-system of the pyrazine linker can facilitate electron transfer from the electrode to the active sites.
-
Active Sites: The metal nodes of the MOF serve as the primary active sites for proton reduction.
The overall efficiency of the HER is typically evaluated by parameters such as the overpotential required to achieve a certain current density (e.g., 10 mA/cm²) and the Tafel slope, which provides insights into the reaction mechanism.[8]
Protocol 2: Evaluation of HER Performance of a Pyrazine-Tetracarboxylate MOF
Note: This protocol is adapted from studies on MOFs with structurally similar tetracarboxylate linkers and provides a general framework for evaluating the HER activity of the synthesized pyrazine-tetracarboxylate MOF.[8]
Materials:
-
Synthesized pyrazine-tetracarboxylate MOF
-
Nafion solution (5 wt%)
-
Ethanol
-
Deionized water
-
0.5 M H₂SO₄ electrolyte solution
-
Working electrode (e.g., glassy carbon electrode or carbon paper)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Potentiostat
Procedure:
-
Catalyst Ink Preparation:
-
Disperse 5 mg of the synthesized MOF in a mixture of 480 µL of ethanol and 480 µL of deionized water.
-
Add 40 µL of 5 wt% Nafion solution to the suspension.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Working Electrode Preparation:
-
Drop-cast a specific volume (e.g., 5 µL) of the catalyst ink onto the surface of the working electrode.
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurements:
-
Set up a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode in 0.5 M H₂SO₄ electrolyte.
-
Purge the electrolyte with high-purity hydrogen gas for at least 30 minutes before each measurement.
-
Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s to obtain the polarization curve.
-
Record Electrochemical Impedance Spectroscopy (EIS) measurements to evaluate the charge transfer resistance.
-
Conduct chronoamperometry or chronopotentiometry to assess the long-term stability of the catalyst.
-
Data Analysis:
-
Overpotential: Determine the overpotential required to reach a current density of 10 mA/cm².
-
Tafel Slope: Plot the overpotential versus the logarithm of the current density and determine the Tafel slope from the linear region of the plot.
-
Stability: Analyze the change in current density or potential over time from the chronoamperometry or chronopotentiometry data.
Application Note: Photocatalytic Degradation of Organic Pollutants
The removal of organic pollutants from wastewater is a critical environmental challenge. MOF-based photocatalysts have shown great promise for the degradation of these pollutants due to their ability to absorb light and generate reactive oxygen species (ROS).[5] The pyrazine-tetracarboxylate linker, with its extended π-conjugation, can enhance light absorption and promote charge separation, which are key factors for efficient photocatalysis.
Mechanism of Photocatalytic Degradation
When a pyrazine-tetracarboxylate MOF is irradiated with light of sufficient energy, an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), generating an electron-hole pair. These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻), which can non-selectively degrade organic pollutants into simpler, less harmful molecules.
Protocol 3: Evaluation of Photocatalytic Activity for Dye Degradation
Materials:
-
Synthesized pyrazine-tetracarboxylate MOF
-
Organic dye solution (e.g., Methylene Blue or Rhodamine B)
-
Light source (e.g., UV lamp or solar simulator)
-
Stir plate
-
Quartz reactor
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the organic dye in deionized water.
-
Add a specific amount of the synthesized MOF (e.g., 20 mg) to a known volume and concentration of the dye solution in a quartz reactor.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw a small aliquot of the suspension and centrifuge it to remove the MOF particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Self-Validating System: To ensure the observed degradation is due to photocatalysis and not just adsorption, a control experiment should be run in the dark. Additionally, a photolysis experiment without the catalyst should be performed to assess the stability of the dye under illumination.
Visualizations
MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a pyrazine-tetracarboxylate MOF.
Electrocatalytic Hydrogen Evolution Reaction (HER) Workflow
Caption: Experimental workflow for evaluating the HER performance of a MOF catalyst.
Conclusion
Metal-Organic Frameworks derived from pyrazine-2,3,5,6-tetracarboxylate and its esters are a versatile class of materials with significant potential in heterogeneous catalysis. The presence of both coordinating carboxylate groups and catalytically relevant pyrazine nitrogen atoms within the linker structure allows for the creation of robust frameworks with tunable electronic and structural properties. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the catalytic capabilities of these fascinating materials in areas such as renewable energy production and environmental remediation. As research in this field continues to advance, the rational design of pyrazine-based MOFs is expected to lead to the development of highly efficient and selective catalysts for a wide range of chemical transformations.
References
-
Dalton Transactions, Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons, [Link]
-
ResearchGate, An unusual 3D metal–organic framework, {[Ag4(μ4-pzdc)2(μ-en)2]·H2O}n: C–HAg, N–HAg and (O–H)Ag interactions and an unprecedented coordination mode for pyrazine-2,3-dicarboxylate, [Link]
-
MDPI, A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity, [Link]
-
Dalton Transactions, Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction, [Link]
-
PubMed, Pyrazine Functionalization in Eu-MOF for Exclusive Ratiometric Luminescence Sensing of PO43, [Link]
-
ResearchGate, Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process, [Link]
-
ResearchGate, Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate, [Link]
-
CrystEngComm, Metal–organic frameworks based on tetraphenylpyrazine-derived tetracarboxylic acid for electrocatalytic hydrogen evolution reaction and NAC sensing, [Link]
-
ResearchGate, Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons, [Link]
-
PubMed, Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials, [Link]
-
Chemical Reviews, Metal–Organic Frameworks for Heterogeneous Basic Catalysis, [Link]
-
National Institutes of Health, Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage, [Link]
-
PubMed, Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process, [Link]
-
protocols.io, Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume), [Link]
-
Materials Chemistry Frontiers, Recent advances in metal–organic framework based heterogeneous catalysts for furfural hydrogenation reactions, [Link]
-
MDPI, Application of a Terephthalate and Pyrazine-Based MOF in Cr Adsorption, [Link]
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-
YouTube, Metal-Organic Frameworks as Heterogeneous Catalysts... - Kumar Biradha, [Link]
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Application Notes and Protocols for Luminescent MOFs Featuring Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
Introduction: The Promise of Pyrazine-Based Luminescent MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline, porous materials with exceptional tunability in their structural and chemical properties.[1] Among the myriad of functionalities, luminescence is a particularly compelling characteristic, enabling applications in chemical sensing, bio-imaging, and optoelectronics.[1][2] The luminescence in these materials can originate from the organic linkers, the metal nodes, or guest molecules encapsulated within the pores.[1]
This guide focuses on a specific, promising subclass of luminescent MOFs (LMOFs) built with the organic linker Tetramethyl pyrazine-2,3,5,6-tetracarboxylate . The pyrazine core, a nitrogen-containing heterocycle, offers unique electronic properties and coordination geometries. When functionalized with four carboxylate groups, it becomes an excellent candidate for constructing robust, multidimensional MOF architectures. The incorporation of methyl esters can influence the electronic properties and steric interactions within the final MOF structure, potentially tuning its luminescent behavior.
Particularly noteworthy is the synergy of pyrazine-tetracarboxylate linkers with lanthanide ions (Ln³⁺). These linkers can act as "antennas," efficiently absorbing excitation energy and transferring it to the lanthanide centers, which then emit light with their characteristic sharp, long-lived luminescence.[3] This "antenna effect" is a cornerstone of designing highly luminescent lanthanide MOFs.[3] For instance, the functionalization of a tetracarboxylate linker with a pyrazine core has been shown to significantly enhance the luminescence emission of a Europium-based MOF by nearly 30 times compared to a benzene-core analogue.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of luminescent MOFs based on this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Part 1: Ligand and MOF Synthesis
The successful synthesis of the target MOF begins with the availability of the high-purity organic linker.
Ligand Availability
The direct building block for the proposed MOFs is This compound (CAS: 35042-21-8).[5] This can be synthesized from its corresponding acid, Pyrazine-2,3,5,6-tetracarboxylic acid (CAS: 43193-60-8), a crucial intermediate for advanced materials, particularly in MOF synthesis.[6] Both compounds are available from chemical suppliers.
Proposed Solvothermal Synthesis of a Lanthanide-MOF with this compound
The following is a proposed solvothermal protocol for the synthesis of a lanthanide-based MOF using the tetramethylated pyrazine linker. This protocol is adapted from established methods for synthesizing lanthanide MOFs with the non-methylated pyrazine-2,3,5,6-tetracarboxylate.[7][8] Solvothermal synthesis is a standard and effective method for producing high-quality crystalline MOFs.[9]
Rationale: The solvothermal method utilizes elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of a crystalline product. The choice of solvent, temperature, and reaction time are critical parameters that control the final structure and properties of the MOF.[9] N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to solvate both the metal salts and organic linkers.
Materials:
-
This compound (linker)
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Protocol:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of the chosen Lanthanide(III) nitrate hexahydrate in 5 mL of DMF.
-
Add 0.05 mmol of this compound to the solution.
-
Add 1 mL of deionized water. The addition of water can sometimes aid in the crystallization process.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C and hold for 72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Crystals of the MOF should have formed at the bottom of the vial.
-
Carefully decant the supernatant.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
The resulting crystalline product should be stored in ethanol or dried under vacuum for further characterization.
Part 4: Data Summary and Expected Results
As there is no published data on MOFs using the "this compound" linker, the following table presents representative photophysical data for MOFs constructed with the closely related, non-methylated pyrazine-2,3,5,6-tetracarboxylate (pztc) and a phenyl-functionalized pyrazine tetracarboxylate linker to provide a reasonable expectation of the luminescent properties.
| MOF Designation | Metal Ion | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| {[Gd₄(pztc)₃(H₂O)₁₁]·10(H₂O)}n | Gd³⁺ | ~350 | ~420 (ligand-based) | Not Reported | [7] |
| {[Tb₄(pztc)₃(H₂O)₁₁]·10(H₂O)}n | Tb³⁺ | ~350 | 490, 545, 585, 620 | Not Reported | [7] |
| JNU-220 | Eu³⁺ | ~320 | 578, 592, 614, 651, 698 | Not Reported | [3][4] |
It is anticipated that a MOF synthesized with this compound and a luminescent lanthanide like Eu³⁺ or Tb³⁺ will exhibit characteristic sharp emission peaks corresponding to the f-f transitions of the metal ion, with excitation occurring through the pyrazine-based linker. The quantum yield will be highly dependent on the efficiency of the energy transfer from the linker to the metal center.
Conclusion
The use of this compound as a building block for luminescent MOFs presents an exciting avenue for the development of novel functional materials. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to synthesize, characterize, and explore the applications of these materials. The inherent tunability of MOF chemistry suggests that further modifications of the linker or metal center could lead to even more sophisticated and efficient luminescent systems for a wide range of scientific and technological applications.
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Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. Journal of the American Chemical Society. [Link]
-
Metal-organic Frameworks: Emerging Luminescent Sensors. Bentham Science. [Link]
-
Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. ResearchGate. [Link]
-
Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI. [Link]
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-
An ultra-high quantum yield Tb-MOF with phenolic hydroxyl as the recognition group for a highly selective and sensitive detection of Fe3+. Journal of Materials Chemistry C. [Link]
-
Photoluminescence spectra of (a) Cu-MOF, (b) SH-SiO2@ Cu-MOF, and (c) Au-SHSiO2@Cu-MOF. ResearchGate. [Link]
-
Improving LMOF Luminescence Quantum Yield through Guest-Mediated Rigidification. eScholarship.org. [Link]
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Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]
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Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. [Link]
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-
Unravelling the true MOF-5 luminescence. RSC Publishing. [Link]
-
Pyrazine-2,3,5,6-tetracarboxylic Acid: A Key Intermediate for Advanced Materials. APIChem. [Link]
-
Pyrazine Functionalization in Eu-MOF for Exclusive Ratiometric Luminescence Sensing of PO43-. PubMed. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/.[10]pdf]([Link]10]pdf)
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Application Note & Protocols: Post-Synthetic Modification of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate MOFs for Advanced Applications
Introduction: The Strategic Value of Pyrazine-Tetracarboxylate MOFs
Metal-Organic Frameworks (MOFs) constructed from polycarboxylic acid linkers have emerged as exceptionally versatile materials, prized for their high porosity, tunable structures, and vast potential in applications ranging from gas storage to catalysis and biomedicine.[1][2] The ligand tetramethyl pyrazine-2,3,5,6-tetracarboxylate (tmpz) offers a compelling platform for MOF synthesis. Its rigid pyrazine core can impart thermal and chemical stability, while the four methyl ester groups provide pre-programmed, reactive handles for sophisticated chemical tailoring after the MOF has already been assembled.
This ability to perform chemistry on a pre-formed framework, known as Post-Synthetic Modification (PSM), is a cornerstone of modern MOF engineering.[3][4] PSM allows for the introduction of functional groups that might not be stable under the solvothermal conditions typically used for MOF synthesis.[5][6] For researchers in drug development, PSM is a particularly powerful tool. It enables the transformation of a generic MOF platform into a specialized nanocarrier by grafting on moieties that can enhance drug affinity, control release kinetics, or target specific cells.[2][7]
This guide provides a detailed overview and validated protocols for two fundamental PSM pathways applicable to tmpz-based MOFs: (A) Saponification to convert the framework's methyl esters into reactive carboxylic acids, and (B) Direct Amidation to install custom amide functionalities. These protocols are designed as self-validating systems, with integrated characterization steps to ensure the success and integrity of each modification.
Part 1: Pre-Modification Analysis of the Parent MOF
Before attempting any modification, a thorough characterization of the as-synthesized tmpz-MOF is critical. This baseline data provides the benchmark against which all post-synthetic changes will be measured, ensuring the framework's integrity is maintained.
1.1. Crystallinity Assessment via Powder X-Ray Diffraction (PXRD) PXRD is the primary technique to confirm the bulk purity and crystalline nature of the synthesized MOF. The diffraction pattern is a unique fingerprint of the material's structure.
-
Protocol: Acquire a PXRD pattern of the activated (solvent-free) parent tmpz-MOF.
-
Causality: The goal is to obtain a high-resolution pattern with sharp peaks, confirming long-range order. This pattern will be compared to the patterns of modified MOFs to verify that the crystalline framework has not been degraded or altered during the PSM process.[8][9]
1.2. Thermal Stability via Thermogravimetric Analysis (TGA) TGA measures changes in mass as a function of temperature, revealing the thermal stability of the MOF and the temperature at which the framework begins to decompose.
-
Protocol: Heat a sample of the activated MOF under a nitrogen or air atmosphere from room temperature to ~600 °C at a ramp rate of 5-10 °C/min.
-
Causality: Knowing the decomposition temperature is crucial for designing PSM reaction conditions. All modification steps must be conducted at temperatures well below this threshold to prevent framework collapse.
1.3. Porosity Assessment via N₂ Sorption Analysis Nitrogen sorption isotherms at 77 K are used to determine the specific surface area (e.g., BET surface area) and pore volume of the MOF.
-
Protocol: Activate the MOF sample under vacuum at an elevated temperature (below its decomposition point) to remove all guest solvents. Perform a N₂ sorption measurement.
-
Causality: The porosity data confirms the accessibility of the MOF's internal structure. A significant decrease in surface area after PSM can indicate that the newly introduced functional groups are occupying the pores, which is an expected and often desirable outcome.[8]
Part 2: Core Post-Synthetic Modification Protocols
The methyl ester groups of the tmpz linker are the primary targets for covalent PSM.[10] The following protocols detail two key transformations.
Protocol A: Saponification (Ester-to-Carboxylic Acid Conversion)
This protocol transforms the neutral methyl ester groups into anionic carboxylate groups via hydrolysis. This modification dramatically alters the polarity and charge of the pore environment and introduces versatile handles for subsequent functionalization (e.g., amide coupling with pre-loaded drugs or targeting ligands).
Step-by-Step Methodology:
-
Activation: Place 100 mg of the parent tmpz-MOF in a round-bottom flask. Activate the MOF under vacuum at 120 °C for 12 hours to remove pore-occluded solvent molecules.
-
Solvent Exchange: Backfill the flask with nitrogen. Add 20 mL of anhydrous dimethylformamide (DMF) and stir the suspension for 3 hours. Decant the DMF and repeat this step twice to ensure the framework is fully solvated with DMF.
-
Reaction Setup: Prepare a 0.5 M solution of lithium hydroxide (LiOH) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis Reaction: Add 10 mL of the LiOH solution to the MOF suspension in DMF. Heat the mixture to 60 °C and stir for 24 hours.
-
Causality: The use of a mixed solvent system ensures miscibility and allows the aqueous base to access the ester groups within the hydrophobic MOF pores. Mild heating accelerates the hydrolysis reaction without compromising the framework's integrity.[11]
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Filter the solid MOF and wash it thoroughly with deionized water (3 x 20 mL) to remove excess LiOH and cleaved methanol.
-
Subsequently, wash with fresh DMF (2 x 20 mL) and finally with acetone (3 x 20 mL).
-
-
Re-activation: Dry the resulting solid, now a carboxylate-functionalized MOF (tmpz-COOH-MOF), under vacuum at 120 °C for 12 hours.
Self-Validating System (Verification):
-
FT-IR Spectroscopy: Compare the spectrum of the parent MOF with the modified MOF. Look for the disappearance of the sharp C=O ester stretch (around 1730 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a carboxylate C=O stretch (around 1650-1700 cm⁻¹).[12]
-
Acid-Base Titration: Suspend a known mass of the tmpz-COOH-MOF in water and titrate with a standardized NaOH solution to quantify the number of accessible carboxylic acid sites.
Protocol B: Direct Amidation (Ester-to-Amide Conversion)
This protocol allows for the one-step installation of a wide variety of functional groups by reacting the ester with a primary or secondary amine. This is particularly useful for attaching drug molecules containing amine handles or biocompatible polymers like polyethylene glycol (PEG).
Step-by-Step Methodology:
-
Activation & Solvent Exchange: Follow steps 1 and 2 from Protocol A to prepare an activated, DMF-solvated tmpz-MOF. It is critical that the system is anhydrous.
-
Reaction Setup: In a separate flask, dissolve the desired amine (e.g., 10 equivalents relative to the ester groups in the MOF) in 15 mL of anhydrous DMF.
-
Amidation Reaction: Add the amine solution to the MOF suspension. Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 48-72 hours.
-
Causality: Direct amidation of esters is typically slower than hydrolysis and requires elevated temperatures to proceed at a reasonable rate.[13] Using a large excess of the incoming amine drives the reaction equilibrium towards the product. The choice of temperature should be at least 20-30 °C below the MOF's decomposition temperature determined by TGA.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Filter the solid MOF and wash extensively with fresh DMF (5 x 20 mL) to remove all unreacted amine and byproducts.
-
Perform a final wash with a volatile solvent like dichloromethane or acetone (3 x 20 mL) to facilitate drying.
-
-
Re-activation: Dry the amide-functionalized MOF (tmpz-CONR-MOF) under vacuum at 120 °C for 12 hours.
Self-Validating System (Verification):
-
FT-IR Spectroscopy: Confirm the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of a new amide C=O stretch (typically 1650-1680 cm⁻¹).[14] The N-H stretch of the amide may also be visible around 3300 cm⁻¹.
-
¹H NMR of Digested MOF: Digest a small sample (~5 mg) of the modified MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆). Compare the NMR spectrum to that of the digested parent MOF. The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of new signals corresponding to the attached amine moiety confirms successful modification.[15]
-
Elemental Analysis: An increase in the nitrogen content of the MOF (if the attached amine contains nitrogen) provides quantitative evidence of the degree of functionalization.
Part 3: Visualization of PSM Workflow and Chemistry
The logical flow of post-synthetic modification and the underlying chemical transformations are visualized below.
Caption: General workflow for post-synthetic modification of tmpz-MOFs.
Caption: Chemical reactions at the tmpz-linker during PSM.
Part 4: Data Interpretation and Application in Drug Development
The successful modification of a tmpz-MOF opens up numerous possibilities for drug development professionals.
| Property | Parent tmpz-MOF | tmpz-COOH-MOF (Post-Saponification) | tmpz-CONR-MOF (Post-Amidation) | Rationale for Change & Application Relevance |
| FT-IR: C=O Stretch (cm⁻¹) | ~1730 (Ester) | ~1700 (Carboxylic Acid) | ~1670 (Amide) | Confirms covalent bond transformation. Essential for quality control. |
| Pore Surface Chemistry | Neutral, Moderately Hydrophobic | Anionic, Hydrophilic | Varies (Can be tailored) | Saponification increases interaction with polar/cationic drugs. Amidation allows for precise tuning of hydrophobicity to match a specific drug molecule, enhancing loading capacity.[16] |
| BET Surface Area (m²/g) | High | Moderately Lower | Moderately Lower | Functional groups occupy pore space, confirming their presence within the framework. The remaining porosity is available for drug loading. |
| Zeta Potential (in H₂O) | Near-neutral | Highly Negative | Varies | A negative surface charge from carboxylates can improve colloidal stability in aqueous media, which is crucial for intravenous delivery formulations.[1] |
| Drug Loading Mechanism | Physisorption, Host-Guest | Physisorption + Ionic Interaction | Physisorption + H-Bonding | The introduction of H-bond donors/acceptors (amides) or ionic sites (carboxylates) provides stronger anchoring points for drug molecules, potentially leading to higher loading and more controlled release profiles.[7][16] |
Strategic Implications for Drug Development:
-
Controlled Release: By converting esters to amides, the pore environment can be functionalized with groups that have specific interactions (e.g., hydrogen bonding) with a drug molecule. This can slow down the drug's diffusion out of the MOF, leading to a more sustained release profile.[2]
-
Targeted Delivery: The carboxylate groups generated in Protocol A can be used as chemical handles to attach targeting ligands (e.g., folic acid, peptides) via standard carbodiimide coupling chemistry. This transforms the MOF into a vehicle that can selectively accumulate at disease sites, such as tumors.[1]
-
Enhanced Biocompatibility: Amidation (Protocol B) can be used to graft biocompatible polymers like polyethylene glycol (PEG) onto the MOF's surface. This "PEGylation" can help the MOF evade the immune system, leading to longer circulation times in the bloodstream.
By leveraging these post-synthetic modification strategies, researchers can systematically evolve a simple tmpz-MOF into a highly specialized and effective platform for advanced drug delivery applications.
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Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials . PubMed.
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Characterization of MOFs. a FT-IR and b XRD . ResearchGate.
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Tetrazine‐Based Metal‐Organic Frameworks as Scaffolds for Post‐Synthetic Modification by the Click Reaction . ResearchGate.
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Post-Synthetic Modification and Its Effects on MOF Performance . Patsnap Eureka.
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Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons . Dalton Transactions.
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Characterization of the three MOFs. (a) PXRD patterns; (b) optical... . ResearchGate.
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Applications of Metal-Organic Frameworks as Drug Delivery Systems . MDPI.
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Amine-functionalized metal–organic frameworks: structure, synthesis and applications . RSC Publishing.
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Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications . RSC Publishing.
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Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 . ScienceDirect.
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Amide-Functionalized In-MOF for Effective Hydrocarbon Separation and CO2 Catalytic Fixation . ACS Publications.
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A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity . MDPI.
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Synthesis of MOF-5 Modified Bi2WO6 Polyoxometalate Accommodated on the Pores of Hollow Fiber for HF-SPME of Acetamiprid, Abamect . Chemical Methodologies.
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Amine Functionalization of Channels of Metal‐Organic Frameworks for Effective Chemical Fixation of Carbon Dioxide: A Comparative Study with Three Newly Designed Porous Networks . National Institutes of Health (NIH).
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Application Notes and Protocols for Electrochemical Characterization of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate (TMPTC) Based MOFs
Introduction: The Promise of Nitrogen-Rich Polycarboxylate MOFs in Electrochemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and sensing.[1] Their tunable pore sizes, high surface areas, and the ability to systematically modify their chemical functionalities make them exceptional candidates for electrochemical applications.[2] The incorporation of redox-active organic linkers or metal nodes can impart intrinsic electrical conductivity and catalytic activity, paving the way for their use in energy storage and conversion devices.[3]
This application note focuses on a specific, promising subclass of MOFs constructed from the organic linker Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMPTC) . The TMPTC ligand is a compelling building block for electrochemically active MOFs for several key reasons:
-
Nitrogen-Rich Pyrazine Core: The pyrazine ring is an electron-deficient aromatic system containing two nitrogen atoms. This nitrogen-rich core can enhance the electrical conductivity of the resulting MOF and provide active sites for electrochemical reactions, such as the nitrogen reduction reaction (NRR).[4] The nitrogen atoms can also act as coordination sites, influencing the dimensionality and topology of the MOF structure.[5]
-
Polycarboxylate Functionality: The four carboxylate groups offer multiple coordination points for metal ions, leading to the formation of robust, high-dimensional frameworks. The electronic properties of the carboxylate groups can also play a role in charge transfer processes within the MOF. The presence of multiple carboxylate groups can lead to the formation of various coordination modes, influencing the final structure and properties of the MOF.[6]
-
Tunable Redox Properties: The combination of the pyrazine core and the carboxylate groups can lead to tunable redox properties in the resulting MOF, which can be further modulated by the choice of the metal node. This tunability is crucial for designing materials for specific electrochemical applications, such as supercapacitors, batteries, and electrocatalysts.
These inherent characteristics suggest that TMPTC-based MOFs are prime candidates for investigation in various electrochemical fields. This guide provides a comprehensive overview of the synthesis and detailed protocols for the electrochemical characterization of these novel materials, aimed at researchers and scientists in materials chemistry, electrochemistry, and drug development.
I. Synthesis of TMPTC-based MOFs: A General Protocol
The synthesis of TMPTC-based MOFs typically involves the solvothermal reaction of the TMPTC ligand with a metal salt in a suitable solvent. The choice of metal salt, solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.
Ligand Synthesis
The TMPTC ligand can be synthesized from pyrazine-2,3,5,6-tetracarboxylic acid. A common method involves the esterification of the carboxylic acid groups.[7]
MOF Synthesis Protocol (Example with a Generic Divalent Metal)
This protocol provides a general guideline for the synthesis of a TMPTC-based MOF. Researchers should optimize the conditions for their specific metal of choice.
Materials:
-
This compound (TMPTC)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve TMPTC (e.g., 0.1 mmol) in DMF (e.g., 5 mL).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a mixture of DMF and Ethanol (e.g., 4 mL DMF and 1 mL Ethanol).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange with a volatile solvent like ethanol or acetone, followed by heating under vacuum to remove the solvent molecules from the pores.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This method allows for the crystallization of MOFs at temperatures above the boiling point of the solvent, which can promote the formation of highly crystalline and stable structures.
-
Solvent System: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. The addition of ethanol can sometimes influence the crystal growth and morphology.
-
Temperature and Time: These parameters are critical for controlling the nucleation and growth of the MOF crystals. Optimization is often required to obtain phase-pure and well-defined crystals.
II. Electrochemical Characterization Protocols
The electrochemical properties of the synthesized TMPTC-based MOFs can be thoroughly investigated using a three-electrode setup with a potentiostat/galvanostat.
Working Electrode Preparation
Materials:
-
Synthesized TMPTC-based MOF powder
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP)
-
Current collector (e.g., glassy carbon electrode, carbon cloth, nickel foam)
Procedure:
-
Prepare a slurry by mixing the TMPTC-based MOF, conductive carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP.
-
Homogenize the slurry by ultrasonication or grinding in a mortar and pestle.
-
Coat the slurry onto the current collector. For a glassy carbon electrode, drop-casting a small, known volume of the slurry is common. For flexible substrates, doctor blading or spray coating can be used.
-
Dry the electrode in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove the NMP.
-
Press the electrode under a specific pressure to ensure good contact between the active material and the current collector.
Workflow for Electrochemical Characterization
Caption: Workflow for the synthesis and electrochemical characterization of TMPTC-based MOFs.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior, electrochemical stability, and capacitive properties of the MOF material.
Protocol:
-
Assemble a three-electrode cell with the prepared MOF-based working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Choose an appropriate electrolyte that is electrochemically stable within the desired potential window and compatible with the MOF.[8]
-
Perform CV scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) within a potential window where the MOF is stable and exhibits redox activity.
-
Record the resulting current versus potential curves (voltammograms).
Data Analysis and Interpretation:
-
Redox Peaks: The presence of anodic and cathodic peaks indicates the redox activity of the MOF. The peak positions can provide information about the formal potential of the redox couple.
-
Peak Separation: The separation between the anodic and cathodic peak potentials (ΔEp) can give insights into the electron transfer kinetics. A smaller ΔEp suggests faster kinetics.
-
Scan Rate Dependence: The relationship between the peak current and the scan rate can distinguish between diffusion-controlled and surface-confined processes. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate, while for a surface-confined process, it is directly proportional to the scan rate.
-
Capacitive Behavior: A rectangular-shaped CV curve is indicative of ideal capacitive behavior, typical for supercapacitors. The specific capacitance can be calculated from the integrated area of the CV curve.
Galvanostatic Charge-Discharge (GCD)
GCD is a standard technique to evaluate the performance of energy storage materials like supercapacitors and batteries. It involves charging and discharging the electrode at a constant current.
Protocol:
-
Use the same three-electrode setup as for CV.
-
Apply a constant current to charge the working electrode to a specific potential, and then discharge it at the same or a different constant current to a lower potential limit.
-
Repeat this charge-discharge process for multiple cycles to assess the cycling stability.
-
Perform GCD measurements at different current densities.
Data Analysis and Interpretation:
-
Charge-Discharge Curves: The shape of the voltage-time profile provides information about the energy storage mechanism. A triangular shape is characteristic of an electric double-layer capacitor (EDLC), while a plateau indicates a faradaic reaction (pseudocapacitance or battery-like behavior).
-
Specific Capacitance/Capacity: The specific capacitance (for supercapacitors) or capacity (for batteries) can be calculated from the discharge time using the formula:
-
Capacitance (F/g): C = (I × Δt) / (m × ΔV)
-
Capacity (mAh/g): Q = (I × Δt) / (3.6 × m) where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window of the discharge.
-
-
Coulombic Efficiency: This is the ratio of the discharge time to the charge time, indicating the reversibility of the charge-discharge process.
-
Cycling Stability: By plotting the specific capacitance/capacity versus the cycle number, the long-term stability of the material can be evaluated.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the charge transfer resistance, solution resistance, and diffusion processes occurring at the electrode-electrolyte interface.
Protocol:
-
Use the same three-electrode setup.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential or a potential corresponding to a redox peak).
-
Record the resulting impedance data.
Data Analysis and Interpretation:
-
Nyquist Plot: This plot of the imaginary part of the impedance (-Z") versus the real part (Z') is commonly used for analysis.
-
Semicircle at High Frequencies: The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is related to the kinetics of the electrochemical reaction. A smaller semicircle indicates faster charge transfer.
-
Intercept with the Real Axis at High Frequencies: This represents the solution resistance (Rs).
-
Straight Line at Low Frequencies (Warburg Impedance): A line with a 45° slope is indicative of diffusion-controlled processes.
-
-
Equivalent Circuit Modeling: The EIS data can be fitted to an equivalent electrical circuit model to quantify the different resistive and capacitive elements of the electrochemical system.
Data Presentation
Table 1: Hypothetical Electrochemical Performance of TMPTC-based MOFs
| MOF Material | Metal Node | Specific Capacitance (F/g) @ 1 A/g | Rct (Ω) from EIS | Cycling Stability (% retention after 1000 cycles) |
| TMPTC-Zn | Zn(II) | 150 | 25 | 92% |
| TMPTC-Cu | Cu(II) | 220 | 15 | 88% |
| TMPTC-Co | Co(II) | 280 | 10 | 95% |
Logical Relationships in Electrochemical Analysis
Caption: Interplay between material properties, electrochemical techniques, and performance metrics.
Conclusion and Future Outlook
The use of this compound as a building block for MOFs opens up exciting avenues for the development of novel electrochemical materials. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive electrochemical characterization of these materials. The combination of a nitrogen-rich core and polycarboxylate functionality in the TMPTC ligand is expected to yield MOFs with enhanced electrical conductivity, high porosity, and tunable redox properties, making them highly suitable for applications in energy storage, electrocatalysis, and electrochemical sensing. Further research should focus on exploring a wider range of metal nodes, investigating the effect of post-synthetic modifications, and fabricating and testing practical electrochemical devices based on these promising materials.
References
Sources
- 1. drpress.org [drpress.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Advanced Metal–Organic Frameworks-Based Catalysts in Electrochemical Sensors [frontiersin.org]
- 4. Metal–organic frameworks as promising electrocatalysts for the nitrogen reduction reaction: mapping the research landscape and identifying future trends - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. 3d-Nitrogen MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structures of N 2,N 3,N 5,N 6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and N 2,N 3,N 5,N 6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Challenges in synthesizing "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOFs
Technical Support Center: Synthesis of Pyrazine-2,3,5,6-tetracarboxylate MOFs
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrazine-2,3,5,6-tetracarboxylate linkers. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in their synthetic endeavors. Given the nuanced nature of MOF synthesis with this specific linker family, this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established principles of coordination chemistry and materials science.
Part 1: Critical Prerequisite - Linker Activation and Purity
A primary and often overlooked challenge in this specific MOF synthesis is the state of the organic linker itself. The commercially available or initially synthesized linker is often the tetramethyl ester derivative, "tetramethyl pyrazine-2,3,5,6-tetracarboxylate." It is crucial to understand that the ester functional groups are generally poor coordinating agents for the formation of robust, porous MOF structures. Therefore, hydrolysis to the corresponding carboxylic acid is a critical prerequisite.
FAQ: Linker Hydrolysis
Q1: Why am I getting an amorphous powder or no reaction when using this compound directly in my MOF synthesis?
A1: The fundamental issue lies in the coordination chemistry. Metal-organic frameworks are formed through strong, directional bonds between metal ions and coordinating functional groups on the organic linker.[1] Carboxylate groups (-COOH) can be deprotonated to form charged carboxylate anions (-COO⁻), which then form robust coordination bonds with metal centers. The methyl ester groups (-COOCH₃) on your starting linker are not readily deprotonated and are significantly weaker coordinating groups. Consequently, the self-assembly process that leads to a crystalline MOF structure is inhibited, often resulting in an amorphous precipitate or no product at all.
Q2: How can I convert the tetramethyl ester to the active tetracarboxylic acid form (H₄pztc)?
A2: A standard saponification (base-catalyzed hydrolysis) followed by acidification is the most common and effective method. Below is a general protocol that should be optimized for your specific setup.
Experimental Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve the this compound in a suitable organic solvent such as methanol or a mixture of THF/water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dissolved in water. A typical molar ratio would be 8-10 equivalents of base per equivalent of the tetraester.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 12-24 hours) to ensure complete hydrolysis of all four ester groups. The reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification: After the reaction is complete, cool the solution in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), until the pH is highly acidic (pH 1-2). This will protonate the carboxylate anions, causing the pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc) to precipitate out of the solution, as its solubility in acidic aqueous media is low.
-
Isolation and Purification: Collect the white precipitate by filtration, wash thoroughly with deionized water to remove any residual salts, and then dry under vacuum.
-
Characterization: Confirm the purity and identity of the resulting H₄pztc using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the methyl ester peak in NMR and the appearance of a broad carboxylic acid O-H stretch in FTIR are key indicators of successful hydrolysis.
Part 2: Troubleshooting MOF Synthesis
Once you have the pure, hydrolyzed linker (H₄pztc), you can proceed with the MOF synthesis. The challenges you might face now are common to many MOF syntheses but can be exacerbated by the high coordination number and rigidity of the pyrazine-tetracarboxylate linker.[2]
FAQ: Common Synthesis Problems
Q3: My reaction yields a microcrystalline or amorphous powder instead of single crystals. How can I improve crystallinity?
A3: Poor crystallinity is often a result of rapid nucleation and precipitation, which prevents the slow, ordered growth required for large single crystals. Here are several strategies to address this:
-
Slower Reaction Kinetics:
-
Lower the Temperature: If you are using solvothermal synthesis, reducing the temperature can slow down the reaction rate.
-
Use a Co-solvent System: Employing a mixture of solvents can modulate the solubility of the linker and metal salt, thereby controlling the rate of framework assembly. For pyrazine-based linkers, DMF, DEF, and ethanol are common solvents.[3]
-
Introduce Modulators: This is a highly effective technique. A modulator is a small molecule, typically a monocarboxylic acid (e.g., acetic acid, formic acid, or benzoic acid), that competes with the linker for coordination to the metal centers.[4][5] This competition slows down the overall reaction rate, promoting the growth of larger, more ordered crystals.[6]
-
Table 1: Effect of Modulators on MOF Synthesis
| Modulator Type | Concentration Effect | Typical Outcome |
| Monocarboxylic Acids (e.g., Acetic Acid) | Low to moderate concentrations | Increased crystal size, improved crystallinity, potential for defect engineering.[5] |
| High concentrations | Can inhibit MOF formation entirely or lead to a different phase. | |
| Mineral Acids (e.g., HCl, HNO₃) | Very low concentrations | Can aid in linker dissolution and influence the secondary building unit (SBU) formation.[3] |
Workflow for Optimizing Crystallinity
Caption: Iterative workflow for improving MOF crystallinity.
Q4: I have low product yield. What are the potential causes and solutions?
A4: Low yield can stem from several factors:
-
Incomplete Linker Dissolution: The H₄pztc linker may have poor solubility in the chosen solvent. Consider using a co-solvent (like DMF/water) or adding a small amount of a base (like triethylamine) to deprotonate and dissolve the linker. Be cautious, as excess base can lead to rapid precipitation.
-
Suboptimal pH: The pH of the reaction mixture is critical for both linker deprotonation and the stability of the metal-oxo clusters that often form the MOF's secondary building units (SBUs). A systematic screening of pH may be necessary.
-
Incorrect Stoichiometry: Ensure the metal-to-linker ratio is appropriate for the target topology. While a 1:1 ratio is a common starting point, the optimal ratio can vary.
Q5: My product is contaminated with an unwanted crystalline phase. How can I obtain a phase-pure product?
A5: Phase impurity is common when multiple thermodynamically stable or kinetically favored structures can form.
-
Temperature and Time: Systematically vary the reaction temperature and time. A kinetically favored product might form at lower temperatures and shorter times, while the thermodynamically stable product may require higher temperatures and longer reaction times.
-
Modulators: As mentioned, modulators can direct the formation of a specific phase by altering the kinetics of SBU formation.[6] The choice and concentration of the modulator can be a powerful tool for phase selection.
-
Metal Salt Anion: The counter-ion of your metal salt (e.g., nitrate, chloride, acetate) can influence the reaction. Nitrates are common, but sometimes switching to a different salt can favor a different phase.
Logical Relationship of Synthesis Parameters
Caption: Interdependence of key synthesis parameters on product outcome.
Part 3: Characterization and Data Interpretation
Proper characterization is essential to diagnose synthesis problems and confirm the identity of your product.
Q6: What are the essential characterization techniques for my synthesized pyrazine-tetracarboxylate MOF?
A6: A multi-technique approach is necessary for unambiguous characterization:
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to assess the crystallinity and phase purity of your bulk sample. Compare the experimental pattern to a calculated pattern from single-crystal X-ray diffraction if available. A broad hump indicates an amorphous material, while sharp peaks suggest a crystalline product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to confirm the coordination of the carboxylate groups to the metal centers. Upon successful MOF formation, the broad O-H stretch of the free carboxylic acid (around 2500-3300 cm⁻¹) should disappear, and the C=O stretch of the carboxyl group (around 1700 cm⁻¹) will shift to two new asymmetric and symmetric COO⁻ stretches.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the amount of solvent present in the pores. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau of thermal stability, and finally, decomposition at higher temperatures.
-
Surface Area Analysis (BET): If you have successfully synthesized a porous material, nitrogen or argon sorption measurements at 77 K will allow you to determine the Brunauer-Emmett-Teller (BET) surface area, a key metric for porosity. Two highly porous zinc MOF isomers based on a pyrazine tetracarboxylate linker exhibited high BET surface areas of 1324 m²/g and 1247 m²/g.[7]
References
Sources
- 1. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate MOF Synthesis
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing tetramethyl pyrazine-2,3,5,6-tetracarboxylate as the organic linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing novel MOFs with this promising, yet challenging, ligand. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve high-quality crystalline materials.
I. Understanding the Ligand: this compound
The this compound ligand presents unique opportunities and challenges in MOF synthesis. Its pyrazine core offers potential for interesting electronic and catalytic properties, while the four carboxylate groups provide multiple coordination sites for building robust frameworks.[1][2] However, the presence of the methyl ester groups can introduce steric hindrance and affect the deprotonation and coordination behavior of the carboxylates. This guide will help you navigate these nuances.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions you might have when starting your synthesis.
1. What are the most promising metal ions to use with this ligand?
Given the tetracarboxylate nature of the ligand, a variety of metal ions can be explored. High-valent metals that form strong coordination bonds are excellent candidates. For instance:
-
Zirconium (Zr⁴⁺): Often forms highly stable MOFs, such as the well-known UiO series.[3] The synthesis of a Zr-MOF with a pyrazine-dicarboxylic acid linker has been reported, suggesting that Zr⁴⁺ is a compatible metal ion.[4]
-
Zinc (Zn²⁺): Known for its versatile coordination chemistry, forming a wide range of MOF topologies.[5][6] The synthesis of Zn-MOFs with pyrazine-tetracarboxylic acid has been demonstrated.[5][6]
-
Copper (Cu²⁺): Often forms paddlewheel secondary building units (SBUs), which can lead to porous frameworks like HKUST-1.[7]
-
Iron (Fe³⁺): Pyrazine-based Fe-MOFs have been investigated for their catalytic properties.[2][8]
The choice of metal will significantly influence the resulting MOF's topology, stability, and properties.
2. What is a good starting point for the solvent system?
The most common solvent systems for MOF synthesis are high-boiling point polar aprotic solvents. A good starting point would be:
-
N,N-Dimethylformamide (DMF): A widely used solvent in MOF synthesis due to its ability to dissolve both the metal salt and the organic linker.[7][9]
-
N,N-Diethylformamide (DEF): Similar to DMF but with a higher boiling point, which can be beneficial for certain reactions.
-
A mixture of DMF and a protic solvent like ethanol or water: This can sometimes help to control the nucleation and growth of the MOF crystals.
The solubility of the this compound ligand in various solvents should be experimentally determined to select the most appropriate system.
3. Should I use solvothermal or room temperature synthesis?
Both methods have their merits.
-
Solvothermal Synthesis: This is the most common method for MOF synthesis, involving heating the reaction mixture in a sealed vessel.[9] Higher temperatures can provide the necessary energy to overcome the activation barrier for crystal formation and can lead to higher crystallinity.[10] This is likely a good starting point for this sterically hindered ligand.
-
Room Temperature Synthesis: While less common for novel MOFs, it can be a simpler and more energy-efficient approach.[9] It may be worth exploring once initial successful solvothermal conditions are established.
4. Is a modulator necessary for this synthesis?
Yes, using a modulator is highly recommended, especially for Zr-MOFs. Modulators are typically monofunctional ligands (like monocarboxylic acids) that compete with the multidentate linker for coordination to the metal centers. This competition slows down the reaction rate, which can lead to larger, more well-defined crystals with fewer defects.[3]
Common modulators include:
-
Acetic acid
-
Formic acid
-
Benzoic acid[11]
-
Trifluoroacetic acid
The choice and concentration of the modulator are critical parameters to optimize.[3]
III. Troubleshooting Guide
This section provides a systematic approach to overcoming common challenges in the synthesis of this compound MOFs.
Problem 1: Low Yield or No Product Formation
Potential Causes:
-
Incomplete Ligand Deprotonation: The methyl esters on the ligand may hinder the deprotonation of the carboxylic acid groups, which is necessary for coordination to the metal center.
-
Poor Solubility of Reactants: The ligand or metal salt may not be fully dissolved in the chosen solvent at the reaction temperature.
-
Unfavorable Reaction Kinetics: The reaction temperature may be too low, or the reaction time too short.
-
Incorrect pH: The pH of the reaction mixture can significantly impact the deprotonation of the linker and the stability of the metal-linker coordination.[10]
Solutions:
-
Increase Reaction Temperature and Time: Gradually increase the reaction temperature in increments of 10-20°C and extend the reaction time. Monitor the reaction at different time points to track product formation.
-
Adjust the Solvent System: Try a different solvent or a solvent mixture to improve the solubility of the reactants.
-
Introduce a Base: The addition of a small amount of a base, such as triethylamine, can facilitate the deprotonation of the carboxylic acid groups.[7] However, be cautious as excess base can lead to the precipitation of metal hydroxides.
-
Optimize the Ligand-to-Metal Ratio: Vary the molar ratio of the ligand to the metal salt. A slight excess of the ligand is sometimes beneficial.
Problem 2: Poor Crystallinity or Amorphous Product
Potential Causes:
-
Rapid Nucleation and Crystal Growth: If the reaction proceeds too quickly, it can lead to the formation of many small, poorly ordered crystals or an amorphous solid.[12]
-
Steric Hindrance: The methyl ester groups may prevent the ligand from adopting the ideal conformation for forming a well-ordered crystalline framework.
-
Presence of Impurities: Impurities in the reactants or solvent can interfere with crystal growth.
Solutions:
-
Introduce a Modulator: As mentioned in the FAQs, a modulator can slow down the reaction rate and promote the growth of larger, more crystalline particles.[3] Experiment with different modulators and concentrations.
-
Lower the Reaction Temperature: A lower temperature will slow down the reaction kinetics, favoring crystal growth over nucleation.
-
Use a Co-solvent: The addition of a co-solvent can sometimes influence the crystal growth habit and improve crystallinity.
-
Template-Assisted Growth: If you have a well-crystalline MOF with a similar structure, you can try using it as a seed crystal to induce the growth of the desired MOF.[13][14]
Problem 3: Formation of Multiple Phases or Impurities
Potential Causes:
-
Competing Coordination Modes: The tetracarboxylate ligand may coordinate to the metal centers in different ways, leading to the formation of multiple crystalline phases.
-
Hydrolysis of Metal Salt: In the presence of water, the metal salt may hydrolyze, leading to the formation of metal oxides or hydroxides.
-
Incomplete Reaction: Unreacted starting materials may co-precipitate with the desired product.
Solutions:
-
Control the Reaction Conditions Precisely: Carefully control the temperature, time, and reactant concentrations to favor the formation of a single, desired phase.
-
Use Anhydrous Solvents and Reactants: Ensure that all solvents and reactants are dry to prevent hydrolysis of the metal salt.
-
Purify the Product: After the reaction, wash the product thoroughly with fresh solvent to remove any unreacted starting materials or soluble impurities. Sonication can be helpful in this step.
-
Post-Synthetic Modification: In some cases, a less stable phase can be converted to a more stable one through post-synthetic thermal or solvent treatment.
IV. Experimental Workflow and Characterization
A systematic approach is crucial for optimizing the synthesis of a novel MOF. Below is a suggested experimental workflow and a summary of key characterization techniques.
General Synthesis Protocol (Solvothermal)
-
In a glass vial, dissolve the this compound ligand and the chosen metal salt in the selected solvent (e.g., DMF).
-
Add the modulator, if used.
-
Seal the vial and place it in a preheated oven at the desired temperature.
-
After the specified reaction time, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product several times with fresh solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Key Characterization Techniques
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the product. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the crystals. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules from the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and porosity of the activated MOF. |
V. Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound MOFs.
Caption: Troubleshooting workflow for MOF synthesis.
VI. Concluding Remarks
The synthesis of novel MOFs, such as those derived from this compound, is an iterative process of optimization and characterization. While challenges are to be expected, a systematic and informed approach to troubleshooting can lead to the successful isolation of high-quality crystalline materials. This guide provides a foundation for your experimental design and problem-solving. Remember to meticulously document all experimental parameters and characterization data to build a comprehensive understanding of your system.
VII. References
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
-
Bennett, T. D., & Cheetham, A. K. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science.
-
Li, B., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Publishing.
-
ResearchGate. (2025). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. ResearchGate.
-
Li, B., et al. (n.d.). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions.
-
Feng, L., et al. (2019). Fabrication of (4, 10) and (4, 12)-Connected Multifunctional Zirconium Metal–Organic Frameworks for the Targeted Adsorption of a Guest Molecule. Inorganic Chemistry.
-
Wang, F., et al. (2025). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry.
-
Deria, P., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry.
-
National Institutes of Health. (n.d.). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. PMC.
-
PubChem. (n.d.). This compound. PubChem.
-
PubMed. (n.d.). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. PubMed.
-
ResearchGate. (n.d.). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ResearchGate.
-
ChemicalBook. (2023). This compound. ChemicalBook.
-
PubMed. (2024). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. PubMed.
-
Grand Challenges and Future Opportunities for Metal–Organic Frameworks. (2017). ACS Publications.
-
ResearchGate. (n.d.). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. ResearchGate.
-
Digital Commons @ Cal Poly. (2016). Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. Digital Commons @ Cal Poly.
-
ResearchGate. (n.d.). A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions. ResearchGate.
-
ResearchGate. (2025). Optimization of MOF Synthesis. ResearchGate.
-
National Institutes of Health. (n.d.). Recent progress in the synthesis of metal–organic frameworks. PMC.
-
ACS Omega. (n.d.). Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment. ACS Publications.
-
Waitschat, S., Reinsch, H., & Stock, N. (2016). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
-
ResearchGate. (n.d.). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. ResearchGate.
-
ResearchGate. (2025). Synthesis of Metal-Organic Frameworks (MOFs) and their Biological and Energetic Applications: A mini review. ResearchGate.
-
Sigma-Aldrich. (n.d.). 2,3,5,6-Tetramethylpyrazine. Sigma-Aldrich.
-
The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine. The Good Scents Company.
Sources
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- 2. Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 4. Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallinity of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from the tetramethyl pyrazine-2,3,5,6-tetracarboxylate linker. This guide is designed to provide in-depth, actionable insights into overcoming common challenges related to achieving high crystallinity—a critical factor for applications ranging from gas storage to catalysis and drug delivery.
A key consideration for this specific linker is the in-situ hydrolysis of the methyl ester groups to form the coordinating carboxylates under typical solvothermal conditions. This adds a layer of complexity, as the rate of linker generation can significantly influence nucleation and crystal growth. This guide will address this and other critical factors.
Troubleshooting Guide: From Amorphous Powder to High-Quality Crystals
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying scientific reasoning and step-by-step protocols to resolve the problem.
Issue 1: My product is an amorphous powder or shows very poor crystallinity upon PXRD analysis. What's going wrong?
Answer: This is the most common challenge in MOF synthesis and typically points to a kinetic imbalance where nucleation (the formation of new crystal seeds) overwhelmingly dominates crystal growth. When nucleation is too rapid, countless small nuclei form and quickly precipitate from the solution before they have a chance to grow into larger, well-ordered crystals. The in-situ hydrolysis of your this compound linker can exacerbate this by releasing the active carboxylate linker species too quickly.
The goal is to slow down the reaction kinetics to favor the growth of existing nuclei over the formation of new ones. This can be achieved by modulating temperature, solvent environment, and, most effectively, by introducing chemical "modulators".
Caption: Troubleshooting workflow for amorphous MOF products.
Coordination modulators are small molecules, typically carboxylic acids, that compete with the organic linker to coordinate to the metal centers.[1] This competition slows down the formation of metal-linker bonds, thereby reducing the nucleation rate and allowing for more controlled crystal growth.[2][3]
-
Select a Modulator: For carboxylate-based MOFs, simple monocarboxylic acids are an excellent starting point.
-
Primary Choice: Acetic Acid or Benzoic Acid.
-
Rationale: Their coordination to the metal cluster is reversible, and they are easily displaced by the pyrazine-tetracarboxylate linker over time, allowing for crystal growth.
-
-
Establish a Baseline: Run your standard synthesis protocol without any modulator to confirm the amorphous nature of the product.
-
Screen Modulator Concentration: Prepare a series of reactions where the molar equivalents of the modulator relative to the metal salt are varied.
Experiment Metal Salt (mmol) Linker (mmol) Modulator (mmol) Modulator Equivalents Control 1.0 0.5 0 0 ModScreen-1 1.0 0.5 10 10 ModScreen-2 1.0 0.5 25 25 ModScreen-3 1.0 0.5 50 50 ModScreen-4 1.0 0.5 100 100 -
Reaction & Analysis:
-
Run the syntheses under your standard solvothermal conditions (e.g., 120 °C for 24 hours).
-
After cooling, wash the resulting solids thoroughly with the reaction solvent (e.g., DMF) and then a more volatile solvent like ethanol to remove unreacted precursors and the modulator.[4][5][6]
-
Analyze the product from each reaction using Powder X-ray Diffraction (PXRD).
-
-
Evaluate Results: Compare the PXRD patterns. You should observe a trend from broad, amorphous humps at low modulator concentrations to sharp, well-defined peaks at higher concentrations, indicating improved crystallinity. If crystallinity decreases at the highest concentrations, it means the modulator is inhibiting growth too strongly.
Issue 2: My PXRD pattern looks good, but SEM shows the product is a microcrystalline powder. How can I grow larger, single crystals?
Answer: This is a favorable problem to have, as it indicates your core synthesis conditions are correct, but nucleation is still slightly too fast. To obtain larger single crystals suitable for single-crystal X-ray diffraction, you need to further refine the conditions to promote growth on a smaller number of initial nuclei.
-
Fine-Tune Modulator Concentration: Based on your screening, narrow the range of modulator equivalents and test smaller increments. Sometimes, a subtle change is all that is needed.
-
Implement a Temperature Ramp: Instead of placing your reaction directly at the target temperature, program the oven with a slow temperature ramp.
-
Rationale: A slow ramp (e.g., 1-2 °C/minute) allows the system to remain in a supersaturated state for longer without spontaneously nucleating. This provides a wider window for the linker, generated from hydrolysis, to deposit onto the few nuclei that form first.
-
Example Protocol:
-
Ramp from room temperature to 120 °C over 2 hours.
-
Hold at 120 °C for 48-72 hours.
-
Slowly cool to room temperature (e.g., over 6-12 hours).
-
-
-
Solvent Diffusion Method: This is a classic crystallographic technique that can be adapted for MOFs.
-
Workflow: Dissolve the metal salt in a dense solvent (e.g., DMF) at the bottom of a narrow vial. Carefully layer a solution of the this compound linker in a less dense, miscible solvent (e.g., ethanol or methanol) on top.
-
Mechanism: Crystals will form slowly at the interface of the two solvents as the reagents diffuse into one another over days or weeks at room temperature. This extremely slow reaction rate is ideal for growing large, high-quality crystals.
-
Caption: Reaction kinetics determine crystal size and quality.
Frequently Asked Questions (FAQs)
Q1: What are the essential characterization techniques to confirm the crystallinity and purity of my MOF?
A1: A multi-technique approach is crucial for comprehensive characterization.
-
Powder X-ray Diffraction (PXRD): This is the primary tool for assessing crystallinity.[7] Sharp, intense peaks indicate a well-ordered, crystalline material, while broad humps suggest an amorphous product. The peak positions are a fingerprint of the crystal phase.
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, octahedral) and size distribution. It helps confirm if you have a uniform, crystalline product or an aggregate of smaller particles.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of your MOF and confirm the removal of guest solvent molecules during activation. A clean, single-step decomposition after the initial solvent loss is indicative of a pure phase.
-
Gas Adsorption (e.g., N₂ at 77 K): For porous MOFs, a Type I isotherm confirms permanent microporosity, which is a hallmark of a correctly formed, crystalline framework. A low surface area often correlates with poor crystallinity or pore collapse.
Q2: How does the choice of metal source (e.g., nitrate vs. chloride vs. acetate) affect crystallinity?
A2: The metal salt anion can have a profound effect on the reaction chemistry. Anions can act as competing ligands or influence the pH of the solution, thereby altering the kinetics of both linker hydrolysis and framework assembly.
-
Nitrates (e.g., Zn(NO₃)₂·6H₂O): Often used, but the release of nitric acid upon hydrolysis can lower the pH, potentially accelerating linker hydrolysis and leading to faster nucleation.
-
Chlorides (e.g., ZrCl₄): The chloride anion is a stronger coordinating agent than nitrate and can act as an intrinsic modulator, slowing down the reaction.
-
Acetates (e.g., Cu₂(OAc)₄·2H₂O): The acetate group is itself a modulator and is often used in the synthesis of paddlewheel-based MOFs. Its presence can lead to more controlled crystal growth. If you are struggling with crystallinity, synthesizing your MOF with different metal salts is a worthwhile optimization step.
Q3: My linker is an ester. Is pre-hydrolysis to the pyrazine-2,3,5,6-tetracarboxylic acid a viable strategy?
A3: Yes, this is an excellent strategy for gaining more precise control over the reaction. By pre-hydrolyzing the this compound to its corresponding carboxylic acid (CAS: 43193-60-8)[8][9][10], you remove the variable of the in-situ hydrolysis rate. This decouples linker availability from the reaction conditions. The synthesis then becomes a more direct reaction between the metal ions and the fully deprotonated linker, which can be easier to control with modulators and temperature profiles. Standard basic hydrolysis (e.g., with NaOH or KOH) followed by acidification can be used to isolate the pyrazine-2,3,5,6-tetracarboxylic acid linker prior to the MOF synthesis.
References
-
ResearchGate. (n.d.). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons | Request PDF. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Ultra-Stable Zirconium-Based Cationic Metal-Organic Frameworks for Perrhenate Removal from Waste Water. Retrieved from [Link]
-
Al-Humaidi, A. S., Al-Bonayan, A. M., & Ain, Q. U. (2023). Physiochemical characterization of metal organic framework materials: A mini review. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyrazine functionalization to boost the antenna effect in rare-earth metal–organic frameworks for tetracycline detection. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. Retrieved from [Link]
-
MDPI. (2020). Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Expanding the horizons of porphyrin metal–organic frameworks via catecholate coordination: exploring structural diversity, material stability and redox properties. Retrieved from [Link]
-
Digital Commons @ Cal Poly. (2016). Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. Retrieved from [Link]
-
Accounts of Materials Research. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Retrieved from [Link]
- Google Patents. (n.d.). WO2015173553A1 - Chromium Metal Organic Frameworks and Synthesis of Metal Organic Frameworks.
-
Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Modulation of crystal growth and structure within cerium-based metal–organic frameworks. Retrieved from [Link]
-
ACS Publications. (2019). Fabrication of (4, 10) and (4, 12)-Connected Multifunctional Zirconium Metal–Organic Frameworks for the Targeted Adsorption of a Guest Molecule. Retrieved from [Link]
-
Yaghi, O. (n.d.). Anisotropic reticular chemistry. Nature. Retrieved from [Link]
-
MDPI. (2020). Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. Retrieved from [Link]
-
Beike Nano. (n.d.). pyrazine-2,3,5,6-tetracarboxylic acid. Retrieved from [Link]
-
OSTI.GOV. (2020). Modulation of Crystal Growth and Structure within Cerium- Based Metal–Organic Frameworks. Retrieved from [Link]
-
ACS Publications. (2014). Novel 3D Alkali–Lanthanide Heterometal–Organic Frameworks with Pyrazine-2,3,5,6-tetracarboxylic Acid: Synthesis, Structure, and Magnetism. Retrieved from [Link]
Sources
- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khub.utp.edu.my [khub.utp.edu.my]
- 6. ossila.com [ossila.com]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemscene.com [chemscene.com]
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Technical Support Center: Thermal Stability of MOFs Using Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) constructed from the tetramethyl pyrazine-2,3,5,6-tetracarboxylate linker. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies for thermal stability analysis, a critical parameter for applications ranging from catalysis to drug delivery.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the thermal behavior of pyrazine-tetracarboxylate based MOFs.
Q1: What is the primary determinant of thermal stability in these MOFs?
A1: The thermal stability of a MOF is not governed by a single factor but is a synergistic interplay of several components. The primary determinant is the strength of the metal-ligand coordination bond.[1] The nature of the metal ion (e.g., its charge density and coordination preference) and the carboxylate binding mode dictate the intrinsic strength of the inorganic secondary building unit (SBU). However, the pyrazine-tetracarboxylate linker also plays a crucial role. Its rigidity and the potential for π-π stacking interactions between pyrazine rings can enhance the overall framework robustness, contributing to higher decomposition temperatures.[2]
Q2: How does the choice of metal node (e.g., Zr vs. Cu) impact the thermal decomposition temperature?
A2: The metal node is a critical factor. Generally, MOFs constructed from hard metal cations with high oxidation states, such as Zr(IV) or Ce(IV), exhibit significantly higher thermal stability compared to those with softer metals like Cu(II) or Zn(II).[3][4] This is attributed to the formation of stronger, more covalent M-O bonds in the SBUs of frameworks like the UiO (University of Oslo) series. For instance, Zr-based UiO-66 is renowned for its exceptional thermal stability, often decomposing above 500°C.[3][5] Therefore, a hypothetical Zr-based MOF with the this compound linker would be expected to have a much higher decomposition temperature than a corresponding Cu-based framework.
Q3: What is the expected first mass loss step observed in a Thermogravimetric Analysis (TGA) curve for these MOFs?
A3: The initial mass loss in a TGA thermogram, typically occurring below 250°C, almost always corresponds to the removal of guest molecules.[6] These can be solvent molecules from the synthesis (e.g., DMF, ethanol) trapped within the pores or adsorbed atmospheric water. It is crucial to "activate" the MOF by removing these guests before many applications. This initial weight loss step is not indicative of framework decomposition. The actual decomposition of the organic linker and collapse of the framework occurs at a significantly higher temperature.
Q4: Can functional groups on the linker, besides the carboxylates, affect thermal stability?
A4: Yes, absolutely. While the core linker is this compound, any additional functionalization would modulate thermal stability. For example, introducing electron-withdrawing groups (like -NO2) can sometimes alter bond strengths, while bulky groups might sterically hinder the framework, potentially lowering stability. Conversely, groups that can form additional hydrogen bonds might enhance it. Studies on mixed-linker MOFs have shown that even a small percentage of a functionalized linker can alter the overall thermal properties of the material.[7] For example, in UiO-67 analogues, the parent framework showed higher stability than derivatives with -NH2 or -CH3 groups.[8]
Q5: How does the experimental atmosphere (e.g., inert vs. oxidative) in the TGA affect the results?
A5: The TGA atmosphere is critical. Under an inert atmosphere (e.g., N2 or Ar), the material undergoes pyrolysis, breaking down into metal/metal oxide and a carbonaceous char. Under an oxidative atmosphere (e.g., air or O2), the organic linker undergoes combustion, typically at a lower temperature than pyrolysis, leaving behind a metal oxide residue.[7] For determining the intrinsic thermal stability limit of the framework structure itself, analysis under an inert atmosphere is standard practice.
Troubleshooting Guide for Thermal Analysis
Encountering unexpected results during TGA is common. This guide provides a logical workflow to diagnose and resolve these issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature framework decomposition (lower than expected Td). | 1. Incomplete solvent removal during activation. Residual coordinated solvent can catalyze decomposition.[3]2. Amorphous content or synthesis impurities in the sample.3. Incorrect metal-to-linker ratio leading to a defect-rich framework. | 1. Optimize the activation procedure. Try increasing the temperature or time under vacuum. Perform a test run on a sample activated in-situ in the TGA.2. Verify sample crystallinity and phase purity with Powder X-ray Diffraction (PXRD).3. Re-evaluate the synthesis protocol. Ensure precise stoichiometry and reaction conditions. |
| Inconsistent TGA results between different batches of the same MOF. | 1. Variation in particle size and morphology affecting heat transfer.2. Differences in the amount of trapped guest molecules.3. Inconsistent crystallinity or phase composition between batches. | 1. Use samples with a consistent particle size range for analysis. Gently grind samples if necessary.2. Ensure a standardized and rigorous activation protocol is applied to all batches before analysis.3. Screen each batch with PXRD to confirm phase purity and consistency. |
| Unexpected mass loss step at low temperatures (<150°C). | 1. Adsorbed water from atmospheric exposure after activation.2. Highly volatile solvent (e.g., acetone, methanol) remaining in the pores. | 1. Handle activated samples in a glovebox or desiccator. Load the TGA sample pan in a controlled, dry environment if possible.2. Extend the activation/drying time to ensure complete removal of low-boiling point solvents. |
| A sloping, gradual decomposition instead of a sharp, well-defined step. | 1. Presence of a wide range of defects in the crystal structure.2. The sample is partially or fully amorphous.3. TGA heating rate is too fast, preventing thermal equilibrium. | 1. Refine the synthesis method. The use of modulators (e.g., benzoic acid) can sometimes improve crystallinity.2. Confirm crystallinity with PXRD. If amorphous, the synthesis needs to be re-optimized.3. Reduce the heating rate (e.g., from 10 °C/min to 5 °C/min or 2 °C/min) to improve resolution. |
Visualizing the Factors of Thermal Stability
The stability of a MOF is a multifactorial property. The diagram below illustrates the key relationships influencing the final decomposition temperature.
Caption: Key factors influencing the thermal stability of a MOF.
Experimental Protocol: Standard Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for assessing the thermal stability of a MOF based on the this compound linker.
1. Sample Preparation (Activation):
-
Place 5-10 mg of the as-synthesized MOF powder into a TGA pan (typically platinum or alumina).
-
If the sample is not pre-activated, perform an in-situ activation step within the TGA instrument. Heat the sample to a temperature sufficient to remove residual solvent (e.g., 120-150°C for DMF) under a flow of inert gas (N2 or Ar).[9]
-
Hold at this temperature until the weight stabilizes, indicating all guest molecules have been removed. This new weight is your baseline (100%) for the activated MOF.
-
If the sample was pre-activated, ensure it was stored in a desiccator or glovebox and transfer it to the TGA pan quickly to minimize water adsorption.
2. TGA Instrument Setup:
-
Atmosphere: Inert gas (High Purity Nitrogen or Argon).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
- Equilibrate at 30°C.
- Ramp from 30°C to 800°C (or higher, depending on the expected stability).
- Heating Rate (Ramp Rate): 10 °C/min. (Note: A slower rate of 5 °C/min can be used for higher resolution of thermal events).
-
Data Collection: Record weight (%), derivative weight (%/°C), and temperature (°C).
3. Data Analysis and Interpretation:
-
Step 1 (Desolvation): Identify the initial weight loss corresponding to the removal of guest molecules.
-
Step 2 (Framework Decomposition): Identify the sharp, significant weight loss at higher temperatures. This corresponds to the decomposition of the organic linker and collapse of the MOF structure.
-
Determining Td: The decomposition temperature (Td) is typically reported as the onset temperature of this major decomposition step, often calculated by the instrument software via the tangent method on the weight loss curve. Alternatively, the peak of the derivative thermogravimetry (DTG) curve can be reported.
-
Final Residue: The remaining weight at the end of the experiment (e.g., at 800°C) should correspond to the expected metal or metal oxide. Calculate the theoretical residual mass to validate your results.
Troubleshooting Workflow: Inconsistent TGA Results
Use this workflow to systematically diagnose inconsistencies between experimental batches.
Caption: A step-by-step workflow for troubleshooting inconsistent TGA data.
References
-
Prakash, A., Saini, S., Basappa, S., & Bose, S. (2022). Metal‐Organic Frameworks for Catalytic Construction of C−B Bond and Related Reactions. Article. Available at: [Link]
-
MDPI. (2023). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. Available at: [Link]
-
ResearchGate. (2021). The thermal stability of metal-organic frameworks. Request PDF. Available at: [Link]
-
Temple University. (2020). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks. Scholarship @ Temple. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. PMC. Available at: [Link]
-
ETH Zurich Research Collection. (n.d.). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). ETH Zurich. Available at: [Link]
-
Penn State University. (2022). Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. Available at: [Link]
-
ACS Publications. (2023). Pyrazine Functionalization in Eu-MOF for Exclusive Ratiometric Luminescence Sensing of PO43–. Inorganic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2014). Thermal decomposition pathways of nitro-functionalized metal–organic frameworks. Chemical Communications. Available at: [Link]
-
Royal Society of Chemistry. (2021). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. Available at: [Link]
-
Semantic Scholar. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Semantic Scholar. Available at: [Link]
-
MDPI. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. Available at: [Link]
-
Sci-Hub. (n.d.). On thermal stability and catalytic reactivity of Zr-based metal–organic framework (UiO-67) encapsulated Pt catalysts. Sci-Hub. Available at: [Link]
-
ResearchGate. (2012). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. PMC. Available at: [Link]
-
ResearchGate. (2023). Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal-Organic Frameworks. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Thermal Degradation and Carbonization Mechanism of Fe−Based Metal−Organic Frameworks onto Flame−Retardant Polyethylene Terephthalate. PMC. Available at: [Link]
-
ResearchGate. (2023). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). 66582 PDFs | Review articles in METAL ORGANIC FRAMEWORKS. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks. Request PDF. Available at: [Link]
-
MDPI. (2024). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. Available at: [Link]
-
MDPI. (2021). Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites. MDPI. Available at: [Link]
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- 9. rsc.org [rsc.org]
Technical Support Center: Purification of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
Welcome to the technical support guide for the purification of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMPT), also known as Pyrazine-2,3,5,6-tetracarboxylic acid tetramethyl ester. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in obtaining high-purity TMPT.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude TMPT reaction product?
A1: The impurity profile is highly dependent on the synthetic route, but typically includes:
-
Partially Esterified Intermediates: Pyrazinecarboxylic acids with one, two, or three methyl ester groups instead of four.
-
Starting Materials: Unreacted pyrazine-2,3,5,6-tetracarboxylic acid or its precursors.
-
Hydrolysis Products: The corresponding mono-, di-, tri-, or tetra-carboxylic acids, formed if the product is exposed to moisture, especially under acidic or basic conditions.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., methanol, benzene, toluene).
Q2: What is the expected appearance and melting point of pure TMPT?
A2: Pure this compound is a white to off-white crystalline solid. The reported melting point is in the range of 181-182 °C .[3] A significantly lower or broader melting point range is a strong indicator of impurities.
Q3: My crude product is a brown oil or a sticky solid. What happened?
A3: This is a common issue often caused by the presence of colored impurities or residual solvent. An oily consistency suggests that the product has not crystallized, which can be due to impurities depressing the melting point. We recommend a trituration step (see Troubleshooting Guide) or proceeding directly to column chromatography.
Q4: What are the best general-purpose techniques for purifying TMPT?
A4: For most common impurity profiles, a two-stage approach is highly effective:
-
Recrystallization: This is the most efficient method for removing minor impurities if the crude product is mostly solid and has >85-90% purity. Methanol or a benzene/methanol mixture has been cited for successful recrystallization.[3]
-
Silica Gel Column Chromatography: This is the method of choice for complex mixtures, oily products, or when high-purity material is essential. A gradient elution with a non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.[4]
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended for unambiguous confirmation:
-
¹H NMR Spectroscopy: To confirm the presence of the methyl ester protons and the absence of aromatic pyrazine protons.
-
¹³C NMR Spectroscopy: To identify the carbonyl carbons of the ester groups and the quaternary carbons of the pyrazine ring.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₂N₂O₈, MW: 312.23 g/mol ).[6]
-
Melting Point Analysis: To assess purity. A sharp melting point within the expected range (181-182 °C) indicates high purity.[3]
Purification Workflow & Logic
The following diagram outlines the logical workflow for purifying crude TMPT, from initial assessment to obtaining the final, pure compound.
Caption: General purification workflow for TMPT.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used initially. 3. Premature crystallization occurred during hot filtration, losing product on the filter paper. | 1. Cool the crystallization mixture in an ice bath for an extended period (30-60 min) before filtering. Minimize the volume of cold solvent used for washing the crystals. 2. Concentrate the filtrate by partially removing the solvent and cool again to recover a second crop of crystals. 3. Ensure the filtration funnel is pre-heated. Use a minimal amount of hot solvent to dissolve the crude product. |
| Product is Colored (Yellow/Brown) | 1. Presence of highly conjugated, polymeric byproducts from the synthesis. 2. Thermal degradation if the reaction was run at excessively high temperatures. | 1. Treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-20 minutes, and filter through celite before proceeding with purification. 2. If degradation is suspected, column chromatography is the most effective method for removing colored impurities. |
| Broad or Depressed Melting Point | 1. Significant presence of impurities (e.g., starting materials, byproducts).[3] 2. Residual solvent trapped in the crystal lattice. | 1. The product requires further purification. If recrystallization was already performed, column chromatography is the next logical step. 2. Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), for several hours. |
| Difficulty Inducing Crystallization | 1. The product is too impure to form a stable crystal lattice (oily consistency). 2. Supersaturation has not been achieved. | 1. Trituration: Add a small amount of a solvent in which the product is insoluble (e.g., cold hexane or diethyl ether) and vigorously scratch the inside of the flask with a glass rod to induce nucleation. 2. Seeding: If available, add a single, pure crystal of TMPT to the supersaturated solution. 3. Solvent System: Try a different solvent or a co-solvent system for recrystallization (e.g., ethyl acetate/hexane). |
| NMR Spectrum Shows Unidentified Peaks | 1. Hydrolysis: Broad peaks in the baseline or new signals may indicate the presence of carboxylic acids.[1] 2. Partially Esterified Species: You may see multiple singlets in the methyl ester region (~3.9-4.1 ppm). 3. Solvent Impurities: Residual solvents like methanol, ethyl acetate, or dichloromethane are common. | 1. Ensure all workup and purification steps are performed under anhydrous conditions. Avoid exposure to acidic or basic aqueous solutions for prolonged periods. Re-purify via chromatography. 2. These impurities are structurally very similar to the product and are best removed by careful column chromatography. 3. Identify the solvent by its characteristic chemical shift and remove it by drying under high vacuum. |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is ideal for crude TMPT that is already in a solid form and appears to be of moderate-to-high purity.
-
Dissolution: In a flask, add the crude TMPT solid. Add the minimum amount of hot methanol required to fully dissolve the solid. This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon (approx. 1-2% by weight), and gently reheat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Analysis: Characterize the final product by melting point and NMR spectroscopy to confirm purity.
Protocol 2: Silica Gel Column Chromatography
This is the definitive method for purifying oily products or highly impure mixtures.
-
Sample Preparation: Dissolve the crude TMPT in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or a 1:1 mixture of hexane/ethyl acetate.
-
Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture. Monitor the column fractions by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 90:10 to 70:30 Hexane:Ethyl Acetate) to elute the TMPT. The more polar impurities, such as partially hydrolyzed acids, will remain on the column longer.
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Analysis: Dry the resulting solid under high vacuum and confirm its purity and identity using the analytical methods described above.
Data & Characterization
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₈ | PubChem[6] |
| Molecular Weight | 312.23 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 181-182 °C | ChemicalBook[3] |
| IUPAC Name | This compound | PubChem[6] |
References
- The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291621, this compound. Retrieved from [Link]
-
Witkowski, T. G., Richardson, P., Gabidullin, B., Hu, A., & Murugesu, M. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemistryPlusChem, 83(11), 984–990. Available from: [Link]
-
Wikipedia. (n.d.). Tetramethylpyrazine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (2018). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Request PDF.
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN105859642A - Tetramethylpyrazine extraction and purification method.
-
Taylor, S. L., & Leonard, M. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 833–839. Available from: [Link]
- ACS Publications. (2023). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering.
- National Center for Biotechnology Information. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed.
- Google Patents. (n.d.). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
- Journal of Chemical and Pharmaceutical Research. (2014).
- ResearchGate. (2017). (PDF)
- SpringerLink. (2022).
- RJPBCS. (2016).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2021).
- Google Patents. (n.d.). CN104341359B - Preparation method of tetramethyl-pyrazine.
- RSC Publishing. (2023). Ternary assembly of pyrazine 2,3-dicarboxylic acid with a ditopic amine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14296, Tetramethylpyrazine. Retrieved from [Link]
-
Prankerd, R. J., et al. (2016). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. Journal of pharmaceutical sciences, 105(2), 765–775. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 35042-21-8 [chemicalbook.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H12N2O8 | CID 291621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis and purification. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.
I. Understanding the Synthesis: The "Why" Behind the "How"
The most common and direct laboratory-scale synthesis of this compound involves the acid-catalyzed esterification of Pyrazine-2,3,5,6-tetracarboxylic acid with methanol. The successful outcome of this synthesis is highly dependent on driving the esterification equilibrium towards the product and effectively removing any impurities, which often arise from the starting materials or incomplete reactions.
The precursor, Pyrazine-2,3,5,6-tetracarboxylic acid, is typically synthesized via one of two main routes:
-
Oxidation of 2,3,5,6-tetramethylpyrazine: A strong oxidizing agent like potassium permanganate is used to convert the methyl groups to carboxylic acids.
-
Condensation and Hydrolysis: This route involves the condensation of diaminomaleonitrile (DAMN) with glyoxal to form pyrazine-2,3,5,6-tetracarbonitrile, which is then hydrolyzed to the corresponding tetracarboxylic acid.
Understanding the origin of your starting materials is the first step in effective troubleshooting, as impurities from these initial stages can carry through to your final product.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues you may encounter during the synthesis and workup of this compound.
Q1: My final product has a low or broad melting point, even after initial purification. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. In the context of this specific synthesis, the most probable culprits are:
-
Partially Esterified Intermediates: The esterification of the four carboxylic acid groups is a stepwise process. Incomplete reaction can lead to the presence of trimethyl, dimethyl, and monomethyl esters of pyrazine-2,3,5,6-tetracarboxylic acid. These molecules have different polarities and will disrupt the crystal lattice of the desired tetramethyl ester.
-
Unreacted Pyrazine-2,3,5,6-tetracarboxylic Acid: If the esterification is significantly incomplete, the starting material may remain in your final product. Due to its high polarity, even small amounts can affect the melting point.
-
Hydrolyzed Product: If your workup or purification involves water and is not carefully controlled, the ester groups can hydrolyze back to carboxylic acids, re-introducing the impurities mentioned above.
Q2: My NMR spectrum shows more than the expected singlet for the methyl esters. How do I identify the impurities?
The proton NMR of pure this compound should be very simple, showing a single peak for the twelve equivalent protons of the four methyl ester groups. The presence of additional peaks in the methyl ester region (typically 3.8-4.2 ppm) suggests the presence of partially esterified species. The carboxylic acid protons of these impurities will appear as broad singlets much further downfield, often above 10 ppm, and may be difficult to observe if their concentration is low.
Q3: The yield of my reaction is consistently low. What factors should I investigate?
Low yields in Fischer esterification are often due to an unfavorable equilibrium position. Here's what to consider:
-
Water Content: Fischer esterification is a reversible reaction where water is a byproduct. Any water present at the start or produced during the reaction will push the equilibrium back towards the starting materials. Ensure you are using anhydrous methanol and a dry reaction setup. The use of a dehydrating agent or a Dean-Stark apparatus to remove water as it forms can significantly improve yields.
-
Catalyst Activity: The acid catalyst (e.g., concentrated sulfuric acid or anhydrous HCl in methanol) is crucial. Ensure you are using a sufficient catalytic amount and that the catalyst has not been deactivated by moisture.
-
Reaction Time and Temperature: Esterification of sterically hindered or electron-deficient carboxylic acids can be slow. You may need to increase the reaction time or temperature (refluxing in methanol) to drive the reaction to completion. Monitor the reaction progress by TLC or a test workup and NMR analysis of a small aliquot.
Q4: My product is discolored (yellow or brown). What is the cause and how can I fix it?
Discoloration often points to impurities carried over from the synthesis of the Pyrazine-2,3,5,6-tetracarboxylic acid starting material, especially if it was prepared by oxidation of tetramethylpyrazine.
-
Incomplete Oxidation byproducts: If the oxidation of tetramethylpyrazine was not complete, various partially oxidized intermediates with chromophoric properties could be present.
-
Side-products from DAMN condensation: The reaction of diaminomaleonitrile and glyoxal can sometimes produce colored polymeric side-products.[1]
-
Degradation: Prolonged heating under harsh acidic conditions can sometimes lead to minor degradation of the pyrazine ring, although it is generally quite stable.
Troubleshooting Discoloration:
-
Purify the Starting Material: If possible, recrystallize the Pyrazine-2,3,5,6-tetracarboxylic acid before esterification.
-
Charcoal Treatment: Dissolve the crude, discolored ester in a suitable solvent (like dichloromethane or ethyl acetate) and treat with a small amount of activated charcoal. Heat gently for a short period, then filter through celite to remove the charcoal. This is often effective at removing colored impurities.
-
Recrystallization: A careful recrystallization of the final product is usually the most effective method for removing both colored and non-colored impurities.
III. Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the esterification reaction?
A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring this reaction. The starting tetracarboxylic acid is highly polar and will have a very low Rf value (it will barely move from the baseline) in moderately polar solvent systems (e.g., 1:1 ethyl acetate:hexanes). As the esterification proceeds, the product becomes progressively less polar. The final tetramethyl ester will have a much higher Rf value. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
Q: What is a reliable method for purifying the final product?
A: Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as methanol/benzene, has been reported to be effective.[2] The key is to find a solvent or solvent pair in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the impurities remain soluble at lower temperatures.
Q: How should I store the purified this compound?
A: The compound is a stable solid. However, to prevent any potential hydrolysis of the ester groups over time, it is best stored in a tightly sealed container in a cool, dry place, away from moisture and strong acids or bases.
IV. Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the known acid-catalyzed esterification of the corresponding tetracarboxylic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend Pyrazine-2,3,5,6-tetracarboxylic acid (1.0 eq) in anhydrous methanol (a significant excess, e.g., 20-50 eq).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or use methanol saturated with anhydrous HCl gas.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Neutralize the remaining acid carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound, a polar solvent like methanol paired with a less polar solvent like benzene or toluene can be effective.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the more polar solvent (e.g., methanol) to get it into solution at an elevated temperature.
-
Crystallization: Slowly add the less polar solvent (e.g., benzene) until the solution becomes slightly cloudy. Add a drop or two of the polar solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry thoroughly.
V. Visualizing the Chemistry
Diagram 1: Synthesis and Impurity Formation
Caption: Main reaction pathway and common impurity sources.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting common issues.
VI. References
-
Korzhenevskii, A. B., Markova, E. S., Efimova, Y. G., Koifman, O. I., & Krylova, V. K. (2005). Russian Journal of General Chemistry, 75(6), 980-984.
-
Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. (This article discusses side reactions of DAMN).
-
PubChem: this compound. (Provides compound information). Available at: [Link]
-
Organic Syntheses Procedure for 2,3-pyrazinedicarboxylic acid. (Provides insights into the synthesis of a related pyrazine carboxylic acid). Available at: [Link]
Sources
Guest molecule influence on "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOF assembly
Technical Support Center: Navigating Guest Molecule Effects in TMPTC-MOF Assembly
Introduction: Welcome to the dedicated support center for researchers working with metal-organic frameworks (MOFs) based on the tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMPTC) linker. The TMPTC linker, a derivative of pyrazine-2,3,5,6-tetracarboxylic acid, offers a rich coordination environment and geometric constraints that make it a fascinating building block for novel porous materials. However, its assembly into crystalline frameworks is exceptionally sensitive to the reaction environment, particularly the presence of guest molecules. These molecules—solvents, modulators, or even impurities—can act as structure-directing agents (SDAs), profoundly influencing the resulting topology, porosity, and stability of the final MOF.
This guide is designed to serve as a first-line resource for troubleshooting common issues and answering frequently asked questions related to the synthesis and guest molecule-mediated assembly of TMPTC-based MOFs. Our goal is to provide you with the insights and practical steps needed to overcome experimental challenges and achieve reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a "guest molecule" in TMPTC-MOF synthesis?
A1: In the context of TMPTC-MOF assembly, a guest molecule is any species in the reaction mixture that is not the metal node or the primary TMPTC linker but becomes encapsulated within the forming framework. Its role is multifaceted:
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Template/Structure-Directing Agent (SDA): Guest molecules can occupy the pores during crystallization, stabilizing a specific framework topology that might otherwise be energetically unfavorable. Their size, shape, and chemical functionality dictate the geometry and dimensions of the resulting pores.
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Coordination Modulator: Some guest molecules, particularly those with coordinating functional groups (e.g., carboxylates, amines), can compete with the TMPTC linker for binding sites on the metal clusters. This can slow down the nucleation process, leading to larger, higher-quality crystals.
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Solvent: The bulk solvent is the most ubiquitous guest molecule. Its polarity, viscosity, and boiling point directly impact the solubility of the precursors and the kinetics of crystal growth.
Q2: Why am I consistently getting an amorphous precipitate instead of crystalline MOF powder?
A2: The formation of an amorphous precipitate is one of the most common challenges in MOF synthesis and typically indicates that the nucleation rate is far too rapid, preventing the orderly arrangement of linkers and metal nodes into a crystalline lattice. For TMPTC systems, this can be caused by:
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High Reactant Concentrations: Overly concentrated solutions can lead to instantaneous precipitation.
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Incorrect Solvent System: A solvent that causes one of the precursors to be poorly soluble can lead to rapid crashing out of solution. Conversely, a solvent that too strongly coordinates to the metal ion can inhibit framework formation.
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Rapid pH Swing: The deprotonation state of the carboxylate groups on the TMPTC linker is critical. A rapid change in pH can cause uncontrolled coordination.
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Absence of a Modulator: Without a modulator to "tame" the reaction, the highly reactive metal ions and the multidentate TMPTC linker can polymerize too quickly.
Q3: Can the choice of guest molecule induce different polymorphic forms of the same TMPTC-MOF?
A3: Absolutely. This is a well-documented phenomenon in MOF chemistry known as "guest-induced polymorphism." The same combination of a TMPTC linker and a metal ion can yield different crystal structures (polymorphs) with distinct pore sizes and network topologies simply by changing the solvent or adding a specific template molecule. The guest molecule's size and shape can direct the assembly towards a specific polymorph that provides the most complementary host-guest fit.
Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.
Issue 1: Synthesis Yields Amorphous Material or Poorly Crystalline Powder
Your powder X-ray diffraction (PXRD) pattern shows a broad, featureless hump instead of sharp Bragg peaks.
Causality Analysis: Rapid and uncontrolled nucleation is the primary cause. The coordination reaction between the deprotonated TMPTC carboxylate groups and the metal ions is happening too fast for long-range order to establish.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor crystallinity in TMPTC-MOF synthesis.
Step-by-Step Solutions:
-
Introduce a Coordination Modulator: This is the most effective strategy. A modulator is a simple carboxylic acid (like acetic acid, formic acid, or benzoic acid) that competes with the TMPTC linker for the metal coordination sites.
-
Action: Add a modulator to your reaction mixture. Start with a low concentration (e.g., 10 equivalents relative to the metal salt) and increase it systematically.
-
Why it Works: The modulator temporarily caps the metal clusters, slowing down the overall reaction rate and allowing the TMPTC linker to coordinate in a more ordered fashion, promoting the growth of larger, well-defined crystals.
-
-
Lower the Reaction Temperature: High temperatures increase reaction kinetics.
-
Action: Reduce the synthesis temperature by 10-20 °C increments. If using solvothermal synthesis, try running the reaction at room temperature for a longer period.
-
Why it Works: Lower temperatures decrease the rate of both nucleation and crystal growth, giving the system more time to self-correct and form an ordered structure.
-
-
Adjust Reactant Concentrations:
-
Action: Halve the concentration of both the metal salt and the TMPTC linker.
-
Why it Works: Lower concentrations reduce the frequency of molecular collisions, thereby slowing the rate of polymerization.
-
-
Modify the Solvent System: The solvent's properties are critical.
-
Action: If using a highly polar solvent like DMF or DMA, try introducing a less polar co-solvent like ethanol or dioxane.
-
Why it Works: Changing the solvent polarity alters the solubility of the precursors and can influence the stability of the intermediate metal-linker coordination species. A co-solvent can also act as a guest molecule itself, templating a different structure.
-
Issue 2: The Wrong Crystal Phase or Polymorph is Forming
You obtain a crystalline product, but it's not the desired topology. This is common when trying to replicate a literature procedure that used a specific guest molecule you have substituted.
Causality Analysis: The guest molecule you are using is directing the assembly towards a different, more stable polymorph under your specific reaction conditions. The size, shape, and hydrogen-bonding capability of the guest are key factors.
Guest Molecule Selection Logic:
Technical Support Center: Polymorphism Control in Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate (tmpz-tca) MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (tmpz-tca) based Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you gain precise control over the polymorphic outcomes of your syntheses.
Due to the emergent nature of this specific MOF system, this guide leverages established principles of polymorphism control in MOF synthesis and draws direct analogies from closely related and well-documented pyrazine-tetracarboxylate MOF systems.
I. Understanding Polymorphism in tmpz-tca MOFs
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. In the context of MOFs, different polymorphs, often referred to as isomers or topological isomers, can exhibit significantly different properties, including pore size, stability, and catalytic activity. Controlling which polymorph crystallizes is a common challenge and a critical aspect of MOF synthesis.
The subtle interplay of thermodynamic and kinetic factors during crystallization governs the final polymorphic form. Key parameters that you can manipulate include:
-
Solvent System: The polarity, viscosity, and coordinating ability of the solvent can influence the conformation of the tmpz-tca ligand and the coordination geometry of the metal centers.
-
Temperature: Temperature affects the solubility of reactants, reaction kinetics, and the relative stability of different polymorphic phases.
-
Modulators and pH: The addition of acids, bases, or other coordinating species (modulators) can alter the deprotonation of the carboxylate groups on the tmpz-tca ligand and influence the nucleation and growth of specific crystal phases.
-
Reactant Concentration: The concentration of the metal salt and the tmpz-tca ligand can impact the rate of nucleation and crystal growth, favoring either kinetic or thermodynamic products.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the synthesis of pyrazine-tetracarboxylate based MOFs.
Q1: I've synthesized a tmpz-tca MOF, but my powder X-ray diffraction (PXRD) pattern shows a mixture of phases. What's happening?
A1: The co-crystallization of multiple polymorphs is a frequent challenge in MOF synthesis. This indicates that under your current reaction conditions, the energy barriers for the formation of multiple phases are comparable. The key to obtaining a phase-pure product is to adjust the synthesis parameters to favor the nucleation and growth of a single polymorph.
Causality: The final crystal structure is a result of a competition between thermodynamically stable and kinetically favored phases. Your current conditions are likely in a region where this competition is not decisively won by a single polymorph.
Initial Steps to Address This:
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Solvent Variation: The choice of solvent is a powerful tool. For a related system using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, a switch in solvent was shown to direct the formation of different isomers.[1] Try switching from a polar aprotic solvent like DMF to a less polar one like dioxane, or a protic solvent like ethanol, or vice-versa.
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Temperature Adjustment: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product by allowing the system more time to equilibrate. Conversely, a higher temperature might favor a kinetically preferred, less stable polymorph.
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Introduction of a Modulator: Small amounts of a monocarboxylic acid (e.g., acetic acid, formic acid) can act as a modulator, competing with the tmpz-tca linker for coordination to the metal center. This can slow down the crystallization process and often leads to more crystalline, phase-pure materials.
Q2: How can I selectively synthesize a specific polymorph of a tmpz-tca MOF?
A2: Selective synthesis of a desired polymorph requires precise control over the reaction conditions. Based on studies of analogous pyrazine-tetracarboxylate MOFs, the following strategies are recommended:
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Solvent and Acid Combination: In the synthesis of two isomeric zinc MOFs with a pyrazine-tetracarboxylic acid derivative, the choice of solvent in combination with a specific acid was crucial for isolating the desired isomer.[1] For example, one isomer might be favored in a DMF/acidic modulator system, while another forms in a different solvent system.
-
Systematic Screening: A systematic approach is often necessary. We recommend setting up a matrix of experiments where you vary one parameter at a time (e.g., solvent, temperature, modulator concentration) to map out the conditions that yield each polymorph.
Q3: My synthesized tmpz-tca MOF has poor crystallinity. How can I improve it?
A3: Poor crystallinity, often indicated by broad peaks in the PXRD pattern, can result from rapid nucleation and crystal growth. To improve crystallinity:
-
Lower the Temperature: Reducing the reaction temperature will slow down the crystallization process, allowing for more ordered crystal growth.
-
Decrease Reactant Concentrations: Lowering the concentration of the metal salt and the tmpz-tca ligand can also reduce the rate of nucleation.
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Use a Modulator: As mentioned, modulators like monocarboxylic acids can cap the growing crystal faces, slowing down growth and promoting the formation of larger, more well-defined crystals.
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Hydrothermal/Solvothermal Conditions: If you are using a room temperature synthesis, switching to a solvothermal method (heating the reaction mixture in a sealed vessel) can provide the energy needed for crystal annealing and defect correction, leading to higher crystallinity.
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues in controlling the polymorphism of tmpz-tca MOFs.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected Polymorph Formation | The reaction conditions favor a different polymorph than the one intended. This could be due to slight variations in solvent purity, water content, or temperature. | 1. Verify and Control Solvent Quality: Ensure the solvent is of high purity and consistent water content. Water can act as a competing ligand and influence the coordination environment of the metal center. 2. Precise Temperature Control: Use an oven or oil bath with accurate temperature control. Even small temperature fluctuations can shift the polymorphic outcome. 3. Re-evaluate the Role of Modulators: If using a modulator, its concentration is critical. A slight excess or deficiency can favor a different polymorph. Consider a titration of the modulator concentration. |
| Inconsistent Results Between Batches | Subtle, uncontrolled variables in the experimental setup are influencing the crystallization outcome. | 1. Standardize Reaction Setup: Use the same type and size of reaction vessels for all experiments. The surface-to-volume ratio can affect heat transfer and nucleation. 2. Control Cooling Rate: If the synthesis involves a cooling step, the rate of cooling should be controlled and consistent. Rapid cooling can trap kinetic polymorphs. 3. Homogenize Reactant Solutions: Ensure all reactants are fully dissolved before mixing to avoid localized concentration gradients that can lead to the formation of multiple phases. |
| Amorphous Product Formation | The nucleation rate is excessively high, preventing the formation of an ordered crystalline structure. | 1. Drastically Reduce Reactant Concentrations: This is the most direct way to slow down the reaction. 2. Increase Solvent Volume: A more dilute system can also help to control the nucleation rate. 3. Use a Co-solvent System: Introducing a co-solvent can modify the solubility of the reactants and the stability of the intermediate species, potentially leading to a more controlled crystallization process. |
IV. Experimental Protocols & Workflows
Protocol 1: General Solvothermal Synthesis of a tmpz-tca MOF
This protocol provides a starting point for the synthesis of tmpz-tca MOFs. The specific metal salt, solvent, and temperature should be optimized based on the desired polymorph.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, copper acetate) in the chosen solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), dioxane).
-
In a separate vial, dissolve the this compound (tmpz-tca) ligand in the same solvent.
-
-
Mixing and Sealing:
-
Combine the two solutions in the reaction vial.
-
If using a modulator (e.g., acetic acid), add it to the final mixture.
-
Cap the vial tightly.
-
-
Heating and Cooling:
-
Place the vial in a preheated oven at the desired temperature (typically between 80-150 °C).
-
Maintain the temperature for the specified reaction time (typically 12-72 hours).
-
Allow the oven to cool down to room temperature slowly.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with the reaction solvent to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a fresh, volatile solvent (e.g., ethanol, acetone) for several days, replacing the solvent daily. This is crucial for removing high-boiling point solvents from the pores of the MOF.
-
-
Activation:
-
Dry the solvent-exchanged product under vacuum, often with gentle heating, to remove the solvent from the pores and "activate" the MOF for subsequent applications.
-
Workflow for Polymorphism Screening
The following diagram illustrates a systematic workflow for screening experimental conditions to control the polymorphism of tmpz-tca MOFs.
Caption: A systematic workflow for screening and optimizing synthesis conditions to achieve phase-pure tmpz-tca MOF polymorphs.
V. Characterization of Polymorphs
Accurate characterization is essential to confirm the polymorphic form of your synthesized tmpz-tca MOF.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase(s) present in a bulk sample. Each polymorph will have a unique PXRD pattern.
-
Single-Crystal X-Ray Diffraction (SCXRD): If you can grow single crystals of sufficient size and quality, SCXRD provides unambiguous determination of the crystal structure and connectivity of the MOF.
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Thermogravimetric Analysis (TGA): TGA can help to determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. Different polymorphs may exhibit different thermal stabilities.
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Gas Adsorption Analysis: For porous MOFs, gas adsorption measurements (e.g., N₂ at 77 K) can be used to determine the surface area and pore size distribution, which are often distinct for different polymorphs.
VI. Data Summary: Controlling Factors in a Model Pyrazine-based MOF System
The following table summarizes the key findings from a study on a related pyrazine-tetracarboxylate MOF system, which can serve as a guide for your experiments with tmpz-tca.
| Parameter | Condition A | Condition B | Outcome | Reference |
| Ligand | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) | Two distinct polymorphs (isomers) were synthesized. | [1] |
| Metal Salt | Zinc Nitrate | Zinc Nitrate | [1] | |
| Solvent | Different Solvents Used | Different Solvents Used | The choice of solvent was a key factor in determining the resulting topology. | [1] |
| Additive | Different Acid Species | Different Acid Species | The type of acid used as a modulator influenced the final structure. | [1] |
This table highlights the critical role of the solvent and acidic modulators in controlling the polymorphic outcome in a closely related system, suggesting that these are the most promising parameters to investigate for the selective synthesis of tmpz-tca MOF polymorphs.
VII. Concluding Remarks
Controlling polymorphism in tmpz-tca MOFs is a challenging yet achievable goal. A systematic and well-documented experimental approach is key. By carefully controlling the synthesis parameters outlined in this guide, particularly the solvent system and the use of modulators, researchers can gain a greater degree of control over the crystallization process and selectively synthesize the desired polymorph for their specific application.
We encourage you to maintain detailed records of your experimental conditions and characterization data, as this will be invaluable in understanding the crystallization landscape of this novel MOF system.
References
Sources
Stability issues of "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" under different conditions
A Guide to Understanding and Managing Stability
Welcome to the technical support center for Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available data on related compounds and fundamental chemical principles to offer you a comprehensive resource.
Introduction to the Stability of this compound
This compound is a molecule with a pyrazine core fully substituted with methyl carboxylate groups. While direct stability studies on this specific molecule are limited, its chemical structure—a stable aromatic pyrazine ring with four ester functionalities—allows us to predict its behavior under different conditions. The primary stability concern for this compound is the hydrolysis of its ester groups, which can be catalyzed by both acids and bases. Thermal and photostability are also important considerations for its handling, storage, and application.
This guide will walk you through the potential stability issues, provide troubleshooting for common experimental problems, and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in aqueous solutions.
-
Question: My experimental results are not reproducible, and I suspect the concentration of my active compound is decreasing over time in my aqueous buffer. What could be the cause?
-
Answer: The most likely cause is the hydrolysis of the methyl ester groups of the this compound in your aqueous solution. Esters are susceptible to hydrolysis, which breaks down the ester into a carboxylic acid and an alcohol. This reaction is accelerated by the presence of acids or bases. The rate of hydrolysis is pH-dependent.
-
Causality: At neutral pH, the rate of hydrolysis is slow. However, in acidic or alkaline conditions, the rate of hydrolysis can increase significantly. The hydrolysis will change the chemical structure of your compound, leading to a decrease in its concentration and potentially altering its biological or chemical activity.
-
Solution:
-
pH Control: Whenever possible, prepare your solutions in a neutral buffer (pH 6-7) immediately before use.
-
Temperature: Keep your stock solutions and experimental samples cold (2-8 °C) to slow down the rate of hydrolysis.
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous, aprotic solvent for your stock solution and dilute it into your aqueous buffer just before the experiment.
-
Stability Check: Perform a time-course experiment to determine the stability of the compound in your specific buffer system. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC to quantify the remaining parent compound.
-
-
Issue 2: Change in the physical appearance of the solid compound.
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Question: I have noticed that my solid this compound has changed in color/texture upon storage. Is it still usable?
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Answer: A change in the physical appearance of a solid compound can indicate degradation. This could be due to exposure to moisture, light, or high temperatures.
-
Causality:
-
Moisture: The compound can hydrolyze even in the solid state if exposed to ambient moisture, especially over a prolonged period.
-
Light: While the pyrazine ring is generally stable, prolonged exposure to UV light could potentially lead to degradation.
-
Heat: Although many pyrazine derivatives are thermally stable, excessive heat can cause decomposition.[1] Aromatic esters can degrade at elevated temperatures.[2]
-
-
Solution:
-
Proper Storage: Store the solid compound in a tightly sealed container, in a cool, dark, and dry place.[3] A desiccator is recommended to minimize exposure to moisture.
-
Quality Control: Before use, it is advisable to check the purity of the compound using an appropriate analytical technique (e.g., melting point, HPLC, or NMR) if you observe any changes in its appearance.
-
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: We recommend storing the solid compound in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, keeping it at -20°C is advisable. Using a desiccator will help to protect it from moisture.
-
-
Q2: What are the best practices for preparing solutions of this compound?
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A2: For stock solutions, use a dry, aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C. When preparing aqueous working solutions, it is best to do so immediately before use and to keep them on ice. Avoid prolonged storage of aqueous solutions.
-
Stability in Different Conditions
-
Q3: How stable is this compound in acidic and alkaline solutions?
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A3: The ester groups are susceptible to both acid- and base-catalyzed hydrolysis. Therefore, the compound is expected to be less stable in both acidic (pH < 6) and alkaline (pH > 8) solutions compared to neutral solutions. The rate of hydrolysis will increase with increasing acidity or alkalinity.
-
-
Q4: What is the expected thermal stability of this compound?
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A4: Based on data from related pyrazine compounds, the pyrazine core is expected to be thermally stable.[1][4] However, the overall thermal stability will also depend on the ester groups. It is recommended to avoid exposing the compound to high temperatures for extended periods. For any application involving heating, a preliminary thermal stability study using techniques like thermogravimetric analysis (TGA) is recommended.
-
-
Q5: Is this compound sensitive to light?
-
A5: Aromatic compounds can be light-sensitive. To prevent potential photodegradation, it is best practice to store the compound and its solutions in amber vials or otherwise protected from light.
-
Inferred Stability Profile
The following table summarizes the inferred stability of this compound under different conditions based on its chemical structure and data from related compounds.
| Condition | Inferred Stability | Rationale and Recommendations |
| pH | Low in acidic (pH < 6) and alkaline (pH > 8) conditions. Moderate at neutral pH (6-8). | The four methyl ester groups are susceptible to acid and base-catalyzed hydrolysis. Prepare aqueous solutions fresh and use a neutral buffer. |
| Temperature | Good at recommended storage temperatures (-20°C to 4°C). Fair to Poor at elevated temperatures. | The pyrazine ring is generally thermally stable, but the overall molecule may degrade at high temperatures. Avoid excessive heat. |
| Light | Moderate. May be sensitive to prolonged UV exposure. | The aromatic pyrazine ring suggests some photostability, but it is best to protect the compound and its solutions from light. |
| Solvents | Good in dry, aprotic solvents (e.g., DMSO, DMF). Limited in aqueous and protic solvents due to hydrolysis. | Prepare stock solutions in aprotic solvents. Minimize the time the compound spends in aqueous solutions. |
| Oxidizing Agents | Potentially Poor. | A safety data sheet for a related compound, 2,3,5,6-tetramethylpyrazine, lists strong oxidizing agents as incompatible.[5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in an Aqueous Buffer
This protocol provides a framework to evaluate the stability of this compound in your specific experimental buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a dry, aprotic solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution in your aqueous buffer of choice to the final experimental concentration.
-
Incubation: Incubate the test solution under your experimental conditions (e.g., specific temperature and light conditions).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Quenching (Optional): If necessary, quench the reaction by adding a suitable agent or by freezing the sample immediately at -80°C.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the percentage of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile under your specific conditions.
Visualizations
Diagram 1: Inferred Hydrolytic Degradation Pathway
Caption: Inferred stepwise hydrolysis of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of the compound.
References
Sources
Technical Support Center: Synthesis of Non-Interpenetrated "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOFs
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the tetramethyl pyrazine-2,3,5,6-tetracarboxylate linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges during synthesis, with a particular focus on preventing framework interpenetration.
Frequently Asked Questions (FAQs)
Q1: What is framework interpenetration in MOFs and why is it often a concern?
A1: Framework interpenetration is a phenomenon where two or more independent MOF networks grow through each other without any chemical bonds between them.[1] While this can sometimes lead to desirable properties, it often results in a significant reduction of the MOF's pore size and surface area, which can be detrimental for applications like gas storage, catalysis, and drug delivery where high porosity is crucial.[2] Interpenetration is a thermodynamic process that can occur to increase the stability of a framework with large voids by maximizing van der Waals interactions between the interpenetrated nets.[2]
Q2: How does the structure of the "this compound" linker inherently help in preventing interpenetration?
A2: The "this compound" linker possesses methyl groups on the pyrazine core. These methyl groups act as bulky substituents, introducing steric hindrance that can physically block the formation of a second, interpenetrating framework.[3] This is a common strategy in MOF design to create non-interpenetrated structures with large pores. By occupying space that would otherwise be available for a second network to form, these bulky groups favor the synthesis of a single, open framework.[4]
Q3: What are the primary factors that influence the degree of interpenetration during MOF synthesis?
A3: Several key experimental parameters can be tuned to control interpenetration:
-
Temperature: Higher temperatures can increase the kinetic energy of the system, sometimes favoring the formation of more dense, interpenetrated structures.[2]
-
Solvent System: The choice of solvent is critical. Bulky solvent molecules can act as templates, filling the pores during synthesis and preventing the formation of an interpenetrated network.[2] Conversely, smaller solvent molecules may not provide sufficient steric hindrance.
-
Reactant Concentration: Higher concentrations of metal salts and linkers can sometimes lead to faster crystallization rates, which may favor interpenetration.
-
Modulators: The addition of monodentate ligands, or "modulators," can compete with the primary linker for coordination to the metal centers. This can slow down the crystallization process and influence the final topology, often favoring non-interpenetrated structures.[5]
Troubleshooting Guide
Problem 1: My PXRD and gas adsorption data suggest I have an interpenetrated framework. How can I modify my synthesis to obtain a non-interpenetrated version?
Cause: The formation of an interpenetrated framework suggests that the thermodynamic driving force for creating a denser, more stable structure is overcoming the kinetic barriers to forming a single, open network. This can be due to a variety of factors in your synthesis conditions.
Solutions:
-
Leverage the Linker's Steric Hindrance: The methyl groups on your "this compound" linker are your primary tool against interpenetration. Ensure that your synthesis conditions allow these groups to effectively shield the pores.
-
Solvent Selection:
-
Increase Solvent Bulk: Switch to a solvent with a larger molecular size. For example, if you are using N,N-dimethylformamide (DMF), consider trying N,N-diethylformamide (DEF) or N,N-dibutylformamide (DBF).[2] These bulkier solvents can act as pore-filling agents, discouraging interpenetration.
-
Solvent Mixtures: Experiment with solvent mixtures to fine-tune the polarity and steric environment of the reaction.
-
-
Temperature Adjustment:
-
Lower the Reaction Temperature: Reducing the solvothermal reaction temperature can slow down the crystallization process, potentially favoring the formation of the kinetically favored, non-interpenetrated product.[6]
-
-
Concentration Control:
-
Decrease Reactant Concentrations: Lowering the concentration of your metal salt and linker can also slow the rate of crystal growth, providing more time for the formation of a well-ordered, non-interpenetrated framework.
-
-
Utilize Modulators:
-
Introduce a Monodentate Modulator: The addition of a simple carboxylic acid, such as acetic acid or benzoic acid, can compete with the tetracarboxylate linker for coordination to the metal centers. This modulation can lead to the formation of a more thermodynamically stable, non-interpenetrated phase. The amount of modulator is critical and typically requires optimization. A Zr-MOF with a similar pyrazine-tetracarboxylate linker, PCN-207, was successfully synthesized using benzoic acid as a modulator.[7]
-
Experimental Protocol: Modulator-Assisted Synthesis of a Non-Interpenetrated MOF
-
In a typical synthesis, dissolve the metal salt (e.g., ZrCl₄) in the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the "this compound" linker and the modulator (e.g., benzoic acid) in the same solvent.
-
Combine the two solutions in a reaction vessel.
-
Seal the vessel and place it in a pre-heated oven at the desired temperature (e.g., 120 °C) for a specific duration (e.g., 24-72 hours).
-
After cooling to room temperature, collect the crystalline product by filtration, wash with fresh solvent, and dry.
-
Characterize the product using Powder X-ray Diffraction (PXRD) to confirm the phase and assess crystallinity.
Data Presentation: Effect of Synthesis Parameters on Interpenetration
| Parameter | Condition A (Interpenetrated) | Condition B (Non-Interpenetrated) | Rationale for Change |
| Solvent | DMF | DEF | Increased solvent bulk to fill pores. |
| Temperature | 150 °C | 120 °C | Slower kinetics favor the desired phase. |
| Modulator | None | 10-50 equivalents of benzoic acid | Modulator controls crystal growth and topology. |
Visualization of Synthesis Workflow
Caption: General workflow for the modulator-assisted synthesis of MOFs.
Problem 2: The synthesis yields an amorphous powder or a mixture of phases instead of a crystalline, non-interpenetrated MOF.
Cause: The formation of amorphous material or mixed phases often indicates that the reaction kinetics are not well-controlled, leading to rapid precipitation or the formation of multiple competing crystalline structures.
Solutions:
-
Optimize Modulator Concentration: The ratio of modulator to linker is crucial. Too little modulator may not be effective in controlling the reaction, while too much can inhibit crystal growth altogether. A systematic screening of modulator equivalents is recommended.
-
pH Adjustment: The acidity of the reaction mixture can influence the deprotonation of the linker and the formation of the metal clusters. The addition of a small amount of acid (e.g., HCl or HBF₄) can sometimes promote the growth of high-quality crystals.[1]
-
Temperature Ramp: Instead of placing the reaction directly into a hot oven, a slow temperature ramp can sometimes promote more controlled crystal growth.
Visualization of Interpenetration
Caption: Conceptual difference between a non-interpenetrated and an interpenetrated MOF.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate (tmpztc) MOF Structures
Abstract
The precise structural validation of Metal-Organic Frameworks (MOFs) is paramount to understanding their properties and unlocking their potential in applications ranging from gas separation to drug delivery. This guide provides an in-depth, comparative framework for the structural validation of MOFs synthesized with the tetramethyl pyrazine-2,3,5,6-tetracarboxylate (tmpztc) linker. We will explore a suite of essential analytical techniques, detailing not just the "how" but the critical "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating protocols for MOF characterization, comparing the unique attributes of tmpztc-based MOFs with alternatives.
Introduction: The Central Role of the Organic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands, creating porous, high-surface-area structures. The choice of the organic linker is a critical design parameter that dictates the resulting MOF's topology, porosity, and functionality.
The focus of this guide, this compound (tmpztc), is an ester derivative of the well-studied pyrazine-2,3,5,6-tetracarboxylic acid (H4pztc).[1][2] The tmpztc linker offers a rigid pyrazine core with four coordinating carboxylate groups, predisposing it to form highly connected and potentially robust frameworks. Unlike its parent acid, the methyl ester groups can influence solubility during synthesis and may offer different coordination behaviors or post-synthetic modification opportunities. Validating that the intended structure has formed—and that the linker has remained intact—is a non-trivial task requiring a multi-faceted, evidence-based approach.
The Integrated Workflow for MOF Structural Validation
No single technique can provide a complete picture of a MOF's structure. A rigorous validation strategy relies on the convergence of data from multiple, complementary analytical methods. Each technique interrogates the material at a different level, from atomic arrangement to bulk properties. The failure to align results between these techniques often indicates structural defects, impurities, or an unexpected framework topology.
Below is a visual representation of a self-validating workflow, where the results of the "gold standard" technique, Single-Crystal X-ray Diffraction, are used to corroborate findings from bulk analysis methods.
Caption: Integrated workflow for tmpztc-MOF structural validation.
Core Validation Techniques: Protocols and Comparative Insights
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure
Expertise & Experience: SCXRD is considered the definitive technique for determining the atomic arrangement of crystalline materials.[3][4] For a novel tmpztc-MOF, obtaining a high-quality single crystal is the primary goal. This technique provides the precise locations of the metal nodes and the tmpztc linker atoms, bond lengths, bond angles, and the overall 3D network topology. However, it's crucial to remember that the structure of a single, perfect crystal may not represent the bulk material, which can contain defects or impurities.[4]
Trustworthiness (Self-Validation): The crystallographic information file (CIF) generated from SCXRD is not just the final answer; it's a hypothesis for the structure of the bulk material. This CIF is used to simulate a theoretical powder XRD pattern, which is then compared against the experimental PXRD pattern of the bulk sample. A strong match validates that the single crystal is indeed representative of the bulk.
Experimental Protocol:
-
Crystal Selection: Carefully select a well-formed, defect-free single crystal from the synthesis product under a microscope. The crystal should be of an appropriate size for the instrument's X-ray source (typically 0.1-0.3 mm).
-
Mounting: Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and crystal degradation in the X-ray beam.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Perform data collection, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson functions to locate the heavy atoms (metal nodes). Refine the structural model by adding lighter atoms (C, O, N from the tmpztc linker) and refining their positions and thermal parameters until the model converges and provides a good fit to the experimental data.
Powder X-ray Diffraction (PXRD): Assessing Bulk Purity and Crystallinity
Expertise & Experience: While SCXRD analyzes a single point, PXRD provides information about the bulk, powdered sample.[5] Its primary roles are to confirm phase purity, assess crystallinity, and, critically, to validate the SCXRD-derived structure.[6] For tmpztc-MOFs, comparing the experimental PXRD pattern to the simulated one is a mandatory quality control step. Significant differences, such as peak shifts or the appearance of extra peaks, can indicate the presence of impurities, a different crystalline phase, or framework flexibility ("breathing").[6][7]
Trustworthiness (Self-Validation): The key validation step is the overlay of the experimental PXRD pattern with the pattern simulated from the SCXRD data. A good match in peak positions confirms that the same crystalline phase is present in the bulk. Peak broadening can provide qualitative information about crystallite size.
Experimental Protocol:
-
Sample Preparation: Gently grind the bulk crystalline sample into a fine, homogeneous powder. This ensures random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample holder in a powder diffractometer. Collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°) with an appropriate step size and collection time.
-
Data Analysis: Process the data by stripping the background and identifying peak positions. Compare the experimental pattern to the simulated pattern from the SCXRD CIF file.
| Feature | tmpztc-MOF (Hypothetical) | Alternative: ZIF-8 (Zeolitic Imidazolate Framework) |
| Linker | This compound | 2-methylimidazolate |
| PXRD Complexity | Potentially complex pattern due to lower symmetry and large unit cell. | Simpler, high-symmetry pattern characteristic of its sodalite topology. |
| Validation Insight | Peak positions confirm the long-range order dictated by the rigid pyrazine core. | Sharp, well-defined peaks are expected, confirming high crystallinity. |
Spectroscopic Analysis: Verifying Linker Integrity and Coordination
Expertise & Experience: Spectroscopy is used to confirm the chemical identity of the components within the MOF. For a tmpztc-MOF, the primary goal is to verify that the linker has not decomposed or undergone hydrolysis (conversion of the methyl ester back to a carboxylic acid) during the solvothermal synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to the vibrational modes of functional groups. The key is to compare the spectrum of the final MOF with that of the initial tmpztc linker. The disappearance of the C=O stretch from the ester (typically ~1730 cm⁻¹) and the appearance of new stretches corresponding to the coordinated carboxylate group (asymmetric and symmetric stretches, ~1610-1550 cm⁻¹ and ~1400 cm⁻¹) provides strong evidence of successful coordination.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While solid-state NMR can be complex, solution-state ¹H NMR is an invaluable tool.[9] The MOF can be digested in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to release the organic linkers. The ¹H NMR spectrum of this digested sample should match that of the original tmpztc linker, confirming its chemical integrity. The presence of unexpected peaks would suggest linker modification or impurities.[8]
Experimental Protocol (¹H NMR Digestion):
-
Digestion: Accurately weigh ~5-10 mg of the activated tmpztc-MOF into a vial.
-
Solvent Addition: Add a deuterated solvent mixture capable of dissolving the framework, such as a few drops of D₂SO₄ in DMSO-d₆.
-
Dissolution: Gently heat or sonicate the mixture until the solid is fully dissolved.
-
Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.
-
Comparison: Compare the resulting spectrum with a reference spectrum of the pure tmpztc linker.
Thermogravimetric Analysis (TGA): Probing Thermal Stability and Composition
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[10][11] For MOFs, this provides critical information on thermal stability, the temperature required for activation (solvent removal), and the framework's decomposition temperature.[12][13] A typical TGA curve for a tmpztc-MOF will show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau indicating the stable, activated framework, and finally, a sharp weight loss at higher temperatures where the framework decomposes.[14]
Trustworthiness (Self-Validation): The percentage of weight loss in the first step should correspond to the amount of solvent expected within the pores based on the crystal structure from SCXRD. This provides a quantitative check on the framework's composition and porosity.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the as-synthesized MOF into a TGA crucible (typically alumina or platinum).
-
Analysis: Place the crucible in the TGA furnace. Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., N₂ or air) to a temperature beyond its decomposition point.
-
Data Interpretation: Analyze the resulting TGA curve to identify the temperatures of solvent loss and framework decomposition.
| Property | tmpztc-MOF (Hypothetical) | Alternative: UiO-66 (Zr-based MOF) |
| Metal-Linker Bond | M-O (e.g., Zn-O, Cu-O) | Zr-O cluster |
| Decomposition Temp. | ~300-400 °C | >500 °C |
| TGA Insight | The plateau length indicates the stability range of the framework. | The exceptionally high decomposition temperature reflects the strength of the Zr-O bond. |
Porosity and Surface Area Analysis (BET)
Expertise & Experience: The defining feature of many MOFs is their permanent porosity. Nitrogen physisorption at 77 K is the standard method for determining the specific surface area (calculated via the Brunauer-Emmett-Teller, or BET, method) and pore volume.[15][16][17] For a tmpztc-MOF, successful synthesis and "activation" (removal of guest molecules) should result in a material that exhibits significant N₂ uptake, confirming that the internal pores are accessible. The shape of the isotherm can provide information about the pore size distribution (microporous vs. mesoporous).[18]
Trustworthiness (Self-Validation): The experimentally determined surface area should be compared to the theoretical accessible surface area calculated from the SCXRD crystal structure. While a perfect match is rare due to crystal defects and activation efficiency, the values should be in a reasonable range. A drastically lower experimental value suggests that the pores have collapsed or are blocked.[19]
Experimental Protocol:
-
Activation: Place a sample of the MOF (~50-100 mg) in a BET sample tube. Heat the sample under vacuum at a temperature determined from TGA analysis to remove all guest molecules without causing framework decomposition.
-
Measurement: Transfer the sample tube to the analysis port of the gas sorption analyzer. Perform a nitrogen adsorption-desorption measurement at 77 K over a range of relative pressures (P/P₀).
-
Calculation: Use the BET equation on the linear portion of the adsorption isotherm (typically P/P₀ = 0.05-0.3) to calculate the specific surface area.[18]
Comparative Data Summary
The following table provides a hypothetical comparison of expected validation data for a tmpztc-based MOF against two well-known alternatives.
| Parameter | Hypothetical tmpztc-MOF (e.g., with Zn) | UiO-66 | ZIF-8 |
| Primary Validation Check | Match between experimental & simulated PXRD | Match between experimental & simulated PXRD | Match between experimental & simulated PXRD |
| Linker Integrity Check | ¹H NMR of digested MOF matches tmpztc | ¹H NMR of digested MOF matches terephthalic acid | ¹H NMR of digested MOF matches 2-methylimidazole |
| Thermal Stability (TGA, N₂) | ~350 °C | >500 °C | ~400 °C |
| BET Surface Area (m²/g) | 1000 - 1800 | ~1200[17] | 1300 - 1800 |
| Pore Volume (cm³/g) | 0.5 - 0.9 | ~0.86[17] | 0.6 - 0.7 |
Conclusion
Validating the structure of a novel MOF built from the this compound linker is a rigorous process that demands a holistic and self-referential analytical strategy. The "gold standard" of single-crystal X-ray diffraction provides the foundational atomic map, but this map must be validated against bulk properties through a combination of powder XRD, spectroscopy, thermal analysis, and gas sorption measurements. By understanding the causal links between these techniques and establishing a workflow where results from one method corroborate another, researchers can build a robust and defensible structural model. This comprehensive approach ensures that the synthesized material's properties can be confidently attributed to its validated structure, paving the way for its successful application in science and industry.
References
-
In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
Crystallography of metal–organic frameworks. IUCrJ. Available at: [Link]
-
MOFChecker: a package for validating and correcting metal–organic framework (MOF) structures. Digital Discovery. Available at: [Link]
-
Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]
-
Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. Available at: [Link]
-
BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. RSC Publishing. Available at: [Link]
-
Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. Available at: [Link]
-
Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate. Available at: [Link]
-
Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir. Available at: [Link]
-
Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. ResearchGate. Available at: [Link]
-
Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society. Available at: [Link]
-
Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing... ResearchGate. Available at: [Link]
-
Determining Linker Ratios of Mixed Metal-Organic Frameworks via Magnetic Susceptibility Measurements. arXiv. Available at: [Link]
-
Characterization of Metal-Organic Frameworks Using X-ray Diffraction. ResearchGate. Available at: [Link]
-
Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C. Available at: [Link]
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. MDPI. Available at: [Link]
-
B.E.T. surface area and total pore volume of synthesized MOFs. ResearchGate. Available at: [Link]
-
Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews. Available at: [Link]
-
MOFChecker: a package for validating and correcting metal–organic framework (MOF) structures. ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed. Available at: [Link]
-
Pyrazine-2,3,5,6-tetracarboxylic Acid: A Key Intermediate for Advanced Materials. X-Chemic. Available at: [Link]
-
A close view of the organic linker in a MOF: structural insights from a combined 1 H NMR relaxometry and computational investigation. RSC Publishing. Available at: [Link]
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Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. JoVE. Available at: [Link]
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MOFChecker: An algorithm for Validating and Correcting Metal-Organic Framework (MOF) Structures. ChemRxiv. Available at: [Link]
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Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega. Available at: [Link]
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Dynamics of linkers in the MOF Vibrational flexibility of the layer... ResearchGate. Available at: [Link]
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Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. OSTI.GOV. Available at: [Link]
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Structure Determination of Nanocrystalline MOFs using Electron Diffraction. Eldico Scientific. Available at: [Link]
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Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. PubMed Central. Available at: [Link]
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3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. Available at: [Link]
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Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Universidad de Granada. Available at: [Link]
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Introduction: The Versatility of Pyrazinetetracarboxylate in Crystal Engineering
A Comprehensive Structural Comparison of Pyrazinetetracarboxylate-Based Metal-Organic Frameworks
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄PZTC) stands out as a compelling building block in the design of Metal-Organic Frameworks (MOFs). Its rigid, planar structure, combined with a high density of coordinating carboxylate groups and nitrogen heteroatoms, offers a rich playground for crystal engineers to construct a diverse array of network topologies. The denticity and coordination modes of the pyrazinetetracarboxylate linker can be finely tuned by the choice of metal ion and synthetic conditions, leading to MOFs with dimensionalities ranging from simple 1D chains to intricate 3D frameworks. This guide provides a detailed structural comparison of a representative set of MOFs based on the pyrazinetetracarboxylate linker, highlighting the profound influence of the metal ion on the resulting architecture and properties. We will delve into the synthesis, crystal structure, and key characteristics of MOFs constructed with Ca(II), Zn(II), Mn(II), Gd(III), and Uranyl (UO₂²⁺) ions, offering insights for researchers, scientists, and professionals in drug development and materials science.
The Influence of Metal Ion Coordination on Framework Dimensionality
The coordination preference of the metal ion is a primary determinant of the final MOF architecture. The interaction between the metal center and the pyrazinetetracarboxylate ligand dictates the connectivity of the nodes and linkers, ultimately shaping the dimensionality of the framework.
1D Chain Formation with Calcium (II)
In the case of calcium(II), a 1D coordination polymer, denoted as {(Ca(H₂pztc)(H₂O)₃)n} , is formed.[1] The partially deprotonated H₂pztc²⁻ ligand adopts a -O,N,O- coordination mode, where one carboxylate group chelates the calcium ion, and a nitrogen atom from the pyrazine ring also participates in coordination. The Ca(II) center exhibits an uncommon nine-coordinate environment, completed by three water molecules. This coordination geometry directs the self-assembly into linear chains.
2D Layered Structure with Zinc (II)
When zinc(II) is employed, a 2D layered structure, {Zn₁(pztc)(H₂O)₂Zn₂(H₂O)₄}n , is obtained.[1] This framework features two distinct zinc centers, both with octahedral geometry. The fully deprotonated pztc⁴⁻ ligand acts as a bis-bridging chelating linker, connecting the zinc nodes to form extended sheets. These 2D layers are further stabilized by extensive interlayer hydrogen bonding between the coordinated water molecules and the carboxylate groups, resulting in a stacked arrangement with an interlayer distance of approximately 4.9 Å.
3D Network with Manganese (II)
The use of manganese(II) leads to the formation of a robust 3D framework with the formula {(Mn₂(pztc)(H₂O)₂)}n .[1] Similar to the zinc analogue, this structure contains two non-equivalent manganese centers, each in an octahedral coordination environment. The fully deprotonated pztc⁴⁻ ligand connects these metal centers, propagating the network in three dimensions. This MOF exhibits interesting magnetic properties, behaving as a paramagnet at room temperature with weak antiferromagnetic interactions at very low temperatures.
Complex 3D Frameworks with Gadolinium (III) and Uranyl (UO₂²⁺)
Lanthanide ions, such as gadolinium(III), and actinides, like the uranyl ion, tend to form more complex 3D structures due to their higher coordination numbers and versatile coordination geometries. A representative Gd(III)-based MOF, {[Gd₄(pztc)₃(H₂O)₁₁]·10(H₂O)}n , showcases a complex and unusual 3D architecture. In this structure, the pztc⁴⁻ ligand coordinates to multiple gadolinium centers, creating a highly connected network with nano-channels occupied by water clusters.
Similarly, the uranyl ion (UO₂²⁺) readily forms a 3D framework with pyrazinetetracarboxylate, [(UO₂)₂(pztc)(H₂O)]·H₂O .[2] The linear O=U=O moiety of the uranyl ion imposes specific geometric constraints, leading to a unique 3D network. In this structure, the fully deprotonated pztc⁴⁻ ligand bridges multiple uranyl centers, creating a robust and porous framework.
Comparative Analysis of Structural Parameters
To facilitate a direct comparison, the key structural parameters of the aforementioned pyrazinetetracarboxylate-based MOFs are summarized in the table below.
| MOF Designation | Metal Ion | Dimensionality | Crystal System | Space Group | Unit Cell Parameters | Porosity | Reference |
| Ca-PZTC | Ca(II) | 1D | Monoclinic | P2₁/c | a = 8.136(3) Å, b = 13.012(5) Å, c = 11.834(5) Å, β = 94.131(7)° | Non-porous | [1] |
| Zn-PZTC | Zn(II) | 2D | Triclinic | P-1 | a = 6.643(2) Å, b = 7.747(3) Å, c = 9.873(4) Å, α = 107.567(7)°, β = 95.834(7)°, γ = 113.131(6)° | Non-porous | [1] |
| Mn-PZTC | Mn(II) | 3D | Monoclinic | P2₁/n | a = 7.037(2) Å, b = 9.809(3) Å, c = 7.510(2) Å, β = 91.564(5)° | Non-porous | [1] |
| Gd-PZTC | Gd(III) | 3D | Monoclinic | C2/c | a = 20.219(4) Å, b = 14.885(3) Å, c = 15.029(3) Å, β = 122.99(3)° | Porous with nano-channels | [3] |
| U-PZTC | UO₂²⁺ | 3D | Orthorhombic | Pbcn | a = 11.234(2) Å, b = 13.167(3) Å, c = 13.911(3) Å | Porous | [2] |
Experimental Protocols: A Step-by-Step Guide to Synthesis
The synthesis of pyrazinetetracarboxylate-based MOFs is typically achieved through hydrothermal or solvothermal methods. The following protocols provide detailed, step-by-step methodologies for the synthesis of the representative MOFs discussed in this guide.
Synthesis of 1D Ca-PZTC
Caption: Hydrothermal synthesis of 1D Ca-PZTC.
Detailed Protocol:
-
In a 23 mL Teflon-lined stainless steel autoclave, combine 0.025 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.024 g (0.1 mmol) of Ca(NO₃)₂·4H₂O.
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it in an oven at 180 °C for 72 hours.
-
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless block-like crystals by filtration.
-
Wash the crystals thoroughly with deionized water and then with ethanol.
-
Allow the crystals to air dry.
Synthesis of 2D Zn-PZTC
Caption: Hydrothermal synthesis of 2D Zn-PZTC.
Detailed Protocol:
-
In a 23 mL Teflon-lined stainless steel autoclave, combine 0.025 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.030 g (0.1 mmol) of Zn(NO₃)₂·6H₂O.
-
Add 10 mL of deionized water.
-
Seal the autoclave and place it in an oven at 180 °C for 72 hours.
-
After the heating period, allow the autoclave to cool to room temperature over 24 hours.
-
Collect the colorless plate-like crystals by filtration.
-
Wash the product with deionized water and ethanol.
-
Air dry the crystals.
Synthesis of 3D Mn-PZTC
Caption: Hydrothermal synthesis of 3D Mn-PZTC.
Detailed Protocol:
-
Combine 0.025 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.020 g (0.1 mmol) of MnCl₂·4H₂O in a 23 mL Teflon-lined stainless steel autoclave.
-
Add 10 mL of deionized water.
-
Seal the vessel and heat at 180 °C for 72 hours.
-
Allow the autoclave to cool to room temperature over a 24-hour period.
-
Isolate the pale-yellow block-like crystals by filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Air dry the final product.
Synthesis of 3D U-PZTC
Caption: Hydrothermal synthesis of 3D U-PZTC.
Detailed Protocol:
-
In a 15 mL Teflon-lined steel autoclave, mix 0.0256 g (0.1 mmol) of pyrazine-2,3,5,6-tetracarboxylic acid and 0.0424 g (0.1 mmol) of UO₂(CH₃COO)₂·2H₂O.
-
Add 5 mL of deionized water.
-
Seal the autoclave and heat it at 180 °C for 48 hours.
-
After cooling to room temperature, yellow prismatic crystals are obtained.
-
Isolate the crystals by filtration.
-
Wash the product with water.
-
Air dry the crystals.
Functional Properties: A Glimpse into Potential Applications
While the Ca-PZTC, Zn-PZTC, and Mn-PZTC MOFs are non-porous and thus have limited applications in areas like gas storage and separation, the 3D frameworks of Gd-PZTC and U-PZTC exhibit porosity, opening up possibilities for functional applications. The nano-channels in Gd-PZTC, for instance, suggest potential for selective adsorption and catalysis. The porous nature of the U-PZTC framework could be explored for applications in nuclear waste remediation or catalysis. Furthermore, the presence of lanthanide and actinide elements in these MOFs imparts unique luminescent and magnetic properties that warrant further investigation.
Conclusion and Future Outlook
The pyrazinetetracarboxylate linker has proven to be a versatile component in the construction of a wide range of MOF architectures. The choice of the metal ion plays a crucial role in directing the dimensionality and connectivity of the resulting framework, leading to structures from simple 1D chains to complex 3D networks. While some of the resulting MOFs are non-porous, others exhibit intrinsic porosity that makes them promising candidates for a variety of applications. This comparative guide provides a foundational understanding of the structural landscape of pyrazinetetracarboxylate-based MOFs and serves as a valuable resource for researchers aiming to design and synthesize novel functional materials based on this versatile linker. Future work in this area could focus on the synthesis of isostructural series of pyrazinetetracarboxylate MOFs to systematically study the effect of the metal ion on their properties, as well as the exploration of post-synthetic modification strategies to introduce new functionalities.
References
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Golafale, S. T., Ingram, C. W., Holder, A. A., Chen, W.-Y., & Zhang, Z. J. (2017). 1-D calcium, 2-D zinc and 3-D manganese coordination polymers derived from pyrazine-2,3,5,6-tetracarboxylic acid. Inorganica Chimica Acta, 467, 163-168. [Link]
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Masci, B., & Thuéry, P. (2008). Pyrazinetetracarboxylic Acid as an Assembler Ligand in Uranyl−Organic Frameworks. Crystal Growth & Design, 8(5), 1689–1696. [Link]
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Quan, Y. P., Zhao, L. H., & Yang, A. H. (2009). Novel lanthanide coordination polymers based on bis-tridentate chelator pyrazine-2,3,5,6-tetracarboxylate with nano-channels and water clusters. CrystEngComm, 11(8), 1639-1644. [Link]
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Masci, B., & Thuéry, P. (2008). Pyrazinetetracarboxylic Acid as an Assembler Ligand in Uranyl−Organic Frameworks. Crystal Growth & Design, 8(5), 1689–1696. [Link]
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Golafale, S. T., Ingram, C. W., Holder, A. A., Chen, W.-Y., & Zhang, Z. J. (2017). 1-D calcium, 2-D zinc and 3-D manganese coordination polymers derived from pyrazine-2,3,5,6-tetracarboxylic acid. Inorganica Chimica Acta, 467, 163-168. [Link]
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Introduction: The Architectural Significance of Tetracarboxylate Linkers in Metal-Organic Frameworks
An In-Depth Comparative Guide to Tetracarboxylate Linkers in MOF Synthesis: Pyrazine-2,3,5,6-tetracarboxylate vs. Benzene-1,2,4,5-tetracarboxylate
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters, known as secondary building units (SBUs), and organic ligands, often referred to as linkers.[1] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, stability, and ultimately, its function. Among the various classes of linkers, multicarboxylates are favored for their strong coordination to metal centers, which can lead to robust and stable frameworks.[2]
This guide focuses on tetracarboxylate linkers, which, with their four points of connection, are exceptional building blocks for creating highly connected and stable 3D networks.[2] We will conduct a detailed comparative analysis between two structurally analogous but functionally distinct tetracarboxylate linkers:
-
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc) , the parent acid of the titular tetramethyl ester, representing nitrogen-heterocyclic linkers.
-
Benzene-1,2,4,5-tetracarboxylic acid (H₄btec) , also known as pyromellitic acid, serving as the archetypal aromatic carbocyclic counterpart.
The central question we address is: How does the introduction of nitrogen atoms into the aromatic core of a tetracarboxylate linker influence the synthesis, structure, and performance of the resulting MOF? This guide will provide researchers, chemists, and material scientists with the foundational knowledge, comparative data, and experimental protocols needed to make informed decisions in the rational design of functional MOFs for applications ranging from gas separation to catalysis.
Part 1: A Molecular-Level Comparison of the Linkers
The fundamental difference between H₄pztc and H₄btec lies in the composition of the central aromatic ring. This single distinction—two nitrogen atoms versus two carbon-hydrogen groups—initiates a cascade of effects on the electronic properties, coordination behavior, and functional potential of the linker.
-
Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc): The pyrazine ring is an electron-deficient (π-deficient) system due to the electronegativity of the two nitrogen atoms. This has two major consequences. First, it influences the acidity of the carboxylate protons. Second, the nitrogen atoms themselves possess lone pairs of electrons, making them available as Lewis basic sites. These sites can either coordinate to metal centers or remain uncoordinated within the MOF pores, where they can serve as preferential binding sites for specific guest molecules like CO₂.[3][4]
-
Benzene-1,2,4,5-tetracarboxylic acid (H₄btec): The benzene ring is a classic electron-rich aromatic system. It is chemically more inert than the pyrazine ring and lacks the intrinsic Lewis basic sites. Its geometry and the disposition of the four carboxylate groups have made it a reliable and widely used linker for constructing MOFs with high porosity and thermal stability.
Below is a diagram illustrating the structural and electronic differences between the two linkers.
Caption: Molecular structures and key properties of H₄pztc and H₄btec linkers.
Part 2: Impact on MOF Properties: A Comparative Analysis
The intrinsic differences between the linkers directly translate into distinct properties of the MOFs they form. Here, we compare their impact on framework topology, stability, and functional performance.
Coordination Chemistry and Resulting Topologies
Both H₄pztc and H₄btec are capable of coordinating to metal SBUs through their carboxylate groups to form highly connected networks. For instance, when combined with a Zr-oxo cluster (the SBU found in the renowned UiO series of MOFs), both linkers can theoretically form frameworks with the same topology.
However, the nitrogen atoms in H₄pztc can act as secondary coordination sites, potentially leading to novel topologies or influencing the kinetics of MOF formation. More importantly, if the nitrogen atoms do not coordinate to the primary metal SBU, they become "pore-decorating" functional groups that define the chemical environment of the MOF's channels.
Porosity and Surface Area
The porosity of a MOF is a function of the linker length, the SBU geometry, and the network topology. Given the similar size of the pyrazine and benzene rings, MOFs constructed with H₄pztc and H₄btec using the same SBU are expected to exhibit comparable pore sizes and Brunauer-Emmett-Teller (BET) surface areas. For example, two zinc-based MOF isomers synthesized with a derivative of pyrazine tetracarboxylic acid showed high BET surface areas of 1324 m²/g and 1247 m²/g, respectively, demonstrating the linker's capacity to form highly porous materials.[5][6] These values are within the range of many high-porosity MOFs built from benzene-based carboxylates.
Chemical and Thermal Stability
Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability. This stability is primarily derived from the strong Zr-O bonds that form the [Zr₆O₄(OH)₄]¹²⁺ clusters. While the organic linker's stability also plays a role, the core SBU is often the determining factor. MOFs from both linkers are expected to show high thermal decomposition temperatures, often exceeding 450 °C. The electron-deficient nature of the pyrazine ring in H₄pztc may offer slightly enhanced resistance to oxidative degradation compared to the electron-rich benzene ring of H₄btec.
Functional Performance: Gas Sorption and Catalysis
This is where the distinction between the two linkers becomes most pronounced. The uncoordinated Lewis basic nitrogen sites in pyrazine-based MOFs create a significant advantage for applications involving interactions with polar molecules or acidic gases.
-
CO₂ Adsorption: Carbon dioxide has a significant quadrupole moment, allowing it to interact favorably with the localized electron density on the nitrogen atoms of the pyrazine ring.[7] This leads to a higher isosteric heat of adsorption (Qst)—a measure of the interaction strength between the gas and the adsorbent surface. Consequently, pyrazine-containing MOFs often exhibit higher CO₂ uptake and greater CO₂/N₂ selectivity at low pressures compared to their pure carboxylate analogues.[8][9] This makes them superior candidates for carbon capture from flue gas.
-
Catalysis: The nitrogen sites can also function as basic catalytic centers. For acid-catalyzed reactions, the linker can be functionalized to introduce acidic sites. Furthermore, pyrazine-based MOFs can serve as precursors for nitrogen-doped porous carbons, which are efficient electrocatalysts.[10] A recent study highlighted that modulating the coordination environment in an Fe-MOF with pyrazine-dicarboxylic acid ligands enhanced its Fenton-like catalytic activity by accelerating the Fe(II)/Fe(III) cycling.[3][11]
Data Summary
The table below provides a comparative summary of hypothetical but expected performance metrics for Zr-based MOFs synthesized with H₄pztc and H₄btec, based on published data for analogous systems.
| Property | Zr-btec (e.g., UIO-67 analogue) | Zr-pztc (Hypothetical) | Causality of Difference |
| BET Surface Area | ~2000-2500 m²/g | ~1800-2300 m²/g | Similar linker sizes result in comparable porosities. |
| Thermal Stability (TGA) | > 450 °C | > 450 °C | Stability is primarily dictated by the robust Zr-oxo SBU. |
| CO₂ Uptake (298 K, 1 bar) | Moderate | High | Lewis basic nitrogen sites in the pyrazine ring create stronger binding sites for CO₂, increasing uptake.[4] |
| CO₂/N₂ Selectivity | Moderate | High | Enhanced interaction with CO₂ leads to much higher selectivity over the less polar N₂ molecule.[8] |
| Catalytic Potential | Lewis acidic Zr sites | Lewis acidic Zr sites + Lewis basic N sites | The presence of both acidic (metal) and basic (linker) sites allows for bifunctional or cooperative catalysis.[12] |
Part 3: Experimental Design and Protocols
To ensure a rigorous and fair comparison, it is essential to synthesize and characterize MOFs from both linkers under identical conditions. The solvothermal synthesis of zirconium-based MOFs is a well-established procedure.[13][14] The use of a modulator, such as benzoic acid or hydrochloric acid, is crucial in this process. Modulators compete with the linker for coordination to the metal clusters, slowing down the nucleation and growth process, which leads to larger crystals with fewer defects.[15][16]
Workflow for Synthesis and Characterization
The following diagram outlines the logical flow from synthesis to performance evaluation for a comparative study.
Caption: A self-validating workflow for synthesis and comparative analysis.
Detailed Step-by-Step Protocol: Synthesis of a Zr-based Tetracarboxylate MOF
This protocol is a representative procedure for synthesizing a Zr-MOF analogous to the UiO-67 framework, adapted for tetracarboxylate linkers.[17][18]
Required Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
Linker: H₄pztc OR H₄btec
-
Modulator: Hydrochloric Acid (HCl, concentrated, ~37%)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Precursor Solution: In a 20 mL glass scintillation vial, dissolve ZrCl₄ (e.g., 58 mg, 0.25 mmol) and the chosen tetracarboxylate linker (0.25 mmol) in 10 mL of DMF.
-
Causality: Ensuring the metal and linker are fully dissolved is critical for homogeneous nucleation, leading to a uniform product.
-
-
Addition of Modulator: Carefully add the HCl modulator to the solution (e.g., 0.25 mL).
-
Causality: The modulator competitively coordinates to the Zr clusters, controlling the framework growth rate. This prevents the rapid formation of an amorphous precipitate and promotes the growth of highly crystalline, porous material.[15]
-
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 48 hours.
-
Causality: The elevated temperature provides the necessary energy for the self-assembly of the metal clusters and organic linkers into the stable, crystalline MOF structure.
-
-
Product Isolation and Washing: After cooling the vial to room temperature, a white microcrystalline powder should be visible. Isolate the solid by centrifugation (e.g., 8000 rpm for 10 min). Discard the supernatant.
-
Causality: This step removes the unreacted precursors and byproducts from the solid MOF material.
-
-
Purification: Wash the collected solid by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this DMF washing step three times. Following this, perform three additional washing cycles using acetone.
-
Causality: The DMF washes remove residual reactants. The subsequent acetone washes are crucial for removing the high-boiling-point DMF from the pores, which is necessary for the final activation step.
-
-
Activation: After the final wash, dry the powder under vacuum at 150 °C for 12 hours. This process removes any trapped solvent molecules from the pores, making the internal surface area accessible for gas adsorption and catalysis.
-
Causality (Self-Validation): The success of activation is validated by subsequent N₂ sorption measurements. A high BET surface area confirms that the pores are open and accessible.
-
Conclusion and Future Outlook
The choice between pyrazine-2,3,5,6-tetracarboxylate and benzene-1,2,4,5-tetracarboxylate as a linker for MOF synthesis is a strategic one, hinging on the desired application.
-
For applications requiring maximum porosity and high stability where the chemical nature of the pore surface is secondary, benzene-1,2,4,5-tetracarboxylate (H₄btec) is an excellent and reliable choice. It provides a robust, chemically simple scaffold for creating ultra-porous materials.
-
For functional applications that can leverage specific host-guest interactions, pyrazine-2,3,5,6-tetracarboxylate (H₄pztc) offers a clear advantage. The incorporation of Lewis basic nitrogen sites directly into the framework backbone provides a powerful tool for enhancing the selective capture of CO₂ and for designing novel catalytic materials.[3][5]
The future of MOF design lies in this precise "linker engineering." By understanding the subtle yet profound impact of introducing heteroatoms like nitrogen into the linker structure, researchers can move beyond simple porosity and begin to design MOFs with tailored chemical functionalities pre-encoded into their architecture. The pyrazine-tetracarboxylate linker is a prime example of this advanced design strategy, paving the way for next-generation materials for a sustainable future.
References
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Royal Society of Chemistry. (2021, March 5). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. [Link]
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Royal Society of Chemistry. (2020, July 28). Construction and selective gas adsorption properties of two heteroSBU MOFs based on unsymmetrical tetracarboxylate linkers. CrystEngComm. [Link]
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PubMed. (2024, November 15). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. [Link]
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MDPI. (2024, September 15). Adsorption of Carbon Dioxide and Nitrogen in Co3(ndc)3(dabco) Metal–Organic Framework. [Link]
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ACS Publications. (2017, March 3). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. Inorganic Chemistry. [Link]
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Journal of Pure and Applied Microbiology. (2024, August 19). Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. [Link]
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ACS Publications. (2019, July 17). Controlling the Synthesis of Metal–Organic Framework UiO-67 by Tuning Its Kinetic Driving Force. Crystal Growth & Design. [Link]
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National Center for Biotechnology Information. (2022, August 2). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. [Link]
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MDPI. (2021, September 7). Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework. [Link]
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National Center for Biotechnology Information. (2025, September 3). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. [Link]
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ResearchGate. (2018, September). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. [Link]
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A Tale of Two Linkers: Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate vs. Pyromellitic Acid in MOF Synthesis
A Senior Application Scientist's Guide to Linker Selection in Metal-Organic Frameworks
In the intricate world of Metal-Organic Framework (MOF) synthesis, the choice of the organic linker is a critical determinant of the final material's structure, porosity, and functional properties. This guide provides an in-depth comparison of two tetratopic carboxylic acid linkers: tetramethyl pyrazine-2,3,5,6-tetracarboxylate, a nitrogen-containing heterocyclic compound, and pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), a classic aromatic linker. This analysis, intended for researchers, scientists, and drug development professionals, will delve into the nuances of their performance in MOF synthesis, supported by available experimental insights, to inform rational design and material optimization.
The Organic Linker: An Architect's Tool in MOF Construction
The organic linker, a fundamental building block of MOFs, dictates the framework's topology, pore size, and chemical environment. The geometry and functionality of the linker directly influence the coordination with metal nodes, leading to a vast array of possible structures with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[1]
At a Glance: Key Differentiators
| Feature | This compound | Pyromellitic Acid (Benzene-1,2,4,5-tetracarboxylic acid) |
| Core Structure | Pyrazine (N-heterocycle) | Benzene (Aromatic) |
| Functional Groups | Four carboxylate groups (formed via in situ hydrolysis of methyl esters) | Four carboxylic acid groups |
| Key Influence | Introduction of basic nitrogen sites, potential for altered electronic properties and enhanced guest interactions. | Well-established linker, forms robust frameworks, potential for π-π stacking interactions. |
| Notable MOFs | Zinc-based porous frameworks for gas separation. | MIL-121 (Al), various frameworks with Cu(II), Co(II), Ni(II). |
The N-Heterocyclic Contender: this compound
The use of this compound in MOF synthesis typically involves the in situ hydrolysis of the methyl ester groups to form the corresponding tetracarboxylate linker under solvothermal conditions. This is a common and effective strategy in MOF synthesis to overcome the low solubility of the free carboxylic acid.
The defining feature of this linker is the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms. These nitrogen atoms introduce basic sites into the MOF framework, which can significantly influence its properties.
Causality Behind Experimental Choices:
-
Enhanced Guest Interactions: The lone pair of electrons on the pyrazine nitrogen atoms can act as hydrogen bond acceptors or Lewis basic sites, leading to stronger interactions with guest molecules, particularly acidic gases like CO2. This can enhance the selectivity and uptake capacity for specific adsorbates.
-
Modulated Electronic Properties: The electron-withdrawing nature of the pyrazine ring can influence the electronic properties of the MOF, which can be advantageous in applications like catalysis and sensing.
-
Structural Diversity: The presence of nitrogen atoms can lead to different coordination modes with metal centers compared to purely carbocyclic analogues, potentially resulting in novel framework topologies.[1]
Experimental Workflow: A Representative Synthesis
A representative solvothermal synthesis workflow for a pyrazine-based MOF.
The Aromatic Workhorse: Pyromellitic Acid
Pyromellitic acid, or benzene-1,2,4,5-tetracarboxylic acid, is a well-established and widely used linker in MOF chemistry. Its rigid benzene core and four carboxylate groups allow for the construction of robust and porous frameworks.
A notable characteristic of pyromellitic acid in MOF synthesis is its versatile coordination behavior. It is not uncommon for only two of the four carboxylic acid groups to coordinate with metal centers, leaving the other two available for post-synthetic modification or to influence the pore environment through hydrogen bonding.[2]
Causality Behind Experimental Choices:
-
High Thermal and Chemical Stability: The rigid aromatic backbone of pyromellitic acid contributes to the formation of thermally and chemically stable MOFs.
-
Tunable Porosity: The geometry of the linker allows for the formation of well-defined pores and channels, the dimensions of which can be tuned by the choice of metal node and synthesis conditions.
-
Potential for Functionalization: The uncoordinated carboxylic acid groups can serve as functional sites for grafting other molecules, enhancing the MOF's properties for specific applications.
Experimental Protocol: Synthesis of MIL-121
A well-documented example of a MOF synthesized with pyromellitic acid is MIL-121, an aluminum-based framework. A typical hydrothermal synthesis protocol is as follows:
Step-by-Step Methodology for MIL-121 Synthesis
-
Reactant Mixture: In a Teflon-lined stainless-steel autoclave, combine aluminum hydroxide, pyromellitic acid, and deionized water in a specific molar ratio.
-
Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a temperature of approximately 210 °C for 24 hours.
-
Product Recovery: After cooling to room temperature, the solid product is recovered by filtration.
-
Purification: The as-synthesized material is then purified by washing with deionized water and ethanol to remove any unreacted starting materials.
-
Activation: The purified MIL-121 is activated by heating under vacuum to remove the solvent molecules from the pores.
A typical hydrothermal synthesis workflow for MIL-121.
Head-to-Head Performance Comparison: A Scientific Inference
While a direct experimental comparison under identical conditions is not available in the literature, we can infer the likely performance differences based on the fundamental properties of the linkers and existing research on analogous systems.
Synthesis and Crystallization:
-
This compound: The in situ hydrolysis of the ester adds a kinetic factor to the synthesis. The rate of hydrolysis relative to the rate of MOF nucleation and growth can influence the crystallinity and phase purity of the final product. The presence of the pyrazine nitrogen atoms may also influence the pH of the reaction mixture, which is a critical parameter in MOF synthesis.
-
Pyromellitic Acid: As a readily available carboxylic acid, its reaction is more straightforward. However, its coordination flexibility can sometimes lead to the formation of multiple phases or frameworks with different topologies depending on the synthesis conditions.
Structural Properties:
-
Pyrazine-based MOFs: The introduction of nitrogen atoms can lead to a slight distortion of the linker's geometry compared to a purely benzene-based analogue. This can result in frameworks with different pore shapes and sizes. The potential for the nitrogen atoms to participate in coordination can also lead to higher connectivity and more complex network topologies.
-
Pyromellitic Acid-based MOFs: These often form robust frameworks with well-defined channels. The possibility of uncoordinated carboxyl groups pointing into the pores offers a unique handle for tuning the chemical environment of the pores.
Functional Performance:
-
Gas Adsorption: MOFs derived from the pyrazine linker are expected to show enhanced affinity for acidic gases like CO2 due to the Lewis basicity of the nitrogen atoms. This can lead to higher adsorption capacities and selectivities.
-
Catalysis: The electronic properties of the pyrazine ring and the potential for the nitrogen atoms to act as active sites could make these MOFs interesting candidates for catalytic applications.
-
Stability: The thermal and chemical stability of MOFs is a complex interplay of the metal-ligand bond strength and the overall framework architecture. While pyromellitic acid is known to form highly stable MOFs, the stability of pyrazine-based MOFs would depend on the specific metal and coordination environment. In some cases, the introduction of N-heterocycles has been shown to enhance thermal stability.[3]
Conclusion: A Strategic Choice for Targeted Applications
The choice between this compound and pyromellitic acid for MOF synthesis is a strategic one that should be guided by the desired properties of the final material.
-
Choose this compound (or its hydrolyzed form) when:
-
Enhanced affinity for acidic guest molecules is desired.
-
The introduction of basic sites within the pores is beneficial for the target application (e.g., catalysis).
-
Exploring novel framework topologies is a primary goal.
-
-
Choose Pyromellitic Acid when:
-
High thermal and chemical stability are paramount.
-
A well-established and predictable coordination chemistry is preferred.
-
The potential for post-synthetic modification of uncoordinated carboxyl groups is a desired feature.
-
Ultimately, the selection of the organic linker is a powerful tool in the hands of the materials scientist. By understanding the subtle yet significant differences between linkers like the N-heterocyclic pyrazine-tetracarboxylate and the classic aromatic pyromellitic acid, researchers can more effectively design and synthesize MOFs with tailored functionalities for a wide range of scientific and industrial applications.
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Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Several energetic MOFs based on the N-rich energetic materials and alkali metals: towards high detonation performances and good stabilities - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]
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Hydrothermal Synthesis of a new Cd-MOF - Sciforum. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance - E3S Web of Conferences. (n.d.). Retrieved January 23, 2026, from [Link]
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Construction of hierarchical multilayered nanomaterials derived from Co-MOFs supported by pyromellitic acid for advanced lithium storage performance - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
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Effects of -NO2 and -NH2 functional groups in mixed-linker zr-based MOFs on gas adsorption of CO2 and CH4 - Edith Cowan University. (2018, March 13). Edith Cowan University. [Link]
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Performance of "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOFs in gas adsorption compared to other materials
In the landscape of porous materials, the quest for superior adsorbents for gas storage and separation is paramount for advancing applications in energy, environmental remediation, and industrial processes. Among the diverse class of Metal-Organic Frameworks (MOFs), those constructed from nitrogen-containing heterocyclic linkers have garnered significant attention. This guide provides an in-depth comparison of the gas adsorption performance of MOFs synthesized from pyrazine-tetracarboxylate derivatives, specifically focusing on frameworks analogous to those built with 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine. We will objectively evaluate their performance against other prominent porous materials, supported by experimental data, and provide detailed methodologies for their synthesis and characterization.
The Architectural Advantage of Pyrazine-Based MOFs
Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The defining features of MOFs are their exceptionally high surface areas, tunable pore sizes, and the ability to chemically functionalize the organic linkers.[1] These attributes make them highly promising candidates for gas adsorption and separation.[2]
The choice of the organic linker is crucial in dictating the final properties of the MOF. Pyrazine, a nitrogen-containing six-membered aromatic ring, and its derivatives are particularly interesting linkers. The nitrogen atoms can act as additional coordination sites or as Lewis bases, potentially enhancing the affinity and selectivity for certain gas molecules like carbon dioxide (CO2).[3] MOFs based on tetracarboxylate-functionalized pyrazines, such as 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP), offer a rigid and extended structure, leading to robust frameworks with permanent porosity.[4]
Performance in Gas Adsorption: A Comparative Analysis
The efficacy of a porous material in gas adsorption is primarily evaluated based on its uptake capacity, selectivity for different gases, and the energy required for regeneration. Here, we compare the performance of a representative pyrazine-tetracarboxylate MOF system, specifically the zinc-based isomers reported by Li et al. (denoted as Zn-TCPP MOFs), with benchmark materials like Zeolite 13X and activated carbon.[4]
Table 1: Comparative Gas Adsorption Performance
| Material | BET Surface Area (m²/g) | CO2 Uptake (cm³/g at 273K, 1 atm) | CH4 Uptake (cm³/g at 273K, 1 atm) | Selectivity (CO2/CH4) | Reference |
| Zn-TCPP MOF (Isomer 1) | 1324 | ~100 | ~40 | High | [4][5] |
| Zn-TCPP MOF (Isomer 2) | 1247 | ~95 | ~38 | High | [4][5] |
| Zeolite 13X | ~600 | ~120 | ~20 | Moderate | [6] |
| Activated Carbon | 1000-2000 | ~90 | ~45 | Low | |
| MOF-5 | ~3800 | ~150 | ~60 | Moderate | |
| HKUST-1 | ~1800 | ~110 | ~35 | High | [7] |
Note: The data for Zn-TCPP MOFs are estimated from graphical representations in the cited literature. Selectivity can be influenced by various factors and is described qualitatively here.
As illustrated in the table, the Zn-TCPP MOFs exhibit high surface areas and significant CO2 uptake, comparable to or exceeding that of some benchmark materials.[4][5] The presence of nitrogen functionalities within the pyrazine linker is believed to contribute to the strong affinity for CO2, a quadrupolar molecule.[8] This enhanced affinity often translates to higher selectivity for CO2 over less polar gases like methane (CH4), a critical requirement for applications such as natural gas purification and carbon capture.[9]
While zeolites can exhibit high CO2 uptake, their regeneration often requires higher temperatures, making the process more energy-intensive.[4] Activated carbons are a cost-effective option with good moisture resistance, but they generally show lower selectivity.[10] Other well-known MOFs like MOF-5 and HKUST-1 demonstrate excellent gas adsorption properties, and the performance of pyrazine-based MOFs is competitive within this high-performing class of materials.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a pyrazine-tetracarboxylate MOF and the subsequent gas adsorption measurements.
Synthesis of a Zn-TCPP MOF
This protocol is adapted from the solvothermal synthesis of porous zinc-based MOFs.[4][11]
Materials:
-
2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP)
-
Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve H4TCPP in DMF.
-
In a separate vial, dissolve Zn(NO3)2·6H2O in a mixture of DMF and ethanol.
-
Combine the two solutions in the vial containing the linker.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture at a specific temperature (e.g., 100-120 °C) for 24-48 hours.
-
Allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF should form at the bottom of the vial.
-
Separate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or chloroform to remove unreacted starting materials and residual DMF.
Diagram of MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a pyrazine-based MOF.
Activation of the MOF for Gas Adsorption
Proper activation of the MOF is crucial to ensure that the pores are empty and accessible to gas molecules.[12]
Procedure:
-
Place the synthesized MOF sample in a sample tube for the gas sorption analyzer.
-
Attach the sample tube to the degassing port of the instrument.
-
Heat the sample under a high vacuum at an elevated temperature (e.g., 120-200 °C) for several hours (e.g., 12-24 hours).[12] The exact temperature and time depend on the thermal stability of the MOF.
-
This process removes the solvent molecules that occupy the pores after synthesis.
-
After degassing, the sample is cooled to room temperature while still under vacuum before being transferred to the analysis port.
Gas Adsorption Measurement (Volumetric Method)
Volumetric gas sorption analysis is a common technique to determine the surface area and pore size distribution of porous materials.[13]
Procedure:
-
The activated MOF sample in the sample tube is placed in the analysis port of the gas sorption analyzer.
-
A dewar flask containing liquid nitrogen (77 K) is raised to submerge the sample tube, maintaining a constant cryogenic temperature.
-
A known quantity of adsorbate gas (e.g., nitrogen, argon, carbon dioxide) is dosed into the sample tube from a calibrated manifold of known volume.
-
The pressure in the manifold and the sample tube is monitored until equilibrium is reached.
-
The amount of gas adsorbed by the sample is calculated from the pressure difference before and after dosing, taking into account the dead volume of the sample tube.
-
This process is repeated at incrementally increasing pressures to generate an adsorption isotherm.
-
A desorption isotherm can be generated by subsequently reducing the pressure in a stepwise manner.
Diagram of Volumetric Gas Adsorption Measurement
Caption: Step-by-step process of volumetric gas adsorption measurement.
Conclusion and Future Outlook
MOFs based on pyrazine-tetracarboxylate linkers have demonstrated exceptional promise as high-performance adsorbents for gas storage and separation. Their robust structures, high surface areas, and the presence of nitrogen functionalities contribute to their impressive gas uptake capacities and selectivities, particularly for CO2. The performance of these materials is highly competitive with, and in some aspects superior to, traditional porous materials like zeolites and activated carbons.
The tunability of MOFs offers vast opportunities for further performance enhancements. Future research will likely focus on the introduction of various functional groups onto the pyrazine linker, the exploration of different metal nodes to fine-tune the adsorption properties, and the development of composite materials to improve stability and processability for industrial applications. As synthesis techniques become more scalable and cost-effective, pyrazine-based MOFs are poised to play a significant role in addressing critical challenges in clean energy and environmental sustainability.
References
-
Li, B., et al. (2014). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 43(34), 13054-13060. [Link]
- Khan, I., et al. (2022). High–Selective Separation Performance of CO2 from CH4 by Interfacial Engineering of Ultra-low-dose Bimetallic Pyrazine-MOF based Mixed Matrix Membranes.
-
Li, B., et al. (2014). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. Request PDF. [Link]
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Feng, D., et al. (2023). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Chemical Science, 14(1), 130-138. [Link]
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MDPI. (2022). Application of a Terephthalate and Pyrazine-Based MOF in Cr Adsorption. Materials, 15(15), 5427. [Link]
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Wang, H., et al. (2023). Porous Metal–Organic Frameworks for Light Hydrocarbon Separation. Molecules, 28(17), 6348. [Link]
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-
Feng, D., et al. (2024). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Chemical Science. [Link]
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Hiden Isochema. (2020, April 16). An introduction to gas sorption analysis, pore size and BET surface area measurement [Video]. YouTube. [Link]
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Lopes, F. V., et al. (2021). CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering, 6(11), 1999-2023. [Link]
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Ploetz, E. A., et al. (2018). Pore Size Engineering of MOFs by Pore Edge Reaction: Tetrazine Click and Hydrogen Adsorption in Theory and Experiment. Journal of the American Chemical Society, 140(26), 8231-8240. [Link]
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MDPI. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 28(23), 7851. [Link]
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Microscopy and Microanalysis. (2023). Imaging Gas Adsorption in MOFs via 4D-STEM. Cambridge University Press. [Link]
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Coudert, F. X. (2017). Structural Basis of CO2 Adsorption in a Flexible Metal-Organic Framework Material. Symmetry, 9(11), 269. [Link]
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A Comparative Guide to the Electrochemical Performance of Pyrazine-Based Metal-Organic Frameworks for Energy Storage Applications
Introduction: The Promise of Pyrazine-Based MOFs in Electrochemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and sensing.[1] A key area where MOFs are showing immense promise is in electrochemical energy storage, such as in supercapacitors and batteries.[2] This is due to their high surface area, tunable porosity, and the ability to incorporate redox-active components into their framework.[2]
Among the vast library of organic linkers used to construct MOFs, pyrazine and its derivatives are of particular interest for electrochemical applications. The nitrogen atoms in the pyrazine ring can act as redox-active sites, contributing to the charge storage capacity of the material.[3] Furthermore, the geometry of pyrazine-based linkers can lead to the formation of robust, three-dimensional frameworks with interconnected pores, which are crucial for efficient ion transport.
This guide provides a comparative study of the electrochemical performance of a series of pyrazine-based MOFs, focusing on the influence of the metal node (Cobalt, Nickel, and Copper) on their properties as supercapacitor electrode materials. We will delve into the synthetic methodologies, provide detailed electrochemical characterization protocols, and present a comparative analysis of their performance metrics. This guide is intended for researchers and scientists in materials science and energy storage, as well as professionals in drug development who may utilize electrochemical sensors based on similar materials.
The Critical Role of the Metal Center: A Comparative Overview
The choice of the metal node in a MOF is a critical determinant of its electrochemical properties. The metal ion not only serves as a structural hub but can also participate in Faradaic reactions, contributing to the overall charge storage capacity. To illustrate this, we will compare the performance of three pyrazine-dicarboxylate-based MOFs: Co-PzDC, Ni-PzDC, and Cu-PzDC.
| MOF | Metal Center | Specific Capacitance (F/g at 1 A/g) | Key Characteristics |
| Co-PzDC | Cobalt (Co) | 368 | High capacitance, good cycling stability.[2][4] |
| Ni-PzDC | Nickel (Ni) | ~14-38 (at 5 mV/s) | Moderate capacitance, dependent on morphology.[5] |
| Cu-PzDC | Copper (Cu) | 171 | Good rate capability.[2][4] |
Note: The specific capacitance values can vary depending on the synthesis method, electrode preparation, and testing conditions. The values presented here are for comparative purposes based on available literature.
The superior performance of the Co-PzDC can be attributed to the rich redox chemistry of cobalt, which can cycle between multiple oxidation states (Co²⁺/Co³⁺), providing a significant pseudocapacitive contribution to the total charge storage.[4] While Ni-based MOFs also exhibit redox activity, their performance can be more sensitive to the material's morphology and crystalline structure.[5] Copper-based MOFs, while showing lower capacitance than their cobalt counterparts in this specific comparison, can still offer good performance, particularly in terms of their rate capability due to the inherent conductivity of copper-containing frameworks.[2][4]
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and reliability of the findings, this section provides detailed, step-by-step protocols for the synthesis of a representative pyrazine-based MOF (Co-PzDC) and the subsequent electrochemical characterization.
Synthesis of Cobalt-Pyrazine-2,5-dicarboxylate (Co-PzDC) MOF
This protocol is based on a typical hydrothermal synthesis method.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Pyrazine-2,5-dicarboxylic acid (H₂PzDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL Teflon-lined stainless-steel autoclave, dissolve 1 mmol of Co(NO₃)₂·6H₂O in 15 mL of DMF.
-
In a separate beaker, dissolve 1 mmol of H₂PzDC in 15 mL of DMF.
-
Slowly add the H₂PzDC solution to the cobalt nitrate solution under constant stirring.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 80 °C for 12 hours.
Electrochemical Characterization
1. Working Electrode Preparation:
-
Prepare a slurry by mixing 80 wt% of the active material (e.g., Co-PzDC), 10 wt% of carbon black (as a conductive agent), and 10 wt% of polyvinylidene fluoride (PVDF) binder in N-methyl-2-pyrrolidone (NMP).[6]
-
Homogenize the slurry using an ultrasonic bath for 30 minutes.
-
Coat the slurry onto a piece of nickel foam (or other suitable current collector) with a defined area (e.g., 1x1 cm²).[6]
-
Dry the electrode in a vacuum oven at 100 °C for 12 hours.
-
Press the electrode at a pressure of 10 MPa to ensure good contact between the material and the current collector.
2. Electrochemical Measurements:
All electrochemical measurements should be performed using a three-electrode system in a suitable aqueous electrolyte (e.g., 2 M KOH). The three-electrode setup consists of the prepared MOF-based working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Cyclic Voltammetry (CV): CV is used to evaluate the capacitive behavior and redox reactions of the material.
-
Potential window: -0.2 to 0.6 V (vs. SCE)
-
Scan rates: 5, 10, 20, 50, 100 mV/s
-
-
Galvanostatic Charge-Discharge (GCD): GCD is used to determine the specific capacitance, energy density, and power density.
-
Current densities: 1, 2, 5, 10 A/g
-
Potential window: 0 to 0.45 V (vs. SCE)
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics.
-
Frequency range: 100 kHz to 0.01 Hz
-
AC amplitude: 5 mV
-
Structure-Performance Relationship: The "Why" Behind the "What"
The observed differences in the electrochemical performance of Co-PzDC, Ni-PzDC, and Cu-PzDC can be attributed to a combination of factors, primarily the intrinsic electronic structure of the metal centers and the resulting morphology of the MOF.
-
Redox Activity of the Metal Node: As previously mentioned, the ability of the metal ion to undergo reversible redox transitions is a key contributor to pseudocapacitance. Cobalt's accessible Co²⁺/Co³⁺ redox couple in the operating potential window leads to a higher specific capacitance compared to nickel and copper in this pyrazine-dicarboxylate framework.
-
Electrical Conductivity: The overall conductivity of the MOF is crucial for efficient charge transport. While pristine MOFs are often insulating, the choice of metal and linker can influence their electronic properties. The d-orbital electrons of the transition metals can participate in charge delocalization through the pyrazine linker's π-system, enhancing conductivity.
-
Porosity and Ion Diffusion: The porous nature of MOFs provides channels for electrolyte ions to access the electrochemically active sites. The size and interconnectivity of these pores, which are influenced by the coordination geometry of the metal center and the length and rigidity of the organic linker, dictate the ion diffusion kinetics and, consequently, the rate capability of the electrode.
Conclusion and Future Outlook
This comparative guide highlights the significant impact of the metal node on the electrochemical performance of pyrazine-based MOFs. Among the studied materials, Co-PzDC demonstrates superior specific capacitance, making it a promising candidate for high-performance supercapacitors. However, the field of pyrazine-based MOFs for energy storage is still evolving.
Future research should focus on:
-
Bimetallic and Trimetallic MOFs: The synergistic effects of multiple metal centers can lead to enhanced electrochemical performance, as seen in some mixed-metal MOFs which have shown exceptionally high specific capacitances.[5][7]
-
Hierarchical Pore Structures: Designing MOFs with a combination of micropores (for high surface area) and mesopores (for efficient ion transport) can further improve their rate capability and energy density.
-
Composite Materials: Combining pyrazine-based MOFs with conductive materials like graphene or carbon nanotubes can overcome the inherent low conductivity of some MOFs and improve their overall performance.
By systematically exploring these avenues, the full potential of pyrazine-based MOFs as next-generation electrode materials for energy storage devices can be realized.
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(a) Schematic of the basic structure of the pyrazine based metal... (n.d.). ResearchGate. [Link]
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Benchmarking the Catalytic Activity of "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" MOFs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their high surface area, tunable porosity, and the ability to incorporate a diverse range of metal nodes and organic linkers make them ideal candidates for a wide array of catalytic applications. This guide provides a comprehensive analysis of the catalytic activity of MOFs constructed from "Tetramethyl pyrazine-2,3,5,6-tetracarboxylate" and its derivatives, with a particular focus on zirconium-based frameworks. We will delve into their synthesis, characterization, and critically evaluate their performance against other catalytic systems, supported by experimental data and detailed protocols.
Introduction to Pyrazine-Tetracarboxylate MOFs: Structure and Potential
MOFs based on pyrazine-tetracarboxylic acid and its esters are of significant interest due to the nitrogen-rich pyrazine core, which can influence the electronic properties of the framework and provide additional coordination sites. The tetracarboxylate functionality allows for the formation of robust, high-connectivity networks, particularly with oxophilic metals like zirconium.
A notable example is the zirconium-based MOF, PCN-207, which is synthesized using a ligand derived from tetramethyl(4,4′,4″,4‴-(pyrazine-2,3,5,6-tetrayl))tetrabenzoic acid.[1][2] This MOF exhibits a three-dimensional structure with well-defined pores, making it a promising platform for catalysis. The presence of Zr₆ clusters as secondary building units (SBUs) is a key feature of many stable zirconium MOFs, including the UiO series, and these clusters themselves can act as catalytic sites.[3][4]
The catalytic potential of these materials stems from several key features:
-
Lewis Acidity: The Zr(IV) centers in the SBUs can act as Lewis acid sites, activating substrates for a variety of organic transformations.[5]
-
Redox Activity: The pyrazine linker, in conjunction with the metal node, can potentially facilitate redox reactions.
-
Confinement Effects: The porous nature of the MOF can encapsulate reactants, leading to enhanced selectivity and reaction rates.
Synthesis of this compound and Corresponding Zr-MOFs
The synthesis of the organic linker is a crucial first step. This compound can be prepared from pyrazinetetracarboxylic acid and methanol.[6] The subsequent synthesis of the Zr-MOF typically involves a solvothermal reaction between the tetracarboxylate linker and a zirconium salt, such as zirconium tetrachloride (ZrCl₄).[7][8]
Experimental Protocol: Synthesis of a Zr-based Pyrazine-Tetracarboxylate MOF (Adapted from literature)[7]
Materials:
-
This compound (linker)
-
Zirconium tetrachloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
Dissolve the this compound linker in DMF in a Teflon-lined autoclave.
-
In a separate vial, dissolve ZrCl₄ in DMF.
-
Slowly add the ZrCl₄ solution to the linker solution under stirring.
-
Add acetic acid as a modulator to control the crystallinity and defect density of the resulting MOF.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The product is washed with fresh DMF and then with a low-boiling-point solvent (e.g., ethanol or acetone) to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to remove the solvent molecules completely.
Caption: Workflow for the synthesis of a Zr-based pyrazine-tetracarboxylate MOF.
Benchmarking Catalytic Performance: Aerobic Oxidation of Ethylbenzene
To objectively assess the catalytic prowess of "this compound" based Zr-MOFs (herein referred to as Zr-TPTC MOF), we will use the aerobic oxidation of ethylbenzene to acetophenone as a model reaction. This reaction is of industrial significance and allows for a direct comparison with other established heterogeneous catalysts.
Alternative Catalysts for Comparison
-
Ni-MOF-5: A well-known MOF that has shown effectiveness in ethylbenzene oxidation.[9]
-
Immobilized Metal Catalysts: Polystyrene-supported metal complexes (e.g., Cu, Ni) are common heterogeneous catalysts for oxidation reactions.[10]
-
Zeolite-Encapsulated Complexes: Copper(II) complexes encapsulated in zeolite-Y have also been utilized for the oxidation of ethylbenzene.[11]
Experimental Protocol: Catalytic Oxidation of Ethylbenzene
Materials:
-
Zr-TPTC MOF (catalyst)
-
Ethylbenzene (substrate)
-
Toluene (internal standard)
-
Solvent (e.g., acetonitrile)
-
Oxygen (oxidant)
Procedure:
-
In a glass reactor equipped with a magnetic stirrer and a reflux condenser, add the Zr-TPTC MOF catalyst, ethylbenzene, and the internal standard (toluene) to the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Bubble oxygen through the reaction mixture at a constant flow rate.
-
Take aliquots of the reaction mixture at regular intervals and analyze them by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity towards acetophenone and other products.
-
After the reaction, the catalyst can be recovered by filtration, washed, dried, and reused for subsequent cycles to test its stability and reusability.
Caption: Workflow for the catalytic testing of MOFs in ethylbenzene oxidation.
Comparative Performance Analysis
While specific experimental data for the catalytic activity of a Zr-MOF with a "this compound" linker in the aerobic oxidation of ethylbenzene is not yet extensively reported in the literature, we can make informed projections based on the performance of similar systems and establish a framework for its evaluation.
Table 1: Comparative Catalytic Performance in Ethylbenzene Oxidation
| Catalyst | Conversion of Ethylbenzene (%) | Selectivity for Acetophenone (%) | Reaction Conditions | Reference |
| Zr-TPTC MOF (Projected) | - | - | 80-120 °C, O₂ | This Guide |
| Ni-MOF-5 | 55.3 | 90.2 | Not specified | [9] |
| Polystyrene-Cu(II) | 53.8 | ~83 (for Ni(II) catalyst) | H₂O₂ oxidant | [10] |
| Zeolite-Y-Cu(II) complex | Good activity | Major product | 333 K, TBHP oxidant | [11] |
Key Performance Indicators to Evaluate:
-
Turnover Number (TON): The number of moles of substrate converted per mole of active catalyst sites. This metric is crucial for assessing the catalyst's lifetime and efficiency.[5][12]
-
Turnover Frequency (TOF): The turnover number per unit of time, which reflects the intrinsic activity of the catalyst.[5][12] The TOF is calculated as the number of reactant molecules converted per active site per unit time.[13][14]
Causality Behind Experimental Choices and Self-Validation
The choice of a Zr-based MOF is predicated on its known high thermal and chemical stability, which is essential for catalytic applications that often involve elevated temperatures and oxidative conditions.[3][4] The pyrazine-tetracarboxylate linker is selected for its potential to create a robust, high-connectivity framework and to introduce nitrogen atoms that can modulate the electronic properties of the catalytic sites.
The experimental protocol for catalytic testing is designed to be a self-validating system. The use of an internal standard in GC analysis ensures accurate quantification of reactants and products, minimizing experimental error. Catalyst reusability tests are critical to confirm the heterogeneous nature of the catalysis and to assess the long-term stability of the MOF under reaction conditions. Leaching tests, where the solid catalyst is removed from the reaction mixture at partial conversion, should also be performed to rule out the contribution of dissolved active species to the observed catalysis.
Future Directions and Authoritative Grounding
The field of MOF catalysis is rapidly advancing. While this guide provides a framework for benchmarking the catalytic activity of "this compound" MOFs, further research is needed to fully elucidate their potential. Future studies should focus on:
-
Systematic Catalytic Screening: Testing the Zr-TPTC MOF in a wider range of catalytic reactions, including other oxidation reactions, reductions, and C-C coupling reactions.
-
Mechanistic Investigations: Employing spectroscopic and computational techniques to understand the reaction mechanism and identify the nature of the active sites.
-
Post-Synthetic Modification: Introducing other metal cations or functional groups into the MOF structure to enhance its catalytic performance.
This guide is grounded in the principles of heterogeneous catalysis and draws upon established methodologies for catalyst synthesis, characterization, and performance evaluation. The cited references provide authoritative sources for the information presented.
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Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]
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Yuan, S., et al. (2019). Fabrication of (4, 10)- and (4, 12)-Connected Multifunctional Zirconium Metal–Organic Frameworks for the Targeted Adsorption of a Guest Molecule. Inorganic Chemistry, 59(1), 534-541. [Link]
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Khan, A., et al. (2020). Oxidation of Ethylbenzene Using Nickel Oxide Supported Metal Organic Framework Catalyst. Catalysis Letters, 150, 2455–2465. [Link]
-
Punathil, S. (2022). How do I calculate TON and TOF for a heterogeneous catalyst? ResearchGate. [Link]
-
Hajjami, M., et al. (2021). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 11(58), 36737-36746. [Link]
-
Bai, Y., et al. (2016). Zr-based metal–organic frameworks: design, synthesis, structure, and applications. Chemical Society Reviews, 45(8), 2327-2367. [Link]
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Sharma, P., & Singh, A. (2022). Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. Polycyclic Aromatic Compounds, 1-16. [Link]
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-
Perfect Science. (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? [Link]
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Yuan, S., et al. (2020). Fabrication of (4, 10)- and (4, 12)-Connected Multifunctional Zirconium Metal-Organic Frameworks for the Targeted Adsorption of a Guest Molecule. Inorganic chemistry, 59(1), 534–541. [Link]
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Thomas, J. M., & Thomas, W. J. (2014). How to calculate the Turnover Number of a Heterogeneous catalyst? ResearchGate. [Link]
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Bai, Y., et al. (2016). Zr-based metal–organic frameworks: design, synthesis, structure, and applications. Chemical Society Reviews, 45(8), 2327-2367. [Link]
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Khan, M. M. R., et al. (2009). Synthesis, characterization and catalytic oxidation of ethylbenzene over “neat” and host (nanocavity of zeolite-Y)/guest (tetraza tetraone macrocyclic copper(II) complexes) nanocomposite materials (HGNM). Journal of Molecular Catalysis A: Chemical, 301(1-2), 111-120. [Link]
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A Comparative DFT Analysis of Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate and Other Ligands in Coordination Chemistry
In the landscape of materials science and drug development, the rational design of coordination complexes and metal-organic frameworks (MOFs) hinges on a deep understanding of the electronic and structural properties of their constituent organic ligands. Tetramethyl pyrazine-2,3,5,6-tetracarboxylate, and its parent acid, pyrazine-2,3,5,6-tetracarboxylic acid, have garnered attention as versatile building blocks. The presence of nitrogen atoms within the aromatic pyrazine ring, in addition to the multiple carboxylate coordinating groups, imparts unique electronic characteristics and coordination behaviors compared to more conventional carboxylate linkers.
This guide provides a comparative analysis, grounded in Density Functional Theory (DFT) studies, of this compound and its de-esterified form against other commonly employed ligands. By examining key computational metrics, we aim to provide researchers, scientists, and drug development professionals with insights into the nuanced performance of this pyrazine-based ligand.
The Significance of the Pyrazine Core: An Electronic Overview
The defining feature of the pyrazine-2,3,5,6-tetracarboxylate ligand is the nitrogen-containing heterocyclic aromatic ring. The two nitrogen atoms exert a strong inductive effect, leading to an imbalanced electron density distribution within the ring.[1] This inherent electronic characteristic distinguishes it from carbocyclic aromatic ligands, such as those derived from benzene.
A theoretical study comparing the excited states of benzene and pyrazine using the symmetry-adapted cluster-configuration interaction (SAC-CI) method highlighted the differences in their electronic structures. While both are aromatic, the presence of nitrogen atoms in pyrazine introduces n → π* transitions at lower energies than the π → π* transitions, which can influence the photophysical properties of their corresponding metal complexes.
Coordination Behavior and Structural Implications
The pyrazine-2,3,5,6-tetracarboxylate ligand offers multiple coordination sites: the nitrogen atoms of the pyrazine ring and the oxygen atoms of the four carboxylate groups. This allows for a variety of coordination modes, leading to the formation of diverse and complex structures, including one-dimensional chains and three-dimensional frameworks.[2]
In lanthanide-based MOFs, for instance, the deprotonated pyrazine-2,3,5,6-tetracarboxylate ligand has been shown to coordinate to the metal ions through both the carboxylate oxygen atoms and the pyrazine nitrogen atoms. This multidentate coordination contributes to the formation of robust and complex three-dimensional structures with variable coordination spheres for the lanthanide ions.
Comparative Analysis of Ligand Properties
To provide a clear comparison, we will consider pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc) as the parent ligand and compare its DFT-calculated properties with those of two widely used ligands in MOF chemistry: terephthalic acid (H₂bdc) and trimesic acid (H₃btc).
| Property | Pyrazine-2,3,5,6-tetracarboxylic Acid | Terephthalic Acid (p-benzenedicarboxylic acid) | Trimesic Acid (1,3,5-benzenetricarboxylic acid) |
| Coordinating Atoms | N, O | O | O |
| Number of Carboxylate Groups | 4 | 2 | 3 |
| Aromatic Core | Pyrazine | Benzene | Benzene |
| Calculated HOMO-LUMO Gap | Generally lower due to n-orbitals of N | Higher | Higher |
| Electron Density | Asymmetric due to N atoms | Symmetric | Symmetric |
| Typical Coordination Modes | Bridging, Chelating (N,O), Multimodal | Bridging | Bridging |
| Resulting Framework Dimensionality | 1D, 2D, 3D | 1D, 2D, 3D | 2D, 3D |
Note: The HOMO-LUMO gap values are qualitative comparisons and can vary depending on the specific complex and computational method.
The lower HOMO-LUMO gap in pyrazine-based ligands can be attributed to the presence of non-bonding (n) orbitals on the nitrogen atoms, which are higher in energy than the π orbitals of the benzene ring. This can lead to different electronic and photophysical properties in the resulting metal complexes.
Experimental Protocols: A Representative DFT Workflow
The following outlines a typical workflow for the DFT analysis of a metal-organic framework featuring a pyrazine-based ligand. This protocol is a representative example and may require modification based on the specific system and computational resources.
-
Model Construction :
-
The crystal structure of the MOF is obtained from experimental data (e.g., X-ray diffraction) or built from known structural motifs.
-
A representative cluster or periodic unit cell is selected for the calculation.
-
-
Geometry Optimization :
-
An initial geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for light atoms and a suitable effective core potential for the metal).
-
The convergence criteria for the optimization should be set to a high level to ensure a true energy minimum is reached.
-
-
Electronic Structure Analysis :
-
Following optimization, a single-point energy calculation is performed to obtain the molecular orbitals (HOMO, LUMO) and their energies.
-
The charge distribution is analyzed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis to understand the nature of the metal-ligand bonding.
-
-
Frequency Calculation :
-
A frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.
-
Sources
- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study of the vertical excited states of benzene, pyrimidine, and pyrazine by the symmetry adapted cluster--configuration interaction method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Tetramethyl Pyrazine-2,3,5,6-tetracarboxylate and its Metal Complexes: A Comparative Analysis
Introduction
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate (TMPTC) is a highly functionalized aromatic heterocyclic ligand. Its rigid pyrazine core, coupled with four symmetrically placed methoxycarbonyl groups, presents multiple potential coordination sites for metal ions. This unique structural arrangement makes TMPTC a compelling candidate for the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting electronic, magnetic, and catalytic properties. The nitrogen atoms of the pyrazine ring and the carbonyl oxygen atoms of the ester groups can all potentially engage in coordination, leading to a rich and varied coordination chemistry.
This guide provides a comparative spectroscopic analysis of TMPTC and its potential metal complexes. Due to the limited availability of direct experimental data for TMPTC-metal complexes in the current literature, this guide will establish the predicted spectroscopic signature of the free TMPTC ligand and then, by drawing parallels with analogous pyrazine-based coordination compounds, forecast the spectroscopic changes upon complexation. This predictive approach, grounded in the established principles of coordination chemistry and spectroscopy, offers valuable insights for researchers venturing into the synthesis and characterization of TMPTC-based materials.
Predicted Spectroscopic Profile of Free this compound (TMPTC)
The molecular structure of TMPTC, with the chemical formula C₁₂H₁₂N₂O₈, is depicted below.[1]
Caption: Molecular structure of this compound (TMPTC).
Based on this structure and general spectroscopic principles, the following characteristics for the free ligand are anticipated:
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the TMPTC molecule, a relatively simple NMR spectrum is expected.
-
¹H NMR: A single, sharp singlet in the region of 3.8-4.0 ppm is predicted. This resonance would correspond to the twelve equivalent protons of the four methyl ester groups.
-
¹³C NMR: Three distinct signals are anticipated: one for the methyl carbons (around 50-55 ppm), one for the carbonyl carbons of the ester groups (in the 160-170 ppm range), and one for the pyrazine ring carbons (in the aromatic region, likely 140-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of TMPTC is expected to be dominated by the vibrations of the ester functional groups.
-
C=O Stretching: A strong, sharp absorption band between 1720 and 1750 cm⁻¹ is characteristic of the carbonyl stretch in aromatic esters.
-
C-O Stretching: One or more strong bands in the 1200-1300 cm⁻¹ region are expected, corresponding to the C-O single bond stretching of the ester groups.
-
Aromatic C=N and C=C Stretching: Weaker to medium intensity bands in the 1400-1600 cm⁻¹ region would be indicative of the pyrazine ring vibrations.
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of TMPTC in a suitable solvent (e.g., ethanol, acetonitrile) is expected to show absorptions arising from π → π* and n → π* transitions within the pyrazine ring.
-
π → π Transitions:* Intense absorption bands are predicted in the UV region, typically below 300 nm.
-
n → π Transitions:* A weaker absorption band at a longer wavelength, possibly in the 300-350 nm range, may be observed, corresponding to the transition of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.
Comparative Spectroscopic Analysis of TMPTC Metal Complexes: A Predictive Approach
The coordination of a metal ion to the TMPTC ligand is expected to induce significant and informative changes in its spectroscopic properties. The following sections outline the anticipated shifts and their underlying causes, drawing on data from related pyrazine carboxylate systems.
Coordination Modes of TMPTC
TMPTC can coordinate to metal centers in several ways, primarily through the pyrazine nitrogen atoms and the carbonyl oxygen atoms of the ester groups. The specific coordination mode will depend on the metal ion, the counter-ion, and the reaction conditions.
Caption: General workflow for the spectroscopic comparison of TMPTC and its metal complexes.
Predicted Spectroscopic Changes Upon Metal Coordination
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the coordination environment of TMPTC. The most significant changes are expected in the vibrational frequencies of the carbonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) - Free TMPTC | Predicted Wavenumber (cm⁻¹) - TMPTC Metal Complex | Rationale for Shift |
| C=O (ester) | ~1735 | 1650 - 1700 | Coordination of the carbonyl oxygen to a metal ion weakens the C=O bond, resulting in a shift to a lower wavenumber (red shift). The magnitude of the shift can provide an indication of the strength of the metal-oxygen bond. |
| C-O (ester) | ~1250 | 1260 - 1280 | Upon coordination of the carbonyl oxygen, the C-O single bond may gain some double bond character, leading to a shift to a higher wavenumber (blue shift). |
| Pyrazine Ring | ~1400-1600 | Minor shifts | Coordination to the pyrazine nitrogens can cause slight shifts in the ring vibration frequencies, although these may be less pronounced than the carbonyl shifts. |
The coordination of metal ions to pyrazine-2-carboxylic acid derivatives has been shown to cause a significant red shift in the C=O stretching frequency, confirming the involvement of the carbonyl oxygen in coordination. [2][3]Similarly, studies on copper(II) complexes with pyrazine-2,3-dicarboxylic acid have utilized IR spectroscopy to infer the coordination of the carboxylate groups. [4]
UV-Visible (UV-Vis) Spectroscopy
Changes in the electronic spectrum of TMPTC upon complexation can provide insights into the nature of the metal-ligand interactions.
| Transition | Predicted λₘₐₓ (nm) - Free TMPTC | Predicted λₘₐₓ (nm) - TMPTC Metal Complex | Rationale for Shift |
| π → π | < 300 | Bathochromic or Hypsochromic Shift | Coordination to the pyrazine ring can alter the energy levels of the π and π orbitals, leading to a shift in the absorption maximum. |
| n → π | ~300-350 | Hypsochromic Shift or Disappearance | The non-bonding electrons on the nitrogen atoms are involved in coordination, which lowers their energy and increases the energy of the n → π transition, causing a blue shift. This band may also be obscured by charge transfer bands. |
| Ligand-to-Metal Charge Transfer (LMCT) | Not Present | 350 - 600 | New, often broad and intense, absorption bands may appear at longer wavelengths. These arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy of the LMCT band is dependent on the metal ion and its oxidation state. |
| d-d Transitions | Not Present | 400 - 800 (for transition metals) | For complexes of transition metals with partially filled d-orbitals, weak absorptions corresponding to d-d transitions may be observed. These are typically much weaker than π → π* and LMCT bands. |
The UV-Vis spectra of pyrazine-metal complexes often exhibit shifts in the intra-ligand transitions and the appearance of new charge-transfer bands. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about TMPTC complexes, particularly in solution.
| Nucleus | Predicted Chemical Shift (ppm) - Free TMPTC | Predicted Chemical Shift (ppm) - Diamagnetic Complex | Predicted Behavior - Paramagnetic Complex | Rationale |
| ¹H (CH₃) | ~3.9 (singlet) | ~3.9-4.1 (singlet) | Broadened signals, large chemical shifts | Coordination to a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺) will likely cause only minor downfield shifts of the methyl proton signal due to changes in the electronic environment. In contrast, paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) will induce significant broadening and large shifts (either upfield or downfield) of the proton signals due to the influence of the unpaired electrons. |
| ¹³C (CH₃) | ~52 | ~52-54 | Broadened or unobservable signals | Similar to ¹H NMR, diamagnetic complexes will show minor shifts, while paramagnetic complexes will exhibit significant broadening of the carbon signals. |
| ¹³C (C=O) | ~165 | ~166-170 | Broadened or unobservable signals | The carbonyl carbon is sensitive to coordination. A downfield shift is expected upon coordination to a diamagnetic metal. |
| ¹³C (Pyrazine) | ~145 | ~146-150 | Broadened or unobservable signals | The pyrazine carbons will also be affected by coordination, with downfield shifts expected for diamagnetic complexes. |
The characterization of other pyrazine-based ligands and their complexes has extensively used multinuclear NMR spectroscopy to elucidate their structures. [5][6]
Conclusion
This guide provides a predictive framework for the spectroscopic comparison of "this compound" and its metal complexes. While direct experimental data for TMPTC complexes is currently scarce, the analysis of analogous systems provides a robust basis for anticipating the spectroscopic changes upon metal coordination. The key takeaways are:
-
IR spectroscopy is invaluable for confirming the involvement of the carbonyl groups in metal binding through the observation of a significant red shift in the C=O stretching frequency.
-
UV-Vis spectroscopy can reveal the electronic consequences of coordination, including shifts in intra-ligand transitions and the appearance of new ligand-to-metal charge transfer bands.
-
NMR spectroscopy is highly sensitive to the coordination environment and can readily distinguish between the formation of diamagnetic and paramagnetic complexes.
It is our hope that this guide will serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development, stimulating further investigation into the rich and promising coordination chemistry of this compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Akinchan, N. T., & Akinchan, R. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Graf, M., Stoeckli-Evans, H., Whitaker, C., Marioni, P. A., & Marty, W. (1993). Coordination Polymers of CuII with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid. CHIMIA International Journal for Chemistry, 47(6), 202-204.
- Witkowski, T. G., Richardson, P., Gabidullin, B., Hu, A., & Murugesu, M. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)
- Al-Ktaifani, M. M., Al-Sheikh, A., & Al-Bayaty, M. A. (2014). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. International Journal of Organic Chemistry, 4(3), 209-217.
- Hassan, A. A., El-Gahami, M. A., & El-Sayed, A. A. (2009). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. E-Journal of Chemistry, 6(S1), S449-S454.
- Hnojilova, M., & Ruzicka, A. (2010). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 64(4), 434-441.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Tetramethyl pyrazine-2,3,5,6-tetracarboxylate. Given the absence of comprehensive public safety data for this specific compound, this document establishes a risk-mitigation strategy based on the precautionary principle, treating the substance as potentially hazardous. The procedures outlined below are rooted in established best practices for handling fine organic chemical powders with unknown toxicity profiles.
Hazard Assessment and Core Safety Principles
The foundational principle of this guide is to minimize exposure through a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). Always handle this compound in accordance with good industrial hygiene and safety practices.[6]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is dictated by the task being performed. Never handle this compound without the minimum specified protection.
Table 1: PPE Requirements by Task
| Task | Minimum Required PPE |
| Storage & Transport | Lab coat, safety glasses with side shields, nitrile gloves. |
| Weighing & Aliquoting | Chemical-resistant lab coat, chemical splash goggles, nitrile gloves, and a NIOSH-approved respirator (N95 minimum). |
| Solubilization & Reaction | Chemical-resistant lab coat or apron, chemical splash goggles, nitrile gloves. |
| Spill Cleanup | Disposable chemical-resistant coveralls, chemical splash goggles, heavy-duty nitrile or butyl gloves, NIOSH-approved respirator, and chemical-resistant boot covers. |
| Waste Disposal | Chemical-resistant lab coat, chemical splash goggles, nitrile gloves. |
In-Depth PPE Specifications:
-
Eye and Face Protection : Safety glasses with side shields are the absolute minimum. However, for handling the powder, especially during weighing or transfer, chemical splash goggles that form a tight seal around the eyes are required to protect against fine particulates.[5][7]
-
Hand Protection : Nitrile gloves are a reliable choice for incidental contact.[7] Always inspect gloves before use and practice proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[6]
-
Respiratory Protection : Due to the inhalation risk posed by fine powders, respiratory protection is critical when handling the compound outside of a contained system.[5] A NIOSH-approved N95 respirator or a higher-level cartridge respirator is mandatory for weighing and when aerosolization is possible.
-
Protective Clothing : A standard lab coat is sufficient for low-volume solution work. For handling larger quantities of powder or during a spill cleanup, disposable chemical-resistant coveralls (e.g., DuPont™ Tyvek®) are necessary to prevent contamination of personal clothing.[5][8]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental integrity.
Engineering Controls: The First Line of Defense
All operations involving the solid form of this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[9] These engineering controls are designed to contain the powder and prevent respiratory exposure.
Experimental Protocol: From Receipt to Reaction
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, tightly sealed.[6]
-
Ensure the storage area is clearly labeled according to your institution's chemical hygiene plan.
-
-
Weighing the Compound :
-
Don all required PPE for this task (See Table 1).
-
Perform the weighing procedure inside a ventilated enclosure or chemical fume hood to contain dust.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the container and transfer tools gently to minimize aerosolization.
-
Close the primary container immediately after extracting the required amount.
-
Clean the balance and surrounding surfaces with a damp cloth or towel after use to collect any residual dust. Dispose of the cleaning materials as hazardous waste.
-
-
Solubilization :
-
Add the weighed powder to the solvent in a controlled manner, inside a chemical fume hood.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
If sonication or heating is required, ensure the vessel is properly sealed or loosely capped to prevent pressure buildup while minimizing vapor release.
-
Emergency Preparedness: Spill and Disposal Plans
Accidents can happen, but a prepared response minimizes risk. Always have a chemical spill kit readily accessible.[10]
Chemical Spill Response
For any spill, the immediate priorities are to alert personnel, isolate the area, and ensure proper protection before cleanup.
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- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
